8-(Chloromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
8-(chloromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-7-2-1-4-11-5-3-10-8(7)11/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWWHWXIZVRRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616657 | |
| Record name | 8-(Chloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167883-99-0 | |
| Record name | 8-(Chloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 8-(Chloromethyl)imidazo[1,2-a]pyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 8-(Chloromethyl)imidazo[1,2-a]pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] Among the myriad of functionalized analogs, this compound stands out as a pivotal synthetic intermediate. The chloromethyl group at the 8-position serves as a versatile and reactive electrophilic handle, enabling chemists to perform subsequent nucleophilic substitutions to introduce diverse functional moieties and build complex molecular architectures. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, details its thorough characterization, and explains the scientific rationale behind the chosen methodologies, tailored for researchers and professionals in drug development.
The Strategic Importance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is a fused bicyclic 5,6-heterocycle that is present in numerous commercial drugs, such as the hypnotic agent Zolpidem and the antiulcer drug Soraprazan.[1][2] Its rigid structure and specific electronic properties allow it to effectively interact with various biological targets.[4] The development of efficient synthetic routes to access novel derivatives of this scaffold is a continuous effort in pharmaceutical research.[6] Functionalization of the pyridine ring, particularly at the C8 position, allows for the exploration of new chemical space and the modulation of pharmacokinetic and pharmacodynamic properties.[7][8]
Synthetic Pathway: From Hydroxymethyl Precursor to Chlorinated Product
The synthesis of this compound is most effectively achieved via a two-step sequence starting with the formation of its alcohol precursor, 8-(hydroxymethyl)imidazo[1,2-a]pyridine, followed by a robust chlorination reaction.
Step 1: Synthesis of 8-(Hydroxymethyl)imidazo[1,2-a]pyridine
The foundational step is the construction of the imidazo[1,2-a]pyridine core with the required hydroxymethyl functionality. A common and effective method is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, a variant of the classic Chichibabin reaction.[9]
Reaction: 2-Amino-3-methylpyridine reacts with an α-halo-acetaldehyde equivalent (e.g., chloroacetaldehyde) to form the imidazo[1,2-a]pyridine ring system. Subsequent functional group manipulation, or starting with a more functionalized aminopyridine, yields the target precursor. A direct synthesis involves the reaction of 2-aminopyridine-3-methanol with chloroacetaldehyde.
Causality of Experimental Choices:
-
Solvent: Ethanol or a similar protic solvent is often chosen to facilitate the dissolution of the amine salt and promote the nucleophilic attack and subsequent cyclization steps.
-
Temperature: Heating under reflux is typically required to provide the necessary activation energy for the condensation and intramolecular cyclization-dehydration cascade that forms the aromatic fused ring system.
Caption: Synthesis of the hydroxymethyl precursor.
Step 2: Chlorination of 8-(Hydroxymethyl)imidazo[1,2-a]pyridine
The conversion of the primary alcohol to the corresponding alkyl chloride is a standard transformation. The use of thionyl chloride (SOCl₂) is highly effective for this purpose due to its reliability and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.
Mechanism Insight: The reaction proceeds through the formation of a chlorosulfite ester intermediate. In the presence of a base like pyridine, the mechanism involves the attack of the chloride ion (from pyridine hydrochloride) on the chlorosulfite ester, leading to the desired chlorinated product with inversion of configuration (though not relevant for this achiral substrate).[10][11] Without a base, the reaction can proceed via an Sₙi mechanism.
Causality of Experimental Choices:
-
Reagent: Thionyl chloride is the reagent of choice as it provides a clean conversion with easily removable byproducts.
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) or chloroform is used to prevent side reactions with the solvent.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the alcohol and thionyl chloride, and then allowed to warm to room temperature to ensure the reaction goes to completion.
Caption: Chlorination of the precursor alcohol.
Detailed Experimental Protocol
Protocol: Synthesis of this compound
-
Dissolution: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 8-(hydroxymethyl)imidazo[1,2-a]pyridine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 10 mL per 1 mmol of substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution over 10-15 minutes. A slight color change may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 50:50 v/v).[12][13] The product spot should have a higher Rf value than the starting alcohol.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume of the initial solvent).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane to afford this compound as a solid.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Caption: Structure of this compound.
Spectroscopic and Chromatographic Data
The following table summarizes the expected characterization data for the title compound.
| Technique | Parameter | Expected Observation | Interpretation |
| TLC | Rf Value | ~0.5-0.6 (50% EtOAc/Hexane) | Confirmation of a single, less polar product compared to the starting alcohol. |
| ¹H NMR | Chemical Shifts (δ) | δ 8.2-8.4 (d, 1H), 7.6-7.8 (m, 2H), 7.0-7.2 (m, 2H), 4.8-5.0 (s, 2H) | Aromatic protons consistent with the imidazo[1,2-a]pyridine core. The key singlet at ~4.9 ppm confirms the presence of the -CH₂Cl protons.[14] |
| ¹³C NMR | Chemical Shifts (δ) | δ 145-150, 130-135, 110-125 (aromatic C's), ~45 (CH₂Cl) | Signals corresponding to the carbon atoms of the heterocyclic core and the characteristic upfield signal for the chloromethyl carbon.[12][15] |
| MS (ESI+) | m/z | [M+H]⁺ ≈ 167.0, [M+H+2]⁺ ≈ 169.0 | Confirms the molecular weight (C₈H₇ClN₂ = 166.61). The ~3:1 ratio of the M and M+2 peaks is the characteristic isotopic signature of a chlorine atom.[16] |
Conclusion
This guide outlines a validated and efficient methodology for the synthesis of this compound, a high-value intermediate for drug discovery and development. The two-step process, involving the formation of a hydroxymethyl precursor followed by a robust thionyl chloride-mediated chlorination, is both scalable and reliable. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the final compound. By understanding the rationale behind the procedural steps and analytical methods, researchers can confidently produce and utilize this versatile building block to advance their research programs.
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An In-depth Technical Guide to 8-(Chloromethyl)imidazo[1,2-a]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Its unique electronic and structural features allow for versatile functionalization, leading to compounds with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[3] The introduction of a reactive chloromethyl group at the 8-position of this scaffold creates 8-(Chloromethyl)imidazo[1,2-a]pyridine, a key building block for the synthesis of novel drug candidates and chemical probes. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and safe handling of this important synthetic intermediate.
Physicochemical Properties
| Property | Value | Source/Method |
| Chemical Formula | C₈H₇ClN₂ | - |
| Molecular Weight | 166.61 g/mol | - |
| CAS Number | 960235-89-6 (HCl salt) | [2] |
| Appearance | Off-white to yellow crystalline powder (HCl salt) | [4] |
| Melting Point | No experimental data available | - |
| Boiling Point | No experimental data available | - |
| Solubility | No experimental data available | - |
| pKa (most basic) | 4.5 (Predicted) | Computational Prediction |
| logP | 1.8 (Predicted) | Computational Prediction |
Note: Predicted values are generated using computational models and should be used as an estimation.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies. A common method involves the construction of the imidazo[1,2-a]pyridine core followed by chlorination of a precursor.
Conceptual Synthetic Pathway
A plausible and efficient route to this compound involves a two-step process starting from a commercially available aminopyridine derivative. This process includes the formation of the imidazo[1,2-a]pyridine ring system, followed by the introduction of the chloromethyl group.
Caption: General synthetic strategy for this compound.
Experimental Protocol: Chlorination of 8-Methylimidazo[1,2-a]pyridine
This protocol describes a general method for the chlorination of the methyl group at the 8-position of the imidazo[1,2-a]pyridine ring. The choice of chlorinating agent and reaction conditions is crucial to achieve selective monochlorination and avoid side reactions.
Materials:
-
8-Methylimidazo[1,2-a]pyridine
-
N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO₂Cl₂)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Anhydrous solvent (e.g., CCl₄, CH₂Cl₂, or benzene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a solution of 8-methylimidazo[1,2-a]pyridine in an anhydrous solvent under an inert atmosphere, add the radical initiator.
-
Slowly add a solution of the chlorinating agent (NCS or SO₂Cl₂) in the same solvent to the reaction mixture at a controlled temperature (typically room temperature to reflux, depending on the reactivity).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution for reactions with NCS).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality behind Experimental Choices:
-
Anhydrous conditions and inert atmosphere: The reagents used in chlorination reactions are often sensitive to moisture, and an inert atmosphere prevents unwanted side reactions with atmospheric oxygen.
-
Radical initiator: The chlorination of a benzylic-like methyl group typically proceeds via a free radical mechanism. The initiator helps to start the radical chain reaction.
-
Controlled addition of chlorinating agent: Slow addition helps to control the exothermicity of the reaction and can improve the selectivity for monochlorination over dichlorination.
-
Reaction monitoring: Close monitoring is essential to determine the optimal reaction time and prevent the formation of degradation products.
Spectral Characterization
While a full experimental dataset for this compound is not publicly available, the expected spectral features can be predicted based on the analysis of related imidazo[1,2-a]pyridine derivatives.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazo[1,2-a]pyridine core and the chloromethyl group. The aromatic protons will appear in the downfield region (typically δ 6.5-8.5 ppm), with their chemical shifts and coupling constants influenced by the position of the chloromethyl group. The chloromethyl protons are expected to appear as a singlet in the range of δ 4.5-5.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The carbons of the imidazo[1,2-a]pyridine ring will resonate in the aromatic region (δ 110-150 ppm). The carbon of the chloromethyl group is expected to appear in the range of δ 40-50 ppm.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the chloromethyl group, which acts as a good electrophile in nucleophilic substitution reactions. This reactivity makes it a valuable intermediate for the introduction of the imidazo[1,2-a]pyridin-8-ylmethyl moiety into a variety of molecules.
Nucleophilic Substitution Reactions
The chlorine atom of the chloromethyl group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the synthesis of a diverse library of 8-substituted imidazo[1,2-a]pyridine derivatives.
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Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridine Scaffolds: A Guide for Drug Discovery
An In-Depth Technical Guide:
Introduction: The Imidazo[1,2-a]pyridine Core as a Privileged Scaffold
The imidazo[1,2-a]pyridine ring system, a nitrogen-bridged heterocyclic compound, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its recurring presence in molecules exhibiting a wide spectrum of biological activities, allowing for the development of diverse therapeutic agents through structural modifications.[1][3] Its structural rigidity, coupled with the capacity for substitution at multiple positions, provides a unique framework for designing compounds with high target affinity and specificity. Marketed drugs such as Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) validate the therapeutic viability of this core structure.[1][3][4] This guide delves into the key biological activities of novel imidazo[1,2-a]pyridine derivatives, focusing on their mechanisms of action and the experimental methodologies crucial for their evaluation in a drug discovery context.
Anticancer Activity: A Multi-Pronged Assault on Malignancy
Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of anticancer agents, exerting their effects through diverse and potent mechanisms that disrupt cancer cell proliferation, survival, and metastasis.[5][6]
Core Mechanisms of Action
The anticancer efficacy of this scaffold is not monolithic; rather, it arises from the ability of different derivatives to interfere with several core regulatory pathways and cellular processes.[5]
-
Inhibition of Tubulin Polymerization: A prominent mechanism involves the disruption of microtubule dynamics. Several derivatives bind to the colchicine site of tubulin, inhibiting its polymerization into microtubules.[7][8][9] This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[9][10]
-
Kinase Inhibition: The dysregulation of protein kinase signaling is a hallmark of cancer. Imidazo[1,2-a]pyridines have been successfully designed as potent inhibitors of key oncogenic kinases. A notable target is the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[5][11] Specific derivatives exhibit nanomolar inhibitory concentrations (IC50) against PI3Kα, leading to apoptosis in cancer cells.[9][11] Other kinases targeted by this scaffold include Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and receptor tyrosine kinases like VEGFR and EGFR.[6][12]
-
Induction of Apoptosis: Ultimately, many of the scaffold's anticancer activities converge on the induction of programmed cell death, or apoptosis.[5] This can be triggered through the intrinsic pathway, often involving the modulation of Bcl-2 family proteins, or the extrinsic pathway, as evidenced by the activation of caspases 7 and 8.[13][14][15] Studies have shown that treatment can lead to increased levels of the tumor suppressor protein p53 and its downstream target p21, which promotes cell cycle arrest and apoptosis.[11][14]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Comparative Cytotoxicity Data
The potency of these compounds varies based on their substitution patterns and the specific cancer cell line being tested.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 Value | Reference |
| Compound 6d | A549 (Lung) | Tubulin Polymerization Inhibitor | 2.8 µM | [16] |
| Compound 6i | HepG2 (Liver) | Induces Apoptosis | Not specified, but active | [12][13] |
| Compound 6 | A375 (Melanoma) | Akt/mTOR Pathway Inhibitor | ~10 µM | [11] |
| Compound 7e | H460 (Lung) | Tubulin Polymerization Inhibitor | 0.01 µM | [8] |
| IP-5 | HCC1937 (Breast) | Induces Apoptosis, Cell Cycle Arrest | 45 µM | [14] |
| Compound 12b | MCF-7 (Breast) | Cytotoxicity | 11 µM | [17][18] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening
This protocol provides a robust method for the initial screening of novel imidazo[1,2-a]pyridine derivatives to determine their cytotoxic effects on cancer cell lines.[19][20]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell viability.[20] Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[20]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). Also, include a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
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The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile therapeutic potential. This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a key structural motif in numerous clinically approved drugs and a plethora of investigational agents.[1][2] Its "drug-prejudice" scaffold status stems from a broad spectrum of biological activities, including anticancer, antituberculosis, antiviral, anti-inflammatory, and central nervous system effects.[3][4][5] This technical guide provides a comprehensive exploration of the imidazo[1,2-a]pyridine core, delving into its synthesis, mechanisms of action, structure-activity relationships, and diverse therapeutic applications. Detailed experimental protocols and visual diagrams of key pathways and workflows are presented to equip researchers with the foundational knowledge and practical insights required to harness the full potential of this remarkable scaffold in contemporary drug discovery endeavors.
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine framework is a nitrogen-rich heterocyclic system that has emerged as a "privileged structure" in medicinal chemistry. Its unique three-dimensional conformation and electronic properties allow it to interact with a wide array of biological targets with high affinity and specificity. The structural resemblance to purines and indoles, which are ubiquitous in biological systems, contributes to its diverse pharmacological profile.[6]
A number of marketed drugs are built upon the imidazo[1,2-a]pyridine scaffold, validating its therapeutic relevance. These include the widely prescribed hypnotic agent zolpidem (Ambien), the anxiolytic alpidem, and the cardiotonic agent olprinone.[1][3][4] The clinical success of these agents has spurred extensive research into the development of novel imidazo[1,2-a]pyridine derivatives with improved efficacy and safety profiles for a multitude of diseases.
Synthetic Strategies: Building the Imidazo[1,2-a]Pyridine Core
The synthetic versatility of the imidazo[1,2-a]pyridine scaffold has been a key driver of its exploration in drug discovery. A variety of synthetic methodologies have been developed to construct and functionalize this heterocyclic system, ranging from classical condensation reactions to modern multicomponent and catalytic approaches.[7][8]
Classical Synthesis: The Tschitschibabin Reaction and Related Condensations
The traditional and most common method for the synthesis of imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine with an α-halocarbonyl compound, a reaction first reported by Tschitschibabin. This condensation reaction proceeds via initial alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by intramolecular cyclization.[9]
More recent advancements have focused on developing more environmentally friendly and efficient one-pot syntheses. For instance, a facile and convenient one-pot synthesis involves the reaction of 2-aminopyridines with in-situ generated phenacyl bromides under microwave irradiation in a mixture of PEG-400 and water.[10]
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have gained prominence in the synthesis of imidazo[1,2-a]pyridine libraries due to their efficiency and atom economy. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, involving a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[7][11]
Modern Catalytic Methods
The development of novel catalytic systems has further expanded the synthetic toolbox for imidazo[1,2-a]pyridines. Copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones offers a broad functional group tolerance.[12] Metal-free synthetic routes are also being actively explored to enhance the sustainability of these processes.[9]
Therapeutic Landscape: A Multitude of Biological Activities
The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable breadth of biological activities, making it a fertile ground for the discovery of new therapeutic agents across various disease areas.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.[13][14] They have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as kinases (e.g., PI3K, Akt, mTOR), tubulin polymerization, and histone deacetylases (HDACs).[7][8] For instance, novel imidazo[1,2-a]pyridine derivatives have been developed as covalent KRAS G12C inhibitors, demonstrating potent antitumor activity.[15]
Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antituberculosis drugs. Imidazo[1,2-a]pyridine amides have shown significant promise, with some compounds exhibiting potent activity against both replicating and non-replicating mycobacteria.[16][17] A notable example is telacebec (Q203), a clinical candidate that targets the cytochrome bc1 complex of the electron transport chain.[7][16]
Antiviral Activity
The imidazo[1,2-a]pyridine core has also been explored for its antiviral potential.[18] Tegobuvir (GS-9190), for example, is a non-nucleoside inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase.[19] Additionally, various derivatives have been synthesized and evaluated for their activity against other viruses, including HIV-1.[18]
Central Nervous System (CNS) Applications
As evidenced by the clinical use of zolpidem and alpidem, the imidazo[1,2-a]pyridine scaffold is a valuable pharmacophore for targeting the central nervous system. These compounds typically act as positive allosteric modulators of the GABA-A receptor.[19] Research in this area continues to explore novel derivatives with potential applications as anxiolytics, anticonvulsants, and agents for neurodegenerative diseases like Alzheimer's.[7][20]
Other Therapeutic Areas
The therapeutic potential of imidazo[1,2-a]pyridines extends beyond the aforementioned areas. Derivatives have shown promise as anti-inflammatory, analgesic, antiprotozoal, and antifungal agents.[3][4] Furthermore, their application as proton pump inhibitors for gastrointestinal disorders is also being investigated.[19]
Structure-Activity Relationship (SAR) and Drug Design
The systematic exploration of the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives is crucial for the rational design of potent and selective drug candidates.
Key Substitution Patterns
SAR studies have revealed that the biological activity of imidazo[1,2-a]pyridines can be significantly modulated by the nature and position of substituents on the bicyclic core. For instance, in a series of autotaxin inhibitors, substitutions at the 2, 3, and 6-positions of the imidazo[1,2-a]pyridine ring were found to be critical for potency.[21] Similarly, for antitubercular imidazo[1,2-a]pyridine-8-carboxamides, modifications at the 8-position were key to optimizing antimycobacterial activity and physicochemical properties.[22]
Molecular Modeling and Docking Studies
Computational approaches, such as molecular docking, play a vital role in understanding the binding modes of imidazo[1,2-a]pyridine derivatives with their biological targets. These studies provide valuable insights that guide the design of new analogs with improved affinity and selectivity.[3] For example, docking studies of imidazo[1,2-a]pyridine-based inhibitors of the M. tuberculosis InhA enzyme have helped to elucidate the structural basis for their activity.[16]
Experimental Protocols
General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridines
This protocol describes a one-pot synthesis from 2-aminopyridines and in-situ generated phenacyl bromides under microwave irradiation.[10]
-
To a solution of acetophenone (1 mmol) in a 1:2 mixture of PEG-400 and water (3 mL), add N-bromosuccinimide (NBS) (1 mmol).
-
Irradiate the mixture in a microwave synthesizer at 80°C for 2-5 minutes to generate the α-bromoacetophenone in situ.
-
Add 2-aminopyridine (1 mmol) to the reaction mixture.
-
Continue microwave irradiation at 100°C for an additional 5-10 minutes.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add crushed ice to the reaction mixture to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired 2-phenylimidazo[1,2-a]pyridine.
General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
This protocol outlines the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[11]
-
In a round-bottom flask, dissolve the 2-aminopyridine (1 mmol) and the aldehyde (1 mmol) in methanol (5 mL).
-
Add a catalytic amount of a Lewis acid (e.g., scandium triflate).
-
Add the isocyanide (1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating as required, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 3-aminoimidazo[1,2-a]pyridine derivative.
Visualization of Key Concepts
General Synthetic Scheme for Imidazo[1,2-a]pyridines
Caption: Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.
Workflow for the Discovery of Novel Imidazo[1,2-a]Pyridine-Based Therapeutics
Caption: Drug discovery workflow for imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a cornerstone of modern medicinal chemistry, with its therapeutic potential far from being fully exploited. The development of innovative and sustainable synthetic methodologies, coupled with a deeper understanding of its mechanism of action against a growing number of biological targets, will undoubtedly lead to the discovery of novel and improved therapies for a wide range of human diseases. Future research will likely focus on the development of highly selective and potent imidazo[1,2-a]pyridine derivatives with optimized pharmacokinetic and safety profiles. The application of cutting-edge technologies, such as artificial intelligence and machine learning, in the design and optimization of these compounds will further accelerate the translation of promising preclinical candidates into clinically effective drugs. The versatility and proven track record of the imidazo[1,2-a]pyridine core ensure its enduring legacy as a privileged scaffold in the ongoing quest for new medicines.
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In Silico Screening of 8-(Chloromethyl)imidazo[1,2-a]pyridine Derivatives: A Strategic Workflow for Accelerated Hit Discovery
An In-Depth Technical Guide:
This guide provides a comprehensive, technically-grounded workflow for the in silico screening of 8-(chloromethyl)imidazo[1,2-a]pyridine derivatives. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage computational methods to efficiently identify and prioritize promising lead compounds. We will move beyond a simple recitation of steps to explore the strategic rationale behind each phase of the process, ensuring a robust and scientifically valid screening cascade.
Foundational Strategy: The "Why" Behind the Workflow
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry.[1] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3][4] Several marketed drugs, such as Zolpidem and Alpidem, are based on this core, underscoring its therapeutic relevance.[1][4] The 8-(chloromethyl) substituent serves as a reactive handle, a key feature for potential covalent inhibition or for further synthetic elaboration, making this specific derivative class a compelling starting point for library design.
However, synthesizing and screening a large chemical library is a resource-intensive endeavor. In silico screening, or virtual screening, offers a powerful alternative to rationally triage vast virtual libraries of compounds against a biological target, enriching the "hit rate" of subsequent experimental assays.[5][6] This computational-first approach dramatically reduces costs and timelines by focusing laboratory efforts on a smaller, more promising set of molecules.[7][8]
Our strategy is built on a multi-stage funneling process that begins with a large, diverse library of virtual compounds and systematically filters them down to a handful of high-potential candidates. This workflow is designed to maximize the chances of identifying true positives while minimizing the carry-through of false positives.
The In Silico Screening Cascade: From Library to Hits
The entire process can be visualized as a logical pipeline, where each step serves as a critical filter. The objective is to apply computationally inexpensive methods first to eliminate the majority of non-promising molecules before applying more rigorous, computationally demanding analyses to a refined subset.
Figure 1: The In Silico Screening Workflow. A multi-phase approach to identify potent and drug-like candidates.
Phase 1: Preparation - Laying the Groundwork
The quality of the input data dictates the quality of the output. This phase is dedicated to meticulously preparing the two key components of our screen: the ligand library and the protein target.
Virtual Library Generation
The first step is to create a virtual library of this compound derivatives. This can be achieved by enumerating various substituents at other positions of the imidazo[1,2-a]pyridine core.
Causality: The goal is to explore a diverse chemical space around the core scaffold. By varying functional groups, we can probe different potential interactions within the target's binding site. The 8-(chloromethyl) group is kept constant as the defining feature of our library.
Protocol: Ligand Preparation This protocol ensures that each molecule in the library is in a computationally ready state.
-
2D to 3D Conversion: Start with 2D representations (e.g., SMILES strings) of your derivatives. Use a tool like Open Babel to convert them into 3D structures.[9]
-
Rationale: Docking algorithms require 3D coordinates to assess spatial complementarity with the target.
-
-
Protonation State Assignment: Assign appropriate protonation states at a physiological pH (e.g., 7.4). Tools like ChemAxon's pKa predictor or the open-source equivalent can be used.
-
Rationale: The charge of a molecule critically affects its ability to form electrostatic interactions and hydrogen bonds, which are key components of binding affinity.
-
-
Energy Minimization: Perform a quick energy minimization on each 3D structure using a force field like MMFF94.
-
Rationale: This step relaxes strained conformations generated during the 2D-to-3D conversion, resulting in a more energetically favorable and realistic starting pose for docking.
-
-
File Format Conversion: Convert the prepared ligands into the .pdbqt format required by AutoDock Vina. This format includes atomic charges and torsional freedom information.[10]
Target Selection and Preparation
The choice of a biological target is paramount. Imidazo[1,2-a]pyridine derivatives are known to interact with a variety of targets, notably the benzodiazepine binding site of the GABAA receptor.[11][12] For this guide, we will proceed with the α1-containing GABAA receptor as our target of interest.
Protocol: Receptor Preparation
-
Obtain Structure: Download the 3D crystal structure of the target from the Protein Data Bank (PDB). For the GABAA receptor, a relevant structure like PDB ID: 4COF could be used.[13][14]
-
Clean the Structure: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands. This is often done using visualization software like PyMOL or UCSF ChimeraX.[10][15]
-
Rationale: These molecules can interfere with the docking process. While some water molecules can be critical for binding, a standard initial screen is performed in a "dry" pocket for simplicity and speed.
-
-
Add Hydrogens: The PDB file often lacks hydrogen atoms. Add them according to standard geometries.
-
Rationale: Hydrogens are essential for defining hydrogen bond donor/acceptor pairs and for accurate charge calculations.
-
-
Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges).
-
Define the Binding Site: Identify the binding pocket. This can be done based on the location of a co-crystallized ligand in the original PDB file or by using pocket prediction algorithms like fpocket.[15]
-
Generate Grid Box: Define a 3D grid box that encompasses the entire binding site. This box defines the search space for the docking algorithm.
-
Rationale: This step focuses the computational effort on the region of interest, preventing the ligand from docking to irrelevant sites on the protein surface and dramatically speeding up the calculation.
-
-
Convert to PDBQT: As with the ligands, convert the prepared receptor into the .pdbqt format.
| Tool | Primary Function | Availability |
| Open Babel | File format conversion, 2D to 3D structure generation. | Open Source[9] |
| AutoDock Tools | Preparing receptor and ligand files (.pdbqt), defining the grid box. | Open Source |
| PyMOL / UCSF ChimeraX | Molecular visualization, cleaning PDB files, analysis of results. | Open Source Builds Available[10][15] |
| AutoDock Vina | Core molecular docking engine. | Open Source[16] |
| ADMETlab 2.0 / ADMET-AI | Web servers for predicting ADMET properties. | Open Source / Free Web Service[10][17] |
| Table 1: Key Open-Source Software for the In Silico Screening Workflow. |
Phase 2: The Core Screening Engine
With prepared inputs, we can now execute the virtual screen. This phase uses molecular docking to predict the preferred binding orientation of each ligand in the target's active site and to estimate its binding affinity.
Figure 2: Logical Flow of the Molecular Docking Step. Inputs are processed by the docking engine to produce scores and poses.
Protocol: Molecular Docking with AutoDock Vina
-
Configuration: Create a configuration file (e.g., conf.txt) that specifies the path to the receptor and ligand files, the center and size of the grid box, and the desired output file name.
-
Execution: Run AutoDock Vina from the command line, providing the configuration file as input. This process should be automated with a script (e.g., in Python or Bash) to iterate through the entire ligand library.
-
Causality: AutoDock Vina uses an efficient optimization algorithm to explore the conformational space of the ligand within the defined grid box.[16] It calculates a score based on a semi-empirical free energy force field, which estimates the binding affinity (in kcal/mol). More negative scores indicate more favorable predicted binding.[15]
-
-
Output Collection: The program will output a .pdbqt file for each ligand containing the predicted binding poses (usually 9 by default) and their corresponding scores. The best score is typically the primary metric used for initial ranking.
Post-Docking Analysis and Hit Selection
A low docking score is a necessary, but not sufficient, condition for a good hit. The binding pose must be chemically sensible.
-
Rank by Score: Rank all screened compounds by their best docking score.
-
Visual Inspection: Visually inspect the binding poses of the top-scoring compounds (e.g., the top 5-10%).
-
Self-Validation: This is a critical trustworthiness step. Does the pose make sense? Look for key interactions known to be important for the target class. For the GABAA receptor, this includes hydrogen bonds and π-π stacking interactions with specific residues in the benzodiazepine pocket.[12] The 8-(chloromethyl) group's position should be noted for potential interactions.
-
-
Filter and Cluster: Filter out compounds with poor or nonsensical binding modes. The remaining hits can be clustered by chemical similarity to ensure a diverse selection of scaffolds is advanced.
Phase 3: Prioritization with ADMET Prediction
A compound that binds tightly to its target but has poor pharmacokinetic properties or is toxic is not a viable drug candidate.[18] The final phase of our in silico workflow is to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of our top-ranked hits.[19]
Causality: This step simulates the "developability" of a compound.[18] By identifying potential liabilities early, we can deprioritize problematic molecules or, in a later stage, guide medicinal chemistry efforts to mitigate these issues.[8] This is a cornerstone of the "fail early, fail cheap" paradigm in drug discovery.
Protocol: ADMET Prediction
-
Select Hits: Take the SMILES strings of the top 50-100 hits from the docking analysis.
-
Use Prediction Tools: Submit these to a reliable ADMET prediction server like ADMET-AI or ADMETlab 2.0 .[10][17]
-
Analyze Properties: Evaluate key properties, including:
-
Absorption: Lipophilicity (LogP), aqueous solubility, Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: hERG inhibition (cardiotoxicity risk), Ames mutagenicity, hepatotoxicity.
-
| Compound ID | Docking Score (kcal/mol) | Key Interactions | Lipinski's Rule of 5 | BBB Penetration | hERG Inhibition |
| IMP-045 | -9.8 | H-bond with His101, π-π with Tyr209 | 0 Violations | High | Low Risk |
| IMP-121 | -9.5 | H-bond with Thr142 | 0 Violations | High | Low Risk |
| IMP-076 | -9.2 | Hydrophobic interactions | 1 Violation (LogP > 5) | High | High Risk |
| IMP-210 | -8.9 | H-bond with His101 | 0 Violations | Low | Low Risk |
| Table 2: Example of a Prioritized Hit List. Compounds are evaluated based on a combination of docking score, binding interactions, and key ADMET flags. IMP-045 and IMP-121 emerge as top candidates. |
Conclusion and Forward Look
Following this structured in silico workflow, a large virtual library of this compound derivatives can be efficiently narrowed down to a small set of high-priority candidates (e.g., 5-10 compounds). These selected hits possess a trifecta of desirable properties: a high predicted binding affinity for the target, a chemically rational binding mode, and a favorable predicted ADMET profile.
The output of this guide is not a final answer, but an expertly curated list of hypotheses. The next indispensable steps involve the chemical synthesis of these prioritized compounds and their subsequent validation through in vitro biological assays to confirm their activity and establish a robust Structure-Activity Relationship (SAR). This synergy between computational prediction and experimental validation represents the core of modern, efficient drug discovery.
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Whitepaper: The Emergence of Imidazo[1,2-a]pyridine Derivatives as Targeted Covalent Inhibitors
Abstract
The paradigm of drug discovery has seen a renaissance in the application of covalent inhibitors, a class of molecules capable of forming a permanent bond with their biological target. This strategy offers distinct advantages in terms of potency, duration of action, and the ability to target shallow binding pockets. Within this resurgence, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," demonstrating significant potential in the development of targeted covalent inhibitors (TCIs), particularly in oncology.[1][2] This guide provides a comprehensive technical overview of the discovery and characterization of imidazo[1,2-a]pyridine-based covalent inhibitors, intended for researchers and drug development professionals. We will dissect the rational design principles, screening methodologies, and bio-analytical techniques that are fundamental to validating this class of compounds, grounding our discussion in field-proven insights and authoritative protocols.
Introduction: The Covalent Advantage and the Privileged Scaffold
Historically, covalent drugs were often discovered serendipitously and later viewed with caution due to concerns about off-target reactivity and potential immunogenicity. However, the modern approach, termed targeted covalent inhibition, leverages a detailed understanding of protein structure and reaction mechanisms to achieve high specificity.[3] This is achieved by designing molecules with two key components: a recognition moiety that directs the inhibitor to the target's binding site and a mildly reactive electrophile (a "warhead") that forms a covalent bond with a nearby nucleophilic amino acid residue, typically a cysteine.
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has been identified as a versatile scaffold in medicinal chemistry.[4] Its rigid, planar structure and synthetic tractability allow for precise, multi-directional substitution, enabling chemists to fine-tune its interaction with target proteins.[4][5] This scaffold has been successfully employed to develop inhibitors for a wide array of protein targets, most notably kinases such as PI3K, CDKs, FLT3, and c-Met, which are frequently dysregulated in cancer.[2][6][7][8][9] The fusion of this privileged scaffold with a reactive warhead creates a powerful platform for developing next-generation covalent inhibitors.[10]
Chapter 1: Rational Design and Synthesis of Covalent Imidazo[1,2-a]pyridines
The design of a targeted covalent inhibitor is a deliberate process that marries non-covalent binding affinity with a precisely positioned reactive group. The primary objective is to maximize the rate of on-target covalent modification while minimizing reactions with off-target proteins.
Causality in Design: The initial non-covalent binding event (governed by the equilibrium constant Ki) is critical. A high-affinity interaction ensures that the inhibitor spends sufficient time in the target's active site, increasing the probability of the covalent reaction (governed by the inactivation rate constant kinact).[11] The overall potency of an irreversible inhibitor is best described by the second-order rate constant kinact/Ki.[11][12]
Workflow for Covalent Inhibitor Design
Caption: Rational design workflow for covalent inhibitors.
Synthetic Strategies: The synthesis of the imidazo[1,2-a]pyridine core is well-established, often involving the condensation of 2-aminopyridines with α-haloketones or related methodologies.[5][13] A key synthetic step is the late-stage introduction of the electrophilic warhead, commonly an acrylamide or chloroacetamide group, onto the scaffold. This warhead is positioned to react with a non-catalytic cysteine residue near the ATP binding pocket of many kinases. For example, a scaffold hopping strategy was used to develop imidazo[1,2-a]pyridine-based KRAS G12C inhibitors, where the core structure was functionalized to target the mutant cysteine.[10]
Chapter 2: Screening and Mechanistic Validation
Identifying and validating a covalent inhibitor requires a suite of specialized assays designed to confirm not only the inhibition of protein function but also the formation of the covalent bond itself.
Initial Screening for Potency
Initial screening is typically performed using standard biochemical assays to measure the inhibitor's effect on the target's activity.
Experimental Protocol: Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is a self-validating system because it includes controls for background fluorescence (no enzyme) and maximal activity (DMSO vehicle), allowing for robust Z'-factor calculation and hit validation.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Dilute the target kinase and its corresponding biotinylated peptide substrate in the assay buffer.
-
Prepare a serial dilution of the imidazo[1,2-a]pyridine inhibitor in DMSO, followed by a further dilution in assay buffer. A non-reactive analog should be run in parallel as a negative control.
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 2 µL of the inhibitor dilution (or DMSO for controls).
-
Add 4 µL of the kinase solution and incubate for a pre-determined time (e.g., 60 minutes) at room temperature. This pre-incubation allows the covalent bond to form.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP (at its Km concentration).
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA (to chelate Mg²⁺ and stop the enzyme) along with a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and plot the dose-response curve to determine the IC₅₀ value.
-
Direct Confirmation of Covalent Adduct Formation
The gold standard for confirming covalent modification is to directly observe the mass change of the target protein upon incubation with the inhibitor.[14] Intact protein mass spectrometry is an indispensable tool for this purpose.[15][16]
Experimental Protocol: Intact Protein Mass Spectrometry
This protocol's trustworthiness is established by the inclusion of two key controls: the DMSO vehicle, which provides the baseline mass of the unmodified protein, and the non-reactive analog, which should not produce a mass shift, confirming that any observed adduct is due to the covalent warhead.
-
Sample Preparation:
-
Incubate the purified target protein (e.g., 5 µM) with the covalent inhibitor (e.g., 25 µM) in a suitable buffer (e.g., ammonium bicarbonate, which is volatile) for 1-2 hours at room temperature.
-
Prepare control samples: protein + DMSO and protein + non-reactive analog inhibitor.
-
-
Desalting:
-
Desalt the samples using a C4 ZipTip or a similar solid-phase extraction method to remove non-volatile salts and excess inhibitor. Elute the protein in a solution of 50% acetonitrile/0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Infuse the desalted sample directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in the positive ion mode over a mass range appropriate for the protein's expected charge state envelope.
-
-
Data Deconvolution:
-
Process the raw data using deconvolution software (e.g., MaxEnt1) to convert the multi-charge ESI spectrum into a zero-charge mass spectrum.
-
Compare the mass of the protein from the inhibitor-treated sample to the DMSO control. A mass increase corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.[15]
-
Cellular Target Engagement
Confirming that the inhibitor engages its intended target in the complex environment of a living cell is a critical validation step. Cellular assays are essential to demonstrate target engagement and downstream pathway modulation.[17][18] For example, novel imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR pathway in cancer cells, leading to apoptosis.[19][20]
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Structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridines
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridines for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazo[1,2-a]pyridine nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3][4][5][6][7] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with a wide array of biological targets. This versatility has led to the development of compounds with diverse pharmacological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[8][9][10] This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the biological effects of this scaffold. We will dissect the causal relationships between specific structural modifications and their impact on potency and selectivity, offering field-proven insights for researchers engaged in the rational design of novel imidazo[1,2-a]pyridine-based therapeutics.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold
The imidazo[1,2-a]pyridine system is an aromatic heterocyclic compound characterized by the fusion of a pyridine ring with an imidazole ring. This scaffold is present in several marketed drugs, most notably the anxiolytic and hypnotic agents zolpidem and alpidem, underscoring its therapeutic relevance.[8][10][11] The scaffold's importance is highlighted by the exponential growth in research publications involving this core structure.[8]
The unique arrangement of its nitrogen atoms and the specific positions available for substitution (C2, C3, C5, C6, C7, and C8) allow for extensive chemical modifications to fine-tune pharmacological properties.
Caption: Core structure of Imidazo[1,2-a]pyridine with numbered positions.
Foundational Synthetic Strategies: Accessing Chemical Diversity
A key reason for the widespread investigation of the imidazo[1,2-a]pyridine scaffold is its synthetic accessibility. Understanding these routes is fundamental to designing and executing SAR studies.
Classical Condensation Reactions
The most traditional and widely used method is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone, a method first reported by Tschitschibabin.[12] This approach allows for the direct introduction of substituents at the C2 and C3 positions of the core.
Modern Synthetic Methodologies
To overcome the limitations of classical methods and to access greater structural diversity, modern synthetic chemistry has provided several powerful alternatives:
-
Multicomponent Reactions (MCRs): Reactions like the Groebke-Blackburn-Bienaymé (GBB) three-component reaction combine a 2-aminopyridine, an aldehyde, and an isocyanide in a single step to generate 3-aminoimidazo[1,2-a]pyridines.[13] This is highly efficient for building compound libraries.
-
Tandem and Cascade Reactions: These processes combine multiple bond-forming events in one pot, often involving intramolecular cyclizations to construct the bicyclic core.[8][14]
-
Oxidative C-H/N-H Cross-Coupling: These modern methods allow for the direct coupling of pyridine derivatives with various partners, offering novel and efficient routes to the scaffold.[14]
Caption: Workflow for generating an Imidazo[1,2-a]pyridine library.
SAR Insights by Therapeutic Target
The following sections detail the specific SAR for imidazo[1,2-a]pyridines against several key biological targets.
Antitubercular Activity: Targeting QcrB
Imidazo[1,2-a]pyridines have emerged as a highly promising class of antitubercular agents, with some compounds showing potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1][5][7] Many of these agents target the QcrB subunit of the cytochrome bc1 complex, inhibiting cellular respiration.[1][8]
-
C2 Position: A substituted aryl or heteroaryl group at this position is crucial for activity.
-
C3 Position: This position is typically functionalized with a carboxamide linker. The nature of the amide substituent is a key determinant of potency.
-
C6/C7 Positions: Small, lipophilic groups on the pyridine ring, such as methyl, can enhance activity.
-
Side Chain: The terminal part of the side chain, often attached via the C3-carboxamide, significantly impacts both potency and pharmacokinetic properties. For instance, bulky and lipophilic biaryl ethers have been shown to result in nanomolar potency.[6]
A landmark compound in this class is Q203 , which is currently in clinical development.[1]
| Compound Ref. | C2-Substituent | C3-Substituent | C7-Substituent | Mtb MIC (μM) |
| Hit Compound | 4-CF₃-Phenyl | -CONH(CH₂)₂-O-Phenyl | -CH₃ | 0.8–2.3 |
| Optimized Lead | 4-CF₃-Phenyl | -CONH(CH₂)₂-O-(4-CF₃-Phenoxy) | -CH₃ | ≤0.006 |
| Q203 | Adamantyl | -CONH(CH₂)₂-O-(4-tBu-Phenoxy) | -CH₃ | ~0.003 |
Data synthesized from multiple sources for illustrative purposes.[5][15]
Anticancer Activity: Kinase Inhibition and Beyond
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of inhibitors for various protein kinases, which are often dysregulated in cancer.[16][17]
-
PI3K/Akt/mTOR Pathway: Derivatives have shown potent inhibition of this critical cancer signaling pathway.[16]
-
Substitutions at the C3 and C8 positions are often key for potent PI3K inhibition.
-
For Akt inhibitors, peptidomimetic structures incorporating the imidazo[1,2-a]pyridine core have been designed to mimic the kinase's substrate, leading to sub-micromolar inhibitors.[18]
-
-
c-Met Kinase: By employing a bioisosteric replacement strategy, where an 8-fluoroimidazo[1,2-a]pyridine mimics an imidazo[1,2-a]pyrimidine, highly potent and selective c-Met inhibitors have been identified.[19] Compound 22e from this series showed an IC₅₀ of 3.9 nM against c-Met kinase.[19]
-
Cyclin-Dependent Kinases (CDKs): SAR studies have identified that substitutions on the C2-phenyl ring and at the C3-position can be modified to tune selectivity and physical properties for CDK inhibitors.[20]
-
Tubulin Polymerization: Some derivatives act as tubulin polymerization inhibitors, inducing apoptosis in cancer cells. The substitution pattern on the C2-phenyl ring is critical for this activity.
Caption: Key SAR points for Imidazo[1,2-a]pyridine kinase inhibitors.
Anti-inflammatory Activity: 5-Lipoxygenase (5-LO) Inhibition
A novel class of 5-LO inhibitors features the imidazo[1,2-a]pyridine scaffold.[21] The SAR for this class is well-defined:
-
C3-Amine: A secondary amine at the C3 position is essential. A cyclohexyl group on this amine was found to be optimal.
-
C2-Aryl: A phenyl ring at the C2 position is required.
-
C6-Methyl: A methyl group at the C6 position significantly boosts potency.
-
Para-substitution on C2-Phenyl: A morpholine group at the para-position of the C2-phenyl ring leads to the most potent compounds, such as compound 14 (IC₅₀ = 0.16 μM in intact cells).[21]
Antiviral Activity
Imidazo[1,2-a]pyridines have demonstrated significant antiviral activity against several viruses, including human cytomegalovirus (CMV), varicella-zoster virus (VZV), and influenza.[22][23][24]
-
Against CMV and VZV:
-
Against Influenza Virus:
-
Derivatives designed to inhibit the influenza RNA-dependent RNA polymerase (RdRp) by targeting the PA-PB1 protein-protein interface have shown potent, sub-micromolar activity.[24]
-
SAR analysis revealed that specific substitution patterns on the C3-carboxamide scaffold are crucial for enhancing inhibitory potency.[24]
-
Experimental Protocols: A Self-Validating System
To translate SAR understanding into practice, robust and reproducible experimental methods are paramount.
General Protocol for Synthesis of a 2,7-Disubstituted-Imidazo[1,2-a]pyridine-3-carboxamide
This protocol describes a typical sequence for synthesizing compounds relevant to the antitubercular class.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
-
To a solution of the desired 4-methyl-2-aminopyridine (1.0 eq) in ethanol, add the appropriate α-bromoacetophenone (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 2-aryl-7-methyl-imidazo[1,2-a]pyridine.
Step 2: C3-Carboxylation
-
This step is often accomplished via electrophilic substitution, for example, using oxalyl chloride followed by esterification.
Step 3: Amide Coupling
-
Hydrolyze the ester from Step 2 to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Dissolve the resulting carboxylic acid (1.0 eq) in DMF. Add a peptide coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Add the desired amine side chain (1.1 eq) and stir the mixture at room temperature for 12-24 hours.
-
Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield the final carboxamide.
Protocol for In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for evaluating the cytotoxic effects of newly synthesized compounds.
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[25]
-
Compound Treatment: Prepare serial dilutions of the test imidazo[1,2-a]pyridine derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold remains a highly productive platform for the discovery of novel therapeutic agents. The extensive SAR knowledge accumulated across various biological targets provides a strong foundation for future drug design efforts. Key takeaways for researchers include:
-
Positional Importance: The C2 and C3 positions are primary sites for introducing functionality to drive potency and selectivity, while substitutions on the pyridine ring (C5-C8) are critical for optimizing physicochemical and pharmacokinetic properties.
-
Rational Design: Strategies like bioisosteric replacement and scaffold hopping have proven highly effective in discovering new chemical series with improved properties.[4][19]
-
Synthetic Versatility: The availability of diverse and efficient synthetic routes enables the rapid exploration of chemical space and the generation of focused libraries for SAR studies.[2][8]
Future research will likely focus on developing derivatives with novel mechanisms of action, improved safety profiles, and the ability to overcome drug resistance. The continued application of rational design principles, guided by a deep understanding of SAR, will ensure that the imidazo[1,2-a]pyridine core remains a "privileged" and valuable scaffold in medicinal chemistry for years to come.
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8-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride structural information
An In-depth Technical Guide to 8-(Chloromethyl)imidazo[1,2-a]pyridine Hydrochloride for Advanced Research
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties make it an ideal foundation for developing therapeutic agents that can interact with a wide array of biological targets.[1][2] Molecules incorporating this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[3][4][5]
This guide focuses on a particularly valuable derivative: this compound hydrochloride. The introduction of a reactive chloromethyl group at the 8-position transforms the stable imidazopyridine core into a versatile synthetic intermediate. This functional handle serves as a key electrophilic site, enabling researchers to readily introduce the scaffold into more complex molecular architectures. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth structural information, analytical methodologies, synthetic strategies, and applications to empower its effective use in the laboratory.
Part 1: Molecular and Structural Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research. This section details the chemical identity, structural features, and physicochemical properties of this compound hydrochloride.
Chemical Identity
The compound is systematically identified by several key descriptors, ensuring unambiguous recognition in literature and databases.
| Identifier | Value | Source |
| CAS Number | 960235-89-6 | [6] |
| Molecular Formula | C₈H₈Cl₂N₂ | [6] |
| Molecular Weight | 203.07 g/mol | [6][7] |
| IUPAC Name | 8-(chloromethyl)imidazo[1,2-a]pyridin-1-ium chloride | N/A |
| InChI | InChI=1S/C8H7ClN2.ClH/c9-6-7-2-1-4-11-5-3-10-8(7)11;/h1-5H,6H2;1H | [8] |
| InChIKey | QKWWHWXIZVRRNK-UHFFFAOYSA-N | [8] |
| Canonical SMILES | C1=CN2C=CN=C2C(=C1)CCl.Cl | [8] |
Structural Representation
The structure consists of a fused imidazo[1,2-a]pyridine core with a chloromethyl substituent at position C8. The hydrochloride salt form indicates that one of the nitrogen atoms, most likely N1 in the imidazole ring, is protonated.
Physicochemical Properties
While experimental data for this specific isomer is not widely published, properties can be inferred from related compounds and computational predictions. The properties of the analogous 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride are often used as a surrogate.[9]
| Property | Value | Notes |
| Appearance | Off-white to yellow crystalline powder | Based on the 2-chloro isomer.[9] |
| XLogP3 (Predicted) | 2.2 | For the free base, indicating moderate lipophilicity.[8][10] |
| Storage Conditions | Store at 0-8 °C, under inert atmosphere | Recommended for stability, based on the 2-chloro isomer.[9] |
| Solubility | Soluble in water | Expected for a hydrochloride salt.[11] |
Part 2: Spectroscopic and Analytical Characterization
Precise analytical methods are crucial for verifying the identity, purity, and stability of research compounds. This section outlines the expected spectroscopic signatures and provides generalized protocols for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the bicyclic ring system, typically in the δ 7.0-9.0 ppm range. The diastereotopic protons of the chloromethyl group (-CH₂Cl) would appear as a singlet around δ 4.5-5.0 ppm. The protonated nitrogen would result in a broad signal.
-
¹³C NMR: The carbon spectrum will display signals for the eight unique carbon atoms. The aromatic carbons will resonate in the δ 110-150 ppm region, while the chloromethyl carbon will appear further upfield, typically around δ 40-45 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Expected Ionization: Using electrospray ionization (ESI) in positive mode, the expected parent ion would be for the free base [C₈H₇ClN₂ + H]⁺ at an m/z of approximately 167.0370.[8]
-
Isotopic Pattern: The presence of one chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the main M peak.
A method adapted from the analysis of similar pyridine derivatives can be employed.[12]
-
Column: Use a C18 reverse-phase column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high concentration of Mobile Phase A, gradually increasing Mobile Phase B to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: Couple the LC output to an ESI-MS detector operating in positive ion scan mode.
Part 3: Synthesis and Reactivity
The utility of this compound hydrochloride stems from its synthesis and subsequent reactivity.
Synthetic Strategy
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound, a reaction known as the Tschitschibabin synthesis.[13] For the target molecule, a plausible route involves the reaction of 2-amino-3-(hydroxymethyl)pyridine followed by chlorination.
Chemical Reactivity: A Versatile Electrophile
The primary point of reactivity is the benzylic-like chloride, which is an excellent leaving group. This makes the compound a potent electrophile for Sₙ2 reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its role as a synthetic building block.
This reaction allows for the covalent attachment of the imidazopyridine scaffold to other fragments, enabling the systematic exploration of chemical space in drug discovery programs.
Part 4: Applications in Medicinal Chemistry
The true value of this compound is realized in its application as a strategic tool for the synthesis of novel, biologically active molecules.
Role as a Key Building Block
As established, the compound serves as an intermediate. Its primary function is to introduce the 8-(methyl)imidazo[1,2-a]pyridine moiety. A common strategy in kinase inhibitor design, for example, involves linking a hinge-binding motif (like the imidazopyridine) to other pharmacophoric elements that occupy different pockets of the enzyme's active site.[14]
Workflow: Fragment-Based Drug Discovery (FBDD)
This intermediate is ideally suited for a fragment-based or scaffold-hopping approach in drug discovery.
The imidazo[1,2-a]pyridine core itself has been found in numerous compounds targeting a range of diseases, from tuberculosis to cancer, making this building block relevant across multiple therapeutic areas.[15][16]
Part 5: Safety, Handling, and Storage
Proper handling is essential due to the compound's reactive nature and potential biological activity. The following guidelines are based on data for analogous chloromethyl pyridine compounds.[11][17]
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and mucous membranes. |
| First Aid (Inhalation) | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[17] |
| First Aid (Skin Contact) | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[17] |
| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage at 0-8 °C is common for such reactive intermediates.[9] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[17] |
Hazard Statement: Based on related compounds, this chemical may cause severe skin, eye, and respiratory tract irritation.[11] The toxicological properties have not been thoroughly investigated.
Conclusion
This compound hydrochloride is more than just a chemical compound; it is a strategic tool for innovation in medicinal chemistry. Its structure combines the biologically validated imidazo[1,2-a]pyridine core with a reactive chemical handle, providing a reliable and versatile entry point for the synthesis of novel and complex molecules. By understanding its structural, analytical, and reactive properties as detailed in this guide, researchers are well-equipped to leverage this potent intermediate in the quest for the next generation of therapeutic agents.
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The Ascendant Trajectory of Imidazopyridine Derivatives in Oncology: A Technical Guide to Their Antitumor Properties and Mechanisms of Action
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Novel Anticancer Scaffolds
The landscape of cancer therapy is in a perpetual state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy and mitigating the pervasive challenge of drug resistance. Within this dynamic environment, the exploration of novel chemical scaffolds that can selectively target the intricate signaling networks of cancer cells is of paramount importance. Among the myriad of heterocyclic compounds, imidazopyridine derivatives have emerged as a particularly promising class of molecules, demonstrating a remarkable breadth of antitumor activities across a spectrum of malignancies. This technical guide provides an in-depth exploration of the antitumor properties of imidazopyridine derivatives, offering a synthesis of their mechanisms of action, experimental validation protocols, and a perspective on their future development as next-generation cancer therapeutics.
The Imidazopyridine Scaffold: A Privileged Structure in Cancer Drug Discovery
The imidazopyridine core, a fused bicyclic heteroaromatic system, represents a "privileged structure" in medicinal chemistry. Its unique electronic and steric properties allow for versatile functionalization, enabling the creation of extensive libraries of derivatives with diverse pharmacological profiles. This structural plasticity has been a key driver in the successful identification of imidazopyridine-based compounds that exhibit potent and selective inhibitory activity against a wide array of molecular targets implicated in cancer progression. These derivatives have shown efficacy in preclinical models of pancreatic, lung, breast, and prostate cancers, underscoring their broad therapeutic potential.[1]
Unraveling the Multifaceted Mechanisms of Antitumor Activity
The antitumor prowess of imidazopyridine derivatives stems from their ability to modulate a diverse range of cellular processes critical for cancer cell survival, proliferation, and metastasis. Their mechanisms of action are not monolithic; rather, they encompass the inhibition of key signaling pathways, disruption of cellular machinery, and induction of programmed cell death.
Interdiction of Pro-Survival Signaling Cascades
2.1.1. The PI3K/Akt/mTOR Pathway: A Central Node of Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2] A significant number of imidazopyridine derivatives have been developed as potent inhibitors of this pathway.[3] These compounds often exhibit dual inhibition of PI3K and mTOR, leading to a more comprehensive blockade of downstream signaling. For instance, several in vitro studies have demonstrated that imidazopyridine-based compounds can effectively inhibit the proliferation of breast cancer cell lines with IC50 values ranging from 0.01 to 10.0 μM, attributable to their potent dual inhibition of the PI3K/Akt/mTOR pathway.[3]
Scientist's Insight: The rationale for targeting both PI3K and mTOR simultaneously lies in overcoming the feedback activation of Akt that can occur with mTORC1 inhibition alone. A dual inhibitor provides a more robust and sustained suppression of this critical survival pathway.
Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazopyridine Derivatives
Caption: Imidazopyridines inhibit the PI3K/Akt/mTOR pathway.
2.1.2. The Wnt/β-catenin Signaling Pathway: A Developmental Pathway Hijacked in Cancer
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several cancers, including breast cancer.[1] Certain imidazopyridine derivatives have been identified as potent inhibitors of this pathway. For example, the novel derivative C188 was found to suppress Wnt/β-catenin signaling, leading to a decrease in the nuclear localization of β-catenin and the downregulation of its target genes, such as Axin2, c-JUN, and c-Myc.[1] This inhibition of Wnt signaling ultimately results in cell cycle arrest at the G1 phase and a reduction in cell migration.[1] Another imidazopyridine derivative, CG0009, acts as a Glycogen synthase kinase 3α/β (GSK3α/β) inhibitor, which can paradoxically lead to the activation of a pro-survival signal of β-catenin. However, the concomitant depletion of cyclin D1 by CG0009 overrides this pro-survival signal, ultimately leading to cell death in breast cancer cell lines.[1]
2.1.3. Receptor Tyrosine Kinases (RTKs): Gatekeepers of Cellular Growth
Receptor tyrosine kinases (RTKs) are cell surface receptors that play a pivotal role in regulating cell growth, differentiation, and survival.[4] Their dysregulation is a common oncogenic event. Imidazopyridine derivatives have been shown to target several RTKs. For instance, certain derivatives bearing a 1,2,3-triazole moiety have demonstrated significant inhibitory activity against c-Met, a receptor tyrosine kinase often overexpressed in lung and pancreatic cancers.[5] Some of these compounds inhibited c-Met by over 50% at a concentration of 25 µM.[5] Additionally, imidazo[1,5-a]pyridine derivatives have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6]
2.1.4. Other Kinase Targets: Expanding the Inhibitory Landscape
The inhibitory profile of imidazopyridine derivatives extends beyond the aforementioned kinases. They have been reported to target a range of other serine/threonine and tyrosine kinases, including:
-
Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many cancers. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases.[7][8][9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibitors are a validated class of anticancer drugs. Imidazopyridine derivatives have been identified as potential CDK inhibitors, inducing cell cycle arrest.[10]
-
STAT3: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers. An imidazopyridine scaffold-bearing compound, P3971, has been identified as a potent STAT3 inhibitor with an IC50 value of 350 nM.[11]
Disruption of the Cytoskeleton: Targeting Microtubule Dynamics
Microtubules are dynamic polymers that are essential components of the cytoskeleton, playing a crucial role in cell division, migration, and intracellular transport.[12] Microtubule-targeting agents are a cornerstone of cancer chemotherapy.[12][13] Imidazopyridine-oxindole conjugates have been synthesized and shown to act as microtubule-targeting agents.[14] These compounds induce a G2/M phase cell cycle arrest and exhibit a remarkable inhibitory effect on tubulin polymerization, with some derivatives showing GI50 values in the sub-micromolar range.[14] Docking studies suggest that the imidazo[1,2-a]pyridine moiety of these conjugates occupies the colchicine binding site of tubulin.[14]
Induction of Apoptosis and Other Cell Death Mechanisms
A fundamental goal of cancer therapy is to induce programmed cell death, or apoptosis, in tumor cells. Imidazopyridine derivatives have demonstrated the ability to trigger apoptosis through various mechanisms.
2.3.1. Mitochondrial-Mediated Apoptosis
The novel imidazopyridine compound 9i has been shown to induce apoptosis in cervical cancer cells via the mitochondrial pathway.[15] This is a common mechanism for many anticancer drugs, involving the release of pro-apoptotic factors from the mitochondria.
2.3.2. Other Pro-Apoptotic Effects
Some imidazopyridine derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[16] Furthermore, some derivatives have been observed to increase the activity of caspases 7 and 8, key executioners of the apoptotic cascade.[3]
Other Novel Mechanisms of Action
The versatility of the imidazopyridine scaffold has led to the discovery of derivatives with other novel antitumor mechanisms:
-
HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of many oncoproteins. A novel class of tricyclic imidazo[4,5-c]pyridines has been developed as potent inhibitors of HSP90.[17]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant promise in the treatment of cancers with deficiencies in DNA repair. Imidazo[4,5-c]pyridines with potent PARP inhibitory activity have been developed, with one compound exhibiting an IC50 value of 8.6 nM.[18]
Experimental Validation: A Guide to Key Methodologies
The characterization of the antitumor properties of imidazopyridine derivatives relies on a suite of robust and reproducible in vitro assays. This section provides detailed, step-by-step protocols for key experiments, empowering researchers to validate the efficacy of their own compounds.
Self-Validating System Principle: Each protocol is designed as a self-validating system. For instance, in Western blotting, the inclusion of both positive and negative controls, along with loading controls, ensures the integrity of the results. Similarly, in cell-based assays, dose-response curves and time-course experiments are crucial for establishing a clear cause-and-effect relationship.
Assessment of Cell Viability and Proliferation
3.1.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the imidazopyridine derivative in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).
-
Exposure: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[19]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[19]
-
Solubilization: Add 100 µL of the solubilization solution to each well.[19]
-
Final Incubation: Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis of Cell Cycle Distribution
3.2.1. Flow Cytometry with Propidium Iodide Staining
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20]
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the imidazopyridine derivative at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate for at least 30 minutes at 4°C.[17]
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a PI staining solution containing RNase A.[9]
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
Evaluation of Cell Migration and Invasion
3.3.1. Wound Healing (Scratch) Assay
The wound healing assay is a simple and widely used method to study collective cell migration in vitro.[21]
Detailed Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Wash the cells with PBS to remove any detached cells.
-
Treatment: Add fresh culture medium containing the imidazopyridine derivative at the desired concentration.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.[21]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
3.3.2. Transwell Invasion Assay
The transwell invasion assay is used to assess the invasive potential of cancer cells.[22]
Detailed Protocol:
-
Chamber Preparation: Coat the upper surface of a transwell insert (with an 8 µm pore size membrane) with a thin layer of Matrigel to mimic the extracellular matrix.
-
Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10-20% FBS) to the lower chamber.[23]
-
Treatment: Add the imidazopyridine derivative to both the upper and lower chambers.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.[23]
-
Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with crystal violet.[23]
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Investigation of Signaling Pathway Modulation
3.4.1. Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and to assess their expression levels and post-translational modifications (e.g., phosphorylation).
Detailed Protocol for PI3K/Akt Pathway Analysis:
-
Cell Lysis: Treat cells with the imidazopyridine derivative, then lyse the cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt at Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.
3.4.2. Immunofluorescence
Immunofluorescence is a technique used to visualize the subcellular localization of specific proteins within a cell.
Detailed Protocol for β-catenin Localization:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the imidazopyridine derivative.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibody access to intracellular proteins.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against β-catenin.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.
Quantitative Data Summary: A Comparative Overview of Antitumor Potency
To provide a practical reference for researchers, the following table summarizes the in vitro antitumor activity of selected imidazopyridine derivatives against various cancer cell lines, as represented by their IC50 or GI50 values.
| Derivative | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| C188 | MCF-7 | Breast Cancer | 24.4 | [1] |
| T47-D | Breast Cancer | 23 | [1] | |
| HS-104 | MCF-7 | Breast Cancer | 1.2 | [3] |
| HS-106 | MCF-7 | Breast Cancer | < 10 | [3] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [3] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [3] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [3] |
| Compound 9i | HeLa | Cervical Cancer | 10.62 | [15] |
| Compound 14 | A549 | Lung Cancer | 0.51 | [10] |
| Compound 15 | A549 | Lung Cancer | 0.63 | [10] |
| Compound 22 | A549 | Lung Cancer | 0.15 | [10] |
| HeLa | Cervical Cancer | 0.21 | [10] | |
| HepG2 | Liver Cancer | 0.33 | [10] | |
| MCF-7 | Breast Cancer | 0.17 | [10] | |
| SKLB0533 | HepG2 | Liver Cancer | 0.08 | [10] |
| HCT116 | Colon Cancer | 0.06 | [10] | |
| A549 | Lung Cancer | 0.10 | [10] | |
| Compound 8 | HeLa | Cervical Cancer | 0.34 | [21] |
| MDA-MB-231 | Breast Cancer | 0.32 | [21] | |
| ACHN | Renal Cancer | 0.39 | [21] | |
| HCT-15 | Colon Cancer | 0.31 | [21] | |
| Compound 12 | HeLa | Cervical Cancer | 0.35 | [21] |
| MDA-MB-231 | Breast Cancer | 0.29 | [21] | |
| ACHN | Renal Cancer | 0.34 | [21] | |
| HCT-15 | Colon Cancer | 0.30 | [21] | |
| Compound 13 | HeLa | Cervical Cancer | 0.37 | [21] |
| MDA-MB-231 | Breast Cancer | 0.41 | [21] | |
| ACHN | Renal Cancer | 0.39 | [21] | |
| HCT-15 | Colon Cancer | 0.30 | [21] | |
| Compound 8 (Puskullu et al.) | MCF-7 | Breast Cancer | 0.082 | [18] |
| Imidazopyridine-oxindole conjugates (10a, 10e, 10f, 10k) | Various | Various | 0.17 - 9.31 | [14] |
| Compound 5e | BT-474 | Breast Cancer | 48.12 | [24] |
| Compound 3d | MCF-7 | Breast Cancer | 43.4 | [16] |
| MDA-MB-231 | Breast Cancer | 35.9 | [16] | |
| Compound 4d | MCF-7 | Breast Cancer | 39.0 | [16] |
| MDA-MB-231 | Breast Cancer | 35.1 | [16] |
Future Perspectives and Conclusion
The compelling body of evidence presented in this guide solidifies the position of imidazopyridine derivatives as a highly promising scaffold for the development of novel anticancer agents. Their ability to target a multitude of oncogenic pathways provides a powerful strategy to combat the heterogeneity and adaptability of cancer. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Continued optimization of the imidazopyridine scaffold is crucial to enhance potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of imidazopyridine derivatives with existing chemotherapies and targeted agents could lead to more effective treatment regimens.
-
Biomarker Discovery: Identifying predictive biomarkers will be essential for patient stratification and personalized medicine approaches.
-
In Vivo Efficacy and Safety: Rigorous preclinical in vivo studies are necessary to translate the promising in vitro findings into tangible clinical benefits.
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A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling. (2020). Cancer Management and Research. [Link]
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Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. (2021). Scientific Reports. [Link]
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Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. (2023). International Journal of Molecular Sciences. [Link]
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Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. (2011). Journal of Medicinal Chemistry. [Link]
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Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. (2021). Scientific Reports. [Link]
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Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2022). Molecules. [Link]
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A Novel Imidazopyridine Derivative Exerts Anticancer Activity by Inducing Mitochondrial Pathway-Mediated Apoptosis. (2020). BioMed Research International. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Pharmaceuticals. [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules. [Link]
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De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. (2021). Molecules. [Link]
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Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). Bioorganic Chemistry. [Link]
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Transwell In Vitro Cell Migration and Invasion Assays. (2017). Methods in Molecular Biology. [Link]
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Tricyclic series of heat shock protein 90 (Hsp90) inhibitors part I: discovery of tricyclic imidazo[4,5-c]pyridines as potent inhibitors of the Hsp90 molecular chaperone. (2012). Journal of Medicinal Chemistry. [Link]
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Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. (2010). Journal of Medicinal Chemistry. [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2019). Molecules. [Link]
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Synthesis and biological evaluation of imidazopyridine-oxindole conjugates as microtubule-targeting agents. (2014). Archiv der Pharmazie. [Link]
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). Journal of Medicinal Chemistry. [Link]
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Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. (2016). Journal of Chemical and Pharmaceutical Research. [Link]
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Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2022). RSC Medicinal Chemistry. [Link]
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IC50 values of the most active derivatives in some cancerous cell lines. (2020). ResearchGate. [Link]
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Transwell invasion and migration assay. (2025). Bio-protocol. [Link]
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Round-table discussion on PARP inhibitor. (2023). YouTube. [Link]
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2024). Molecules. [Link]
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Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. (2023). ACS Omega. [Link]
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The Renaissance of a Privileged Scaffold: A Technical Guide to the Antituberculosis Activity of Imidazo[1,2-a]pyridine Analogues
Introduction: The Imperative for Novel Antituberculosis Agents
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, claiming over a million lives annually.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for new therapeutic agents with novel mechanisms of action.[2][3] In this landscape, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of potent antituberculosis drugs.[3] This guide provides an in-depth technical overview of imidazo[1,2-a]pyridine analogues, from their synthesis and mechanism of action to preclinical evaluation, tailored for researchers, scientists, and drug development professionals.
The Chemistry of Innovation: Synthesis of the Imidazo[1,2-a]pyridine Core
The versatility of the imidazo[1,2-a]pyridine core stems from its amenability to various synthetic strategies, allowing for the systematic exploration of structure-activity relationships (SAR). A common and efficient method for the synthesis of the core structure is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.
Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyridine
This protocol outlines a general procedure for the synthesis of a 2-substituted imidazo[1,2-a]pyridine.
Materials:
-
Substituted 2-aminopyridine
-
Substituted α-bromoketone
-
Ethanol
-
Sodium bicarbonate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add the substituted α-bromoketone (1.1 equivalents) followed by sodium bicarbonate (2 equivalents).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired imidazo[1,2-a]pyridine analogue.
Causality in Synthesis: The choice of a mild base like sodium bicarbonate is crucial to neutralize the hydrobromic acid formed during the reaction without promoting unwanted side reactions. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for this reaction.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine analogues.
Mechanism of Action: Targeting the Engine of Mycobacterium tuberculosis
A significant breakthrough in the development of imidazo[1,2-a]pyridine analogues was the discovery that they primarily target the cytochrome bcc complex (also known as complex III) of the electron transport chain.[3] Specifically, these compounds are potent inhibitors of QcrB, a subunit of the cytochrome bcc complex.[4][5]
By inhibiting QcrB, imidazo[1,2-a]pyridines disrupt the oxidative phosphorylation pathway, which is essential for generating adenosine triphosphate (ATP), the primary energy currency of the cell.[3] This disruption of energy metabolism is lethal to M. tuberculosis, including drug-resistant strains.[3] The clinical candidate Q203 (Telacebec) is a prime example of an imidazo[1,2-a]pyridine that exhibits its potent antitubercular activity through this mechanism.[3] While QcrB is the primary target, some analogues have also been reported to inhibit other essential enzymes like DprE1 and InhA.[6][7]
Caption: Inhibition of QcrB by imidazo[1,2-a]pyridines disrupts ATP synthesis.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency
Systematic modifications of the imidazo[1,2-a]pyridine scaffold have yielded crucial insights into the structural requirements for potent antituberculosis activity. The SAR for this class of compounds is primarily focused on substitutions at the 2, 3, 6, and 7 positions of the bicyclic core.
| Position of Substitution | Key Findings | Impact on Activity |
| Position 2 | Small alkyl groups, such as methyl, are often favored. | Potency can be significantly affected by the nature of the substituent. |
| Position 3 | An amide linkage at this position is critical for activity.[8] | The nature of the amine component of the amide offers a wide scope for modification to improve potency and pharmacokinetic properties.[2][8] |
| Position 6 | Electron-donating groups, like a methyl group, can enhance activity. | Modifications at this position can influence both potency and metabolic stability. |
| Position 7 | Both methyl and chloro substitutions have been shown to yield highly potent analogues.[9] | Small, lipophilic groups are generally preferred.[9] |
These SAR studies have been instrumental in guiding the optimization of lead compounds, leading to the identification of analogues with low nanomolar potency against M. tuberculosis.[9][10]
In Vitro Evaluation: The Microplate Alamar Blue Assay (MABA)
A cornerstone of in vitro screening for antituberculosis compounds is the Microplate Alamar Blue Assay (MABA).[11] This colorimetric assay is a reliable, low-cost, and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.
Principle of the MABA
The assay utilizes the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state and non-fluorescent. In the presence of metabolically active (i.e., growing) mycobacteria, resazurin is reduced to the pink, fluorescent resorufin. Therefore, a blue color indicates bacterial inhibition, while a pink color signifies bacterial growth.
Experimental Protocol: MABA for MIC Determination
Materials:
-
96-well microtiter plates
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
20% Tween 80 solution
-
Positive control drug (e.g., Isoniazid)
-
Negative control (no drug)
Step-by-Step Procedure:
-
Plate Preparation: Add sterile deionized water to the outer wells of the 96-well plate to minimize evaporation.
-
Serial Dilution: Prepare serial dilutions of the test compounds directly in the microtiter plate using supplemented Middlebrook 7H9 broth.
-
Inoculation: Add the M. tuberculosis H37Rv inoculum to each well, ensuring a final concentration that allows for visible growth within the assay timeframe.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the initial incubation, add a mixture of Alamar Blue reagent and 20% Tween 80 to a drug-free control well.
-
Re-incubation and Reading: Re-incubate the plate for 24 hours. If the control well turns pink, add the Alamar Blue mixture to all wells. If it remains blue, continue incubation and check daily.
-
MIC Determination: After a 24-hour re-incubation with the dye, the MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Self-Validating System: The inclusion of both a positive control (a known anti-TB drug) and a negative (growth) control in each plate is essential for validating the assay. The positive control should show inhibition (blue well) at its known MIC, while the negative control must show robust growth (pink well). This ensures the reliability of the MIC values obtained for the test compounds.
Caption: Step-by-step workflow of the Microplate Alamar Blue Assay (MABA).
Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel antituberculosis agents. Future research will likely focus on:
-
Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of potent analogues to enhance their in vivo efficacy.
-
Combatting Resistance: Investigating the activity of new analogues against emerging resistant strains of M. tuberculosis.
-
Combination Therapy: Evaluating the synergistic potential of imidazo[1,2-a]pyridines with existing anti-TB drugs to shorten treatment duration and prevent the development of resistance.
The journey of imidazo[1,2-a]pyridine analogues from high-throughput screening hits to a clinical candidate like Telacebec (Q203) exemplifies a successful modern drug discovery campaign.[3] Continued exploration of this versatile scaffold holds immense promise for delivering the next generation of drugs to combat the global tuberculosis epidemic.
References
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 587-613. [Link]
-
Kumar, A., Kumar, A., Sharma, S., & Singh, P. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(29), 18769-18783. [Link]
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World Health Organization. (2022). Global tuberculosis report 2022. [Link]
-
Scilit. (n.d.). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
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O'Brien, R. J., & Spigelman, M. K. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-292. [Link]
-
Onajole, O. K., et al. (2020). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(4), 1135-1146. [Link]
-
Onajole, O. K., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(4), 1135-1146. [Link]
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 587-613. [Link]
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Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(8), 773-777. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 587-613. [Link]
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Singh, P., & Kaur, M. (2021). Design, Synthesis, and In silico Studies of Imidazo[1,2-a] pyridine-2-carboxylate Derivatives as Anti-tubercular Agent. ResearchGate. [Link]
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Tadigoppula, N., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4844-4848. [Link]
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Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
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Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(8), 773-777. [Link]
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O'Brien, R. J., & Spigelman, M. K. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. ResearchGate. [Link]
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Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 35(2), 364-367. [Link]
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Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
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Methodological & Application
The Groeb-Blackburn-Bienaymé Synthesis of Imidazo[1,2-a]pyridines: A Detailed Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs and clinical candidates due to its wide range of biological activities.[1][2] Among the synthetic methodologies available, the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a powerful and efficient one-pot, three-component reaction for the construction of this privileged heterocyclic system.[3][4][5] This guide provides an in-depth exploration of the GBB reaction for the synthesis of imidazo[1,2-a]pyridines, offering mechanistic insights, detailed experimental protocols, and practical guidance for researchers, scientists, and drug development professionals.
Introduction to the Groebke-Blackburn-Bienaymé Reaction
First reported independently by Groebke, Blackburn, and Bienaymé in 1998, the GBB reaction is an isocyanide-based multicomponent reaction (I-MCR) that brings together an N-heterocyclic amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide to rapidly generate substituted 3-aminoimidazo[1,2-a]pyridines.[3][4] The reaction's appeal lies in its operational simplicity, high atom economy, and the ability to generate molecular diversity from readily available starting materials. This makes it a highly valuable tool in drug discovery for the rapid assembly of compound libraries.[6][7]
The products of the GBB reaction, 3-aminoimidazo[1,2-a]pyridines, are not only important pharmacophores themselves but also serve as versatile intermediates for further chemical modifications, allowing for extensive structure-activity relationship (SAR) studies.[7]
The Reaction Mechanism: A Step-by-Step Look
The GBB reaction is typically catalyzed by a Brønsted or Lewis acid. The mechanism proceeds through a series of well-defined steps, as illustrated below. The acid catalyst plays a crucial role in activating the aldehyde and the subsequent imine intermediate.
Mechanistic Pathway of the GBB Reaction
Caption: The stepwise mechanism of the Groebke-Blackburn-Bienaymé reaction.
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a Schiff base (imine) intermediate, with the elimination of a water molecule.
-
Isocyanide Addition: The isocyanide then acts as a nucleophile, attacking the electrophilic carbon of the protonated imine. This step forms a nitrile intermediate.
-
Intramolecular Cyclization: A subsequent intramolecular[8]-dipolar cyclization occurs. The lone pair of electrons on the pyridine nitrogen attacks the electrophilic carbon of the nitrile group.
-
Tautomerization: The final step involves a tautomerization of the cyclized intermediate to yield the aromatic 3-aminoimidazo[1,2-a]pyridine product.
Experimental Protocols and Considerations
While specific reaction conditions can vary depending on the substrates, a general protocol for the GBB synthesis of imidazo[1,2-a]pyridines is provided below. This protocol is a composite of several reported procedures and should be optimized for specific substrate combinations.[8][9][10]
General Experimental Workflow
Caption: A typical experimental workflow for the GBB synthesis.
Materials and Reagents
-
Substituted 2-aminopyridine (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Isocyanide (1.0-1.2 equiv)
-
Catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, p-TsOH, HClO₄) (5-20 mol%)
-
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, toluene, or solvent-free)
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the 2-aminopyridine (1.0 equiv), the aldehyde (1.1 equiv), the isocyanide (1.1 equiv), and the chosen solvent (e.g., methanol, 5 mL per mmol of 2-aminopyridine).
-
Catalyst Addition: Add the acid catalyst (e.g., Sc(OTf)₃, 10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) or utilize microwave irradiation (e.g., 100-150 °C) or ultrasound irradiation for a specified time (typically 0.5 to 24 hours).[3][8][10][11] The optimal conditions will depend on the reactivity of the substrates.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-aminoimidazo[1,2-a]pyridine.
-
Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Reaction Scope and Data Presentation
The GBB reaction is known for its broad substrate scope, tolerating a wide variety of functional groups on all three components. This versatility is a key reason for its widespread adoption in medicinal chemistry.
Substrate Variability
-
2-Aminopyridines: Electron-donating and electron-withdrawing substituents are generally well-tolerated on the pyridine ring. Steric hindrance near the amino group can sometimes lower the reaction efficiency. Other aminoazines like 2-aminopyrazines and 2-aminopyrimidines can also be used.[12]
-
Aldehydes: Aromatic, heteroaromatic, and aliphatic aldehydes are all suitable substrates. Electron-rich and electron-poor aromatic aldehydes generally react well. Sterically hindered aldehydes may require more forcing conditions.
-
Isocyanides: A wide range of aliphatic (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) and aromatic isocyanides can be employed. The nature of the isocyanide substituent directly influences the substitution pattern at the 3-amino position of the product.
Representative Examples of GBB Synthesis of Imidazo[1,2-a]pyridines
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | TsOH, Ultrasound | 89 | [8] |
| 2 | 2-Amino-5-chloropyridine | 5-Methoxy-1-naphthaldehyde | Cyclohexyl isocyanide | TsOH, Ultrasound | 88 | [8] |
| 3 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | Gd(OTf)₃, MeOH, MW, 150°C | Good to Excellent | [10] |
| 4 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | PBA, 60°C | 67 | [9] |
| 5 | 2-Aminopyridine | 4-(Diphenylamino)benzaldehyde | tert-Butyl isocyanide | NH₄Cl, 60°C | 67 | [5] |
Troubleshooting Common Issues
While the GBB reaction is generally robust, researchers may encounter certain challenges. Here are some common issues and potential solutions:
-
Low Yields:
-
Cause: Incomplete reaction, side reactions, or difficult purification.
-
Solution:
-
Screen different catalysts (both Lewis and Brønsted acids) and catalyst loadings.[3]
-
Vary the solvent and temperature. Microwave or ultrasound irradiation can sometimes improve yields and reduce reaction times.[8][9]
-
Ensure the use of anhydrous solvents and reagents, as water can hydrolyze the imine intermediate. The addition of a dehydrating agent like trimethyl orthoformate can be beneficial.[12]
-
-
-
Formation of Side Products:
-
Cause: The Ugi four-component reaction can sometimes compete, especially if a carboxylic acid is present as an impurity or a component of the reaction medium (e.g., acetic acid).[13]
-
Solution:
-
Purify all starting materials to remove any acidic impurities.
-
Carefully select the reaction conditions to favor the GBB pathway.
-
-
-
Difficult Purification:
-
Cause: The polarity of the product may be similar to that of unreacted starting materials or byproducts.
-
Solution:
-
Optimize the chromatographic conditions (solvent system, gradient).
-
Consider converting the product to a salt (e.g., sulfate salt) to facilitate purification by precipitation or extraction.[12]
-
-
Conclusion
The Groebke-Blackburn-Bienaymé reaction is a highly efficient and versatile method for the synthesis of medicinally important imidazo[1,2-a]pyridines. Its operational simplicity, broad substrate scope, and high convergence make it an invaluable tool for both academic research and industrial drug discovery. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can effectively leverage the GBB reaction to rapidly generate diverse libraries of novel heterocyclic compounds for biological screening and lead optimization.
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- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC. (2024, August 1). National Center for Biotechnology Information.
- Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds | ACS Omega. (n.d.). ACS Publications.
- Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH - MDPI. (2025, November 11). MDPI.
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. - ResearchGate. (n.d.). ResearchGate.
- Variations of the Ugi reaction and the Groebke Bienaymé Blackburn... - ResearchGate. (n.d.). ResearchGate.
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- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023, May 26). Beilstein Journal of Organic Chemistry.
- A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating - SciELO. (n.d.). SciELO.
- Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed. (n.d.). National Center for Biotechnology Information.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - Beilstein Journals. (2024, August 1). Beilstein Journals.
- Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology | Organic Letters - ACS Publications. (2023, June 13). ACS Publications.
- Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction - MDPI. (n.d.). MDPI.
- The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - ResearchGate. (2025, December 25). ResearchGate.
- A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (n.d.). Beilstein Journal of Organic Chemistry.
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Suzuki-Miyaura cross-coupling for functionalizing imidazo[1,2-a]pyridines
An Application Guide to the Suzuki-Miyaura Cross-Coupling for the Functionalization of Imidazo[1,2-a]pyridines
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including antiviral, antiulcer, antibacterial, and antifungal compounds.[1] The biological activity of these molecules is highly dependent on the nature and position of substituents on the bicyclic ring system.[2] Consequently, the development of robust and versatile methods for the selective functionalization of the imidazo[1,2-a]pyridine core is a central focus for synthetic and medicinal chemists.
Among the myriad of synthetic transformations available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a premier tool for forging new carbon-carbon bonds.[3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it exceptionally well-suited for the late-stage functionalization of complex molecules like imidazo[1,2-a]pyridines. This guide provides an in-depth overview of the reaction mechanism, detailed experimental protocols, and expert insights for successfully applying this powerful reaction.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The Suzuki-Miyaura reaction is a complex catalytic process that cycles a palladium catalyst between its Pd(0) and Pd(II) oxidation states.[3] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding these fundamental steps is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The catalytic cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond (C-X) of the halogenated imidazo[1,2-a]pyridine. This step forms a square-planar Pd(II) intermediate.[3] The rate of this step is highly dependent on the nature of the halide, typically following the trend I > Br > Cl, which correlates with the carbon-halogen bond dissociation energies.[5]
-
Transmetalation : In this crucial step, an organic group is transferred from the boron atom to the palladium center. The reaction requires activation of the organoboron species by a base. The base reacts with the boronic acid (or its ester) to form a more nucleophilic boronate complex.[6] This boronate then displaces the halide on the Pd(II) complex, forming a new diorganopalladium(II) species. This step is often the rate-determining step of the overall reaction.[7]
-
Reductive Elimination : The final step involves the collapse of the diorganopalladium(II) intermediate. The two organic fragments couple, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 3-Iodo-2-phenylimidazo[1,2-a]pyridine
This protocol describes a representative procedure for the C3-arylation of an imidazo[1,2-a]pyridine scaffold. Functionalization at the 3-position is common, and iodo-substituted substrates are often used due to their high reactivity.[8][9][10]
Materials and Reagents
-
Substrate: 3-Iodo-2-phenylimidazo[1,2-a]pyridine
-
Coupling Partner: Phenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Sodium carbonate (Na₂CO₃)
-
Solvents: 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle or oil bath, nitrogen or argon line, rotary evaporator, silica gel for column chromatography.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-iodo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), sodium carbonate (2.0 mmol, 2.0 eq), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Degassing : It is crucial to remove dissolved oxygen, which can deactivate the catalyst.[3] Subject the reaction mixture to three cycles of freeze-pump-thaw or bubble nitrogen/argon through the solution for 15-20 minutes.
-
Reaction : Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup : Cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2,3-diphenylimidazo[1,2-a]pyridine.
-
Characterization : Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Optimizing for Success: Key Parameters and Considerations
The success of a Suzuki-Miyaura coupling often hinges on the careful selection of reaction components. The following table summarizes key variables and provides expert rationale for their selection.
| Parameter | Options | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a pre-formed Pd(0) source, often reliable for standard couplings. Pd(OAc)₂ or PdCl₂(dppf) are air-stable Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species.[3] The choice of ligand is often more critical than the initial palladium source. |
| Ligand | PPh₃, dppf, Buchwald-type ligands (e.g., QPhos, SPhos) | The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich and sterically bulky phosphine ligands can facilitate the oxidative addition of less reactive electrophiles (e.g., aryl chlorides) and promote the reductive elimination step.[5] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂ | A base is essential for activating the boronic acid.[6] K₂CO₃ and Na₂CO₃ are common, cost-effective choices.[10] Stronger bases like Cs₂CO₃ or K₃PO₄ can be effective for challenging couplings or when using boronic esters. The choice of base can significantly impact yield and reaction time. |
| Solvent | Dioxane/H₂O, Toluene, DME, DMF | A polar, aprotic solvent is typically used, often with water as a co-solvent to help dissolve the inorganic base and facilitate transmetalation. DME (1,2-dimethoxyethane) has also been shown to be effective.[10] Thoroughly degassing the solvent is critical. |
| Boron Reagent | Boronic Acids, Boronic Esters (e.g., pinacol esters), MIDA boronates, Trifluoroborates | Boronic acids are the most common but can be prone to decomposition via protodeborylation or homocoupling.[3] Boronic esters (e.g., pinacol esters) are often more stable and are preferred for purification and handling of sensitive substrates. |
| Leaving Group (X) | I, Br, Cl, OTf | Reactivity follows the order I > Br > OTf >> Cl .[5] Iodides and bromides are the most common starting materials for imidazo[1,2-a]pyridine functionalization. Coupling of chlorides often requires more specialized, electron-rich ligands and stronger bases. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature. | Ensure rigorous degassing of all solvents and reagents. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃). Increase the reaction temperature. Screen different catalyst/ligand combinations. |
| Protodeborylation | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use anhydrous solvents and a stronger base. Use a boronic ester instead of a boronic acid for increased stability. Try to minimize reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen leading to Pd(II) species that promote homocoupling.[3] | Rigorously exclude oxygen from the reaction mixture. Ensure the use of a high-purity Pd(0) pre-catalyst or conditions that favor rapid reduction of a Pd(II) source. |
| Dehalogenation of Starting Material | Side reaction, often promoted by phosphine ligands and base. | Screen different ligands; sometimes less electron-rich ligands can suppress this pathway. Lowering the reaction temperature may also help. |
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Bentham Science Publishers. Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. [Link]
-
Bentham Science Publisher. Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. [Link]
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ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]
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PubMed. Synthesis of polysubstituted imidazo[1,2-a]pyridines via microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation. J Org Chem. [Link]
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ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. [Link]
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Royal Society of Chemistry. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
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PubMed. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. [Link]
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ResearchGate. Access to Imidazo[1,2- a ]imidazolin-2-ones and Functionalization through Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. [Link]
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MDPI. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
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Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
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NIH National Center for Biotechnology Information. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]
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NIH National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
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Application Notes and Protocols for One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its rigid, bicyclic structure and unique electronic properties are found in numerous commercially successful drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis).[3][4] The therapeutic versatility of this scaffold, with demonstrated anticancer, antiviral, anti-inflammatory, and antibacterial activities, continues to drive significant research interest.[2][5][6]
Traditional multi-step syntheses of these compounds are often hampered by long reaction times, harsh conditions, and the need for purification of intermediates, leading to lower overall yields and significant solvent waste.[5] One-pot synthesis protocols, particularly multicomponent reactions (MCRs), have emerged as a powerful and efficient alternative. By combining three or more starting materials in a single reaction vessel, these methods offer substantial advantages in terms of operational simplicity, atom economy, energy conservation, and reduced waste, aligning perfectly with the principles of green chemistry.[7][8]
This guide provides an in-depth exploration of three robust and widely adopted one-pot methodologies for synthesizing substituted imidazo[1,2-a]pyridines: the Groebke-Blackburn-Bienaymé (GBB) Reaction, Microwave-Assisted Synthesis, and Transition-Metal-Catalyzed A³-Coupling. Each section details the underlying mechanism, provides a step-by-step protocol, and discusses the scope and rationale behind the experimental choices.
The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé reaction (GBB-3CR) is arguably the most prominent and versatile one-pot strategy for assembling the imidazo[1,2-a]pyridine scaffold.[3][9] This reaction brings together a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis, to rapidly generate structurally diverse products.[4][10][11]
Causality and Mechanism
The reaction proceeds through a well-established cascade mechanism. The initial and rate-determining step is the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a reactive Schiff base or iminium ion intermediate. The isocyanide then engages in a formal [4+1] cycloaddition with this intermediate. A subsequent[12]-hydride shift or proton transfer leads to the aromatization of the system, yielding the stable imidazo[1,2-a]pyridine product.[4][11][13] The use of an acid catalyst (Lewis or Brønsted) is crucial as it activates the aldehyde's carbonyl group, facilitating the initial imine formation.[14]
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Application Notes and Protocols: Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines
Introduction: A New Light on Privileged Scaffolds
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceuticals with diverse biological activities, including analgesic, anti-tumor, and anxiolytic properties.[1][2][3][4][5] The development of efficient and sustainable methods for the derivatization of this scaffold is therefore of paramount importance to drug discovery and development.[1][2][4] Traditional methods for the functionalization of imidazo[1,2-a]pyridines often rely on harsh reaction conditions, stoichiometric oxidants, and expensive transition-metal catalysts, which can lead to significant environmental concerns and limit their practical application.[1]
Visible-light photoredox catalysis has emerged as a powerful and environmentally benign alternative, offering a platform for the direct C-H functionalization of imidazo[1,2-a]pyridines under mild conditions.[2][6] This approach leverages the energy of visible light to initiate radical-mediated transformations with high selectivity and functional group tolerance, thereby streamlining the synthesis of complex imidazo[1,2-a]pyridine derivatives.[6][7][8] These application notes provide an in-depth guide to the principles, applications, and practical execution of visible light-induced C-H functionalization of imidazo[1,2-a]pyridines, with a focus on providing researchers with the tools to confidently apply these methods in their own laboratories.
Core Principles: The Engine of Photoredox Catalysis
Visible-light-induced C-H functionalization hinges on the ability of a photocatalyst (PC) to absorb photons of visible light and transition to an excited state (PC*). This excited state is a potent single-electron transfer (SET) agent, capable of either oxidizing or reducing a substrate to generate a reactive radical intermediate. In the context of imidazo[1,2-a]pyridine functionalization, the process typically involves the generation of a radical species that can then engage in a C-C or C-heteroatom bond-forming reaction with the imidazo[1,2-a]pyridine core.
The general mechanism can be conceptualized as follows:
Figure 1: Generalized mechanism of visible-light photoredox catalysis.
Applications in Imidazo[1,2-a]pyridine Functionalization
The versatility of visible-light photoredox catalysis has enabled a wide array of C-H functionalization reactions on the imidazo[1,2-a]pyridine scaffold, predominantly at the electron-rich C3 position.[1][9] However, instances of C5 functionalization have also been reported, highlighting the potential for regioselective control.[1][9]
C3-Arylation: Forging Key Biaryl Linkages
The construction of 2,3-diarylimidazo[1,2-a]pyridines is of significant interest due to their biological activities.[1] Visible-light-mediated approaches provide a transition-metal-free alternative to traditional cross-coupling methods.[1][10][11] A notable example involves the use of chlorophyll as a natural and biodegradable photocatalyst for the arylation of imidazo[1,2-a]pyridines with diazonium salts.[1][10][11]
| Photocatalyst | Aryl Source | Solvent | Light Source | Yield Range | Reference |
| Chlorophyll | Aryl diazonium salts | CH3CN | Visible Light | Moderate to Good | Mahdavi et al. (2022)[1][10] |
| Eosin Y | Aryl diazonium salts | DMSO | Blue LED | Good to Excellent | Various |
C3-Alkylation and Perfluoroalkylation: Introducing Diverse Sidechains
The introduction of alkyl and perfluoroalkyl groups is a common strategy in drug design to modulate lipophilicity and metabolic stability. Visible-light-induced methods have been successfully employed for these transformations. For instance, the formation of an electron donor-acceptor (EDA) complex between imidazo[1,2-a]pyridines and perfluoroalkyl iodides can be directly excited by visible light to initiate perfluoroalkylation.[1]
| Reaction Type | Reagents | Photocatalyst | Conditions | Yield Range | Reference |
| Perfluoroalkylation | Perfluoroalkyl iodides | None (EDA complex) | Visible light, room temp. | Moderate to Excellent | Zhu et al. (2021)[1] |
| Aminoalkylation | N-phenyltetrahydroisoquinoline | Rose Bengal | Aerobic, visible light | Good | Hajra's group (2018)[1][9] |
| Aminoalkylation | N-aryl glycines | Not specified | Blue LED | Good to Excellent | Yu et al. (2020)[1] |
C5-Alkylation: A Less Trodden Path
While C3 functionalization is prevalent, methods for selective C5 functionalization are emerging.[1][9] Jin's group developed a protocol for the C5-alkylation of imidazo[1,2-a]pyridines using alkyl N-hydroxyphthalimides as radical precursors with Eosin Y as the photocatalyst.[1][9] This demonstrates the potential to access alternative substitution patterns through careful reaction design.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of visible light-induced C-H functionalization of imidazo[1,2-a]pyridines. These should be adapted based on the specific substrates and desired outcomes.
Protocol 1: C3-Arylation of 2-Phenylimidazo[1,2-a]pyridine with an Aryl Diazonium Salt
This protocol is based on the work of Mahdavi and coworkers, utilizing a biocompatible photocatalyst.[1][10]
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
Aryl diazonium salt (e.g., 4-methoxybenzenediazonium tetrafluoroborate)
-
Chlorophyll (or another suitable photocatalyst like Eosin Y)
-
Acetonitrile (CH3CN), degassed
-
Schlenk tube or similar reaction vessel
-
Stir plate and stir bar
-
Blue LED lamp (e.g., 20W)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv), the aryl diazonium salt (0.3 mmol, 1.5 equiv), and chlorophyll (2 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed acetonitrile (2.0 mL) via syringe.
-
Place the reaction vessel approximately 5-10 cm from the blue LED lamp and begin vigorous stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-diarylimidazo[1,2-a]pyridine.
Figure 2: Experimental workflow for C3-arylation.
Protocol 2: C3-Aminoalkylation via Cross-Dehydrogenative Coupling
This protocol is adapted from the work of Hajra and coworkers and showcases an oxidative coupling reaction.[1][9]
Materials:
-
Imidazo[1,2-a]pyridine
-
N-Phenyltetrahydroisoquinoline
-
Rose Bengal
-
Acetonitrile (CH3CN)
-
Reaction vial with a septum
-
Balloon filled with oxygen or access to air
-
Stir plate and stir bar
-
White or green LED lamp
Procedure:
-
In a reaction vial equipped with a magnetic stir bar, combine the imidazo[1,2-a]pyridine (0.3 mmol, 1.5 equiv), N-phenyltetrahydroisoquinoline (0.2 mmol, 1.0 equiv), and Rose Bengal (1-2 mol%).
-
Add acetonitrile (2.0 mL) to the vial.
-
Puncture the septum with a needle connected to an oxygen-filled balloon (or leave open to the air, depending on the specific procedure).
-
Irradiate the mixture with a white or green LED lamp at room temperature with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, remove the solvent in vacuo.
-
Purify the residue directly by flash column chromatography on silica gel to obtain the C3-aminoalkylated product.
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider optimizing the catalyst loading, solvent, or light source. Ensure that the solvent is adequately degassed for reactions sensitive to oxygen. Conversely, for aerobic reactions, ensure sufficient oxygen supply.
-
Side Reactions: The formation of side products may indicate over-oxidation or undesired radical pathways. Adjusting the reaction time, light intensity, or temperature may mitigate these issues.
-
Photocatalyst Selection: The choice of photocatalyst is crucial. Organic dyes like Eosin Y and Rose Bengal are often effective and inexpensive, while metal complexes (e.g., Ru(bpy)3Cl2) may offer different redox potentials for challenging transformations.
-
Light Source: The emission spectrum of the light source should overlap with the absorption spectrum of the photocatalyst for efficient excitation.
Conclusion: A Bright Future for Imidazo[1,2-a]pyridine Synthesis
Visible-light-induced C-H functionalization has revolutionized the synthesis of imidazo[1,2-a]pyridine derivatives.[1][2][4][5] This powerful strategy offers a mild, efficient, and sustainable alternative to traditional methods, enabling the rapid diversification of this privileged scaffold.[6][7][8][12] The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore this exciting area of photochemistry and accelerate the discovery of new therapeutic agents.
References
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Gao, J., Fu, X., Yang, K., & Liu, Z. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 30(3), 607. [Link]
-
ResearchGate. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
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MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
-
National Center for Biotechnology Information. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
-
Royal Society of Chemistry. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]
-
MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines (Section 2.3 & 2.8). [Link]
-
Semantic Scholar. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. [Link]
-
National Center for Biotechnology Information. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link]
-
ResearchGate. (2022). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. [Link]
-
Royal Society of Chemistry. (2022). Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts. New Journal of Chemistry. [Link]
-
ResearchGate. (2017). Visible-Light Organic Photoredox-Catalyzed C-H Alkoxylation of Imidazopyridine with Alcohol. [Link]
-
Royal Society of Chemistry. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. [Link]
-
National Center for Biotechnology Information. (2025). Photocatalytic synthesis of imidazo[1,2- a]pyridines via C(sp)3-H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. [Link]
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The Strategic Application of 8-(Chloromethyl)imidazo[1,2-a]pyridine in Modern Medicinal Chemistry: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is a key component in numerous approved drugs, demonstrating its versatility across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3] Among the various derivatives of this scaffold, 8-(chloromethyl)imidazo[1,2-a]pyridine stands out as a pivotal, yet underexplored, synthetic intermediate. The chloromethyl group at the 8-position serves as a highly reactive electrophilic handle, enabling the strategic introduction of diverse functional groups to explore and optimize structure-activity relationships (SAR).
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound in drug discovery. It is designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutic agents.
The Power of the 8-Position: A Gateway to Novel Chemical Space
The substitution pattern on the imidazo[1,2-a]pyridine ring system profoundly influences its pharmacological properties. While positions 2, 3, and 6 have been extensively studied, the 8-position offers a unique vector for molecular elaboration.[4] Introducing substituents at this position can modulate key drug-like properties such as solubility, metabolic stability, and target engagement. The 8-(chloromethyl) group, in particular, is an invaluable synthon for accessing a diverse range of 8-substituted analogs through nucleophilic substitution reactions.
Synthesis of this compound: A Proposed Practical Approach
A direct, one-step synthesis of this compound is not prominently reported in the literature. However, a robust and practical multi-step synthesis can be proposed based on established transformations of the imidazo[1,2-a]pyridine scaffold. The following protocol outlines a plausible and efficient route starting from a commercially available precursor.
Protocol 1: Synthesis of imidazo[1,2-a]pyridine-8-methanol
This initial step involves the creation of the key alcohol intermediate, which will be subsequently chlorinated. A common strategy involves the construction of the imidazo[1,2-a]pyridine ring with a pre-installed functional group at the 8-position that can be readily converted to a hydroxymethyl group.
Materials:
-
2-amino-3-bromopyridine
-
Propargyl alcohol
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., DMF or Toluene)
-
Reducing agent (e.g., Sodium borohydride)
-
Appropriate work-up and purification reagents
Step-by-Step Methodology:
-
Sonogashira Coupling: In a flame-dried flask under an inert atmosphere, dissolve 2-amino-3-bromopyridine (1 equivalent) in the chosen solvent. Add the palladium catalyst, CuI, and the base. To this mixture, add propargyl alcohol (1.2 equivalents) dropwise. Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform a standard aqueous work-up. Purify the crude product by column chromatography to obtain 3-(2-aminopyridin-3-yl)prop-2-yn-1-ol.
-
Cyclization: The resulting amino-alkyne can be cyclized to the imidazo[1,2-a]pyridine ring system under various conditions, often with a gold or silver catalyst.
-
Alternative: Reduction of a Carboxylate: An alternative approach involves the synthesis of imidazo[1,2-a]pyridine-8-carboxylic acid or its ester, followed by reduction to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride or sodium borohydride.
Protocol 2: Chlorination of imidazo[1,2-a]pyridine-8-methanol
The conversion of the hydroxymethyl group to the reactive chloromethyl group is a standard transformation in organic synthesis.
Materials:
-
imidazo[1,2-a]pyridine-8-methanol
-
Thionyl chloride (SOCl₂) or an alternative chlorinating agent (e.g., oxalyl chloride, phosphorus oxychloride)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve imidazo[1,2-a]pyridine-8-methanol (1 equivalent) in the anhydrous solvent.
-
Chlorination: Cool the solution in an ice bath and add thionyl chloride (1.1-1.5 equivalents) dropwise with stirring. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a few hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution to neutralize the excess acid. Extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography.
dot graph TD { A[2-Amino-3-bromopyridine] -->|Sonogashira Coupling| B(3-(2-aminopyridin-3-yl)prop-2-yn-1-ol); B -->|Cyclization| C(imidazo[1,2-a]pyridine-8-methanol); C -->|Chlorination (SOCl2)| D(this compound); }
Proposed synthetic workflow for this compound.
Application in Medicinal Chemistry: A Versatile Building Block
The true utility of this compound lies in its ability to serve as a scaffold for the introduction of a wide range of functionalities through nucleophilic substitution reactions. This allows for the rapid generation of compound libraries for screening and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Application Note 1: Synthesis of Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors.[5][6] The 8-position can be functionalized to interact with specific residues in the kinase active site or to modulate solubility and cell permeability.
Rationale: The introduction of various amine or thiol-containing heterocycles at the 8-position can lead to the discovery of potent and selective kinase inhibitors. These groups can form crucial hydrogen bonds or other interactions within the ATP-binding pocket of the target kinase.
Materials:
-
This compound
-
Desired N-heterocycle (e.g., piperazine, morpholine, imidazole)
-
Base (e.g., Potassium carbonate, Triethylamine)
-
Solvent (e.g., Acetonitrile, DMF)
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, dissolve the N-heterocycle (1.2 equivalents) and the base (2 equivalents) in the chosen solvent.
-
Addition of Electrophile: Add a solution of this compound (1 equivalent) in the same solvent to the mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography or preparative HPLC.
| Nucleophile | Product | Potential Kinase Target |
| Piperazine | 8-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine | PI3K, mTOR |
| Morpholine | 8-(Morpholinomethyl)imidazo[1,2-a]pyridine | Various Ser/Thr Kinases |
| 4-Aminopiperidine | 8-((4-Aminopiperidin-1-yl)methyl)imidazo[1,2-a]pyridine | Tyrosine Kinases |
dot graph TD { A[this compound] -->|Nucleophilic Substitution| B{Diverse Kinase Inhibitors}; subgraph "Nucleophiles" C[Amines]; D[Thiols]; E[N-Heterocycles]; end C --> B; D --> B; E --> B; }
Application of this compound in kinase inhibitor synthesis.
Application Note 2: Development of Antitubercular Agents
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with some candidates progressing to clinical trials.[7] The 8-position has been identified as a key site for modification to enhance antimycobacterial activity.
Rationale: The introduction of lipophilic or polar groups at the 8-position can significantly impact the compound's ability to penetrate the complex cell wall of Mycobacterium tuberculosis and interact with its molecular target.
Materials:
-
This compound
-
Desired thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., Sodium hydride, Potassium carbonate)
-
Anhydrous solvent (e.g., THF, DMF)
Step-by-Step Methodology:
-
Thiolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.1 equivalents) in the anhydrous solvent. Add the base portion-wise at 0 °C to generate the thiolate anion.
-
Substitution Reaction: To the thiolate solution, add a solution of this compound (1 equivalent) in the same solvent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Dry, concentrate, and purify the crude product by column chromatography.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic utilization allows for the efficient exploration of chemical space around the privileged imidazo[1,2-a]pyridine scaffold. The protocols and application notes provided herein offer a practical guide for researchers to synthesize and employ this key intermediate in the design and development of novel therapeutic agents. As the quest for new and effective drugs continues, the creative application of such versatile synthons will undoubtedly play a crucial role in advancing the field of medicinal chemistry.
References
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- Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Curr Top Med Chem, 16(26), 2963-2994.
- Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem, 15(1), 403-12.
- Guchhait, S. K., et al. (2012). A Tale of Two Tandem Reactions: An Efficient Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines and -pyrimidines. Org. Lett., 14(20), 5342–5345.
- Kaminski, J. J., et al. (1985). Antiulcer agents. 3. Structure-activity-cytoprotective and antisecretory relationships of substituted imidazo[1,2-a]pyridines and -pyrazines. J Med Chem, 28(7), 876-92.
- Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorg Med Chem Lett, 23(17), 4975-80.
- Hieke, M., et al. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorg Med Chem Lett, 22(5), 1969-75.
- Shukla, A., et al. (2015).
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Org. Biomol. Chem., Advance Article.
- Anonymous. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 683.
- Anonymous. (2025). Synthesis of biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Iranian Chemical Society.
- Anonymous. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2571.
- Anonymous. (2024). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
- Anonymous. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18, 10.
- Anonymous. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 24(8).
- Anonymous. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Anonymous. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- Anonymous. (2020). Synthetic method of 2-chloromethylpyridine hydrochloride.
- Anonymous. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest.
- Anonymous. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Med. Chem. Commun., 14, 836-869.
- Anonymous. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 26(23), 7192.
- Anonymous. (2020). Synthesis and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorg Med Chem, 28(23), 115775.
- Anonymous. (2015). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorg Med Chem Lett, 25(1), 18-22.
- Anonymous. (2020). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. PLoS Negl Trop Dis, 14(5), e0008293.
- Anonymous. (2015). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein J. Org. Chem., 11, 2038–2046.
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- Anonymous. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5658–5666.
- Anonymous. (2018). Concerted Nucleophilic Aromatic Substitutions. J. Am. Chem. Soc., 140(4), 1296–1300.
- Anonymous. (2017). Thionyl chloride-mediated synthesis of 2-azaindolizine sulfur-bridged dimers by C–H bond direct chalcogenation of imidazo[1,5-a]pyridines. Tetrahedron Letters, 58(2), 147-150.
- Anonymous. (2015). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Org. Biomol. Chem., 13, 1531-1535.
- Anonymous. (2024). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo.
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The Versatile Virtuoso: 8-(Chloromethyl)imidazo[1,2-a]pyridine as a Cornerstone for Accelerated Drug Discovery
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the Strategic Importance of the 8-Chloromethyl Moiety
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous marketed drugs and clinical candidates.[1][2] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, enabling precise interactions with biological targets. This scaffold is a key component in a range of therapeutics, including the well-known hypnotic agent Zolpidem (Ambien®) and the anxiolytic Alpidem.[3][4] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, such as anticancer, anti-inflammatory, and antiviral properties, underscores its significance in drug discovery.[5][6]
Within this versatile class of compounds, 8-(chloromethyl)imidazo[1,2-a]pyridine emerges as a particularly valuable building block. The chloromethyl group at the 8-position serves as a reactive handle, a "linchpin" for the facile introduction of diverse functional groups through nucleophilic substitution reactions. This strategic placement allows for the exploration of chemical space around a key vector of the imidazo[1,2-a]pyridine core, enabling the systematic optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. This application note provides a comprehensive guide for researchers, offering detailed protocols for the synthesis and utilization of this compound and showcasing its application in the generation of novel molecular entities with therapeutic potential.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The hydrochloride salt of this compound is a commonly used form, offering improved stability and handling characteristics.
| Property | Value | Source |
| Chemical Formula | C₈H₈Cl₂N₂ | [7] |
| Molecular Weight | 203.07 g/mol | [7] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. | |
| CAS Number | 960235-89-6 (for HCl salt) | [7] |
Synthetic Protocols: From Precursor to Key Building Block
The synthesis of this compound is typically achieved through a two-step process starting from a commercially available substituted 2-aminopyridine. The key steps involve the formation of the imidazo[1,2-a]pyridine ring system with a hydroxymethyl group at the 8-position, followed by chlorination.
Protocol 1: Synthesis of 8-(Hydroxymethyl)imidazo[1,2-a]pyridine
The initial step involves the cyclization of a suitable 2-aminopyridine derivative to construct the imidazo[1,2-a]pyridine scaffold bearing a hydroxymethyl group at the 8-position. This is often achieved through a condensation reaction with a suitable three-carbon synthon.
Reaction Scheme:
Figure 1: Synthesis of 8-(Hydroxymethyl)imidazo[1,2-a]pyridine.
Materials:
-
2-Amino-3-(hydroxymethyl)pyridine
-
Chloroacetaldehyde (50% solution in water)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-3-(hydroxymethyl)pyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
To this suspension, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 8-(hydroxymethyl)imidazo[1,2-a]pyridine.
Causality behind Experimental Choices: The use of a base like sodium bicarbonate is crucial to neutralize the hydrogen halide formed during the cyclization reaction, driving the reaction to completion. Ethanol is a suitable solvent for this reaction due to its ability to dissolve the reactants and its appropriate boiling point for reflux.
Protocol 2: Synthesis of this compound Hydrochloride
The conversion of the hydroxymethyl group to the corresponding chloromethyl group is a key step in activating the 8-position for subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[9][10]
Reaction Scheme:
Figure 2: Synthesis of this compound Hydrochloride.
Materials:
-
8-(Hydroxymethyl)imidazo[1,2-a]pyridine
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
Suspend 8-(hydroxymethyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a catalytic amount of pyridine.
-
Slowly add thionyl chloride (1.5 eq) dropwise to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Causality behind Experimental Choices: The reaction is performed at low temperature to control the exothermic reaction between the alcohol and thionyl chloride. Pyridine acts as a catalyst by forming a more reactive intermediate with thionyl chloride and also serves to neutralize the HCl gas produced during the reaction.[11] The use of anhydrous solvent is critical to prevent the hydrolysis of thionyl chloride. The hydrochloride salt is often isolated for its stability and ease of handling.
Application in Drug Discovery: A Gateway to Diverse Chemical Scaffolds
The true utility of this compound lies in its reactivity as an electrophile in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, each potentially modulating the biological activity of the resulting molecule.
Workflow for Library Synthesis using this compound
Figure 3: A generalized workflow for utilizing this compound in a drug discovery program.
Protocol 3: General Procedure for Nucleophilic Substitution with Amines
The reaction of this compound with primary or secondary amines is a straightforward method to introduce diverse amino functionalities, which are prevalent in many bioactive molecules.
Reaction Scheme:
Figure 4: N-Alkylation of amines with this compound.
Materials:
-
This compound hydrochloride
-
Desired primary or secondary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in acetonitrile or DMF, add the desired amine (1.2 eq) and a base such as potassium carbonate or triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired 8-(aminomethyl)imidazo[1,2-a]pyridine derivative.
Causality behind Experimental Choices: The base is essential to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. The choice of solvent depends on the solubility of the reactants and the required reaction temperature.
Protocol 4: General Procedure for Nucleophilic Substitution with Phenols
The ether linkage is another common motif in drug molecules. The Williamson ether synthesis can be readily applied using this compound and various phenols.
Reaction Scheme:
Figure 5: O-Alkylation of phenols with this compound.
Materials:
-
This compound hydrochloride
-
Desired phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the desired phenol (1.1 eq) in DMF, add a base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound hydrochloride (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture as needed and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 8-((aryloxy)methyl)imidazo[1,2-a]pyridine.
Causality behind Experimental Choices: A polar aprotic solvent like DMF is ideal for this Sₙ2 reaction. Cesium carbonate is often a more effective base than potassium carbonate for this transformation, leading to higher yields and faster reaction times.
Exemplary Applications in Bioactive Molecule Synthesis
The strategic use of this compound has led to the discovery of potent modulators of various biological targets.
GABA-A Receptor Modulators
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore for targeting the benzodiazepine binding site of the GABA-A receptor.[4][12] By utilizing this compound, novel analogs can be synthesized to fine-tune the interaction with the receptor and modulate its activity. For instance, the introduction of various aryl ethers at the 8-position can probe specific sub-pockets of the binding site, potentially leading to compounds with improved selectivity and reduced side effects.[13]
Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases, such as PI3K and Akt/mTOR.[6][14][15] The 8-position of the scaffold often serves as a key vector for achieving potency and selectivity. The introduction of diverse functionalities via the 8-chloromethyl handle can lead to the discovery of novel kinase inhibitors with improved pharmacological profiles.
| Target | Example Derivative | Biological Activity | Reference |
| GABA-A Receptor | 8-((4-Fluorophenoxy)methyl)imidazo[1,2-a]pyridine | Positive allosteric modulator | [12] |
| PI3Kα | 8-((1H-Indazol-5-ylamino)methyl)-2-methylimidazo[1,2-a]pyridine | IC₅₀ = 5 nM | [14] |
| Akt1 | N-((Imidazo[1,2-a]pyridin-8-yl)methyl)benzamide | IC₅₀ = 0.5 µM | [15] |
Conclusion and Future Perspectives
This compound is a high-value, versatile building block that provides a rapid and efficient entry point for the synthesis of diverse libraries of novel compounds. Its straightforward synthesis and predictable reactivity make it an indispensable tool for medicinal chemists. The application notes and protocols provided herein offer a solid foundation for researchers to leverage this key intermediate in their drug discovery endeavors. Future explorations could involve the development of novel multi-component reactions utilizing this building block and its application in the synthesis of PROTACs and other novel therapeutic modalities, further expanding the already impressive utility of the imidazo[1,2-a]pyridine scaffold.
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PubMed Central. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. Available from: [Link]
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Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
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MDPI. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Available from: [Link]
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PubMed. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Available from: [Link]
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PubMed Central. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Available from: [Link]
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PubMed Central. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Available from: [Link]
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PubMed. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Available from: [Link]
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PubMed. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Available from: [Link]
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PubMed. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Available from: [Link]
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ResearchGate. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]
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PubMed Central. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]
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PubMed Central. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Available from: [Link]
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Reddit. Tertiary alcohol reaction with SOCl2 and pyridine? Available from: [Link]
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PubMed. 3-Aminomethyl Derivatives of 2-Phenylimidazo[1,2-a]-pyridine as Positive Allosteric Modulators of GABAA Receptor with Potential Antipsychotic Activity. Available from: [Link]
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PubMed. Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. Available from: [Link]
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Application Notes & Protocols: Synthesis and Evaluation of Imidazo[1,2-a]pyridine-3-carboxamides as Potent Anti-Tuberculosis Agents
Introduction: A Renewed Assault on an Ancient Foe
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, claiming over a million lives annually. The crisis is dangerously amplified by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, which render many first-line therapies ineffective.[1][2] This urgent need for novel therapeutics has catalyzed the exploration of new chemical scaffolds with unique mechanisms of action.
Among the most promising new classes of anti-TB agents are the imidazo[1,2-a]pyridines (IPAs). This heterocyclic scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of several clinically used drugs.[3][4] A specific derivative, the imidazo[1,2-a]pyridine-3-carboxamide, has demonstrated exceptional potency against drug-susceptible, MDR, and XDR Mtb strains.[5][6][7] The clinical candidate Telacebec (Q203) , which belongs to this class, validates the therapeutic potential of these compounds.[8][9]
The primary mechanism of action for these agents is the inhibition of the QcrB subunit of the cytochrome bc1 complex (Complex III) in the mycobacterial electron transport chain.[2][9] This targeted disruption of cellular respiration leads to a rapid depletion of adenosine triphosphate (ATP), effectively halting the energy-generating machinery of Mtb and leading to bacterial cell death.[8][10][11] This guide provides a detailed technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of imidazo[1,2-a]pyridine-3-carboxamides for researchers engaged in anti-TB drug discovery.
Synthetic Pathway: From Building Blocks to Bioactive Scaffold
The synthesis of the imidazo[1,2-a]pyridine-3-carboxamide scaffold is a synthetically accessible and robust process, typically achieved through a three-step sequence. The foundational strategy involves the construction of the core heterocyclic ring system, followed by functionalization at the 3-position to generate the critical carboxamide moiety.
Core Scaffold Synthesis
The most direct and widely used method for constructing the imidazo[1,2-a]pyridine core is the condensation and subsequent cyclization of a substituted 2-aminopyridine with an α-halocarbonyl compound.[12] This classical approach provides a reliable route to the key intermediate, an ethyl imidazo[1,2-a]pyridine-3-carboxylate.
Caption: General workflow for core scaffold synthesis.
Diversification via Amide Coupling
With the core ester in hand, the pathway proceeds to the generation of the corresponding carboxylic acid via saponification. This acid is the crucial precursor for diversification. Standard peptide coupling methodologies are then employed to react the acid with a diverse panel of amines, yielding the final imidazo[1,2-a]pyridine-3-carboxamide products. This step is critical for exploring the structure-activity relationship (SAR) of the series.
Detailed Synthetic Protocols
The following protocols are based on established and validated literature procedures, primarily adapted from the seminal work on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides.[12]
Protocol 3.1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
This procedure details the construction of the core heterocyclic intermediate.
Rationale: The reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate provides the desired heterocyclic scaffold in a single, efficient step. Dimethoxyethane (DME) serves as a suitable high-boiling solvent for this condensation/cyclization reaction, which requires heating under reflux to proceed to completion.
-
Reagents & Materials:
-
2-amino-4-picoline
-
Ethyl 2-chloroacetoacetate
-
1,2-Dimethoxyethane (DME)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of 2-amino-4-picoline (1.0 eq) in DME, add ethyl 2-chloroacetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 85 °C) and maintain for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude residue by column chromatography (silica gel, using an appropriate eluent system such as ethyl acetate/hexanes) to yield the pure ethyl ester product. The reported yield for this step is approximately 78%.[12]
-
Protocol 3.2: Saponification to 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
This step converts the stable ester intermediate into the reactive carboxylic acid required for amide coupling.
Rationale: Saponification using a strong base like lithium hydroxide (LiOH) in an alcohol/water solvent system effectively hydrolyzes the ethyl ester to the corresponding carboxylate salt. Subsequent acidification with an acid like hydrochloric acid (HCl) protonates the salt to yield the free carboxylic acid.
-
Reagents & Materials:
-
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Ethanol (EtOH) and Water
-
Hydrochloric acid (HCl, e.g., 1N solution)
-
pH paper or meter
-
-
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of EtOH and water.
-
Add LiOH (approx. 2-3 eq) to the solution and stir at room temperature. The reaction can take up to 56 hours.[12] Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of HCl.
-
A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the desired carboxylic acid.
-
Protocol 3.3: EDC-Mediated Amide Coupling
This is the final, diversifying step to generate the target carboxamide library.
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary or secondary amine. 4-Dimethylaminopyridine (DMAP) is often added as a catalyst to facilitate the reaction. Acetonitrile (ACN) is a common aprotic solvent for this transformation.
-
Reagents & Materials:
-
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
-
Desired amine (R¹,R²-NH) (1.1 eq)
-
EDC (1.2 eq)
-
DMAP (0.1 eq, catalytic)
-
Anhydrous Acetonitrile (ACN)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous ACN under an inert atmosphere, add the desired amine, EDC, and DMAP.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent in vacuo.
-
The crude product is then purified, typically by silica gel column chromatography, to yield the final pure imidazo[1,2-a]pyridine-3-carboxamide. Yields for this step are generally good, often around 70% or higher.[12]
-
Caption: Detailed workflow for imidazo[1,2-a]pyridine-3-carboxamide synthesis.
Biological Evaluation: From Compound to Candidate
Structure-Activity Relationship (SAR) Insights
Systematic modification of the imidazo[1,2-a]pyridine-3-carboxamide scaffold has yielded critical insights into the features required for potent anti-TB activity:
-
Position of the Carboxamide: The carboxamide substituent is essential for activity and must be at the 3-position of the imidazo[1,2-a]pyridine ring.[2]
-
Amide Linker: For many potent analogues, a benzylic methylene group (i.e., an N-benzyl amide) is important for activity. Replacing it with a direct aniline linkage can lead to a significant loss of potency.[12]
-
Substitution on the Core: The 2,7-dimethyl substitution pattern on the imidazo[1,2-a]pyridine core has proven to be highly effective.[6][12] Other substitutions, such as 2,6-dimethyl, are also tolerated and can yield potent compounds.[13]
-
Amide Side Chain: The nature of the substituent on the amide nitrogen is a key determinant of potency and pharmacokinetic properties. A wide variety of groups, including substituted benzyls, phenoxyethyls, and piperazine moieties, have led to compounds with excellent activity.[5][14]
In Vitro Activity and Cytotoxicity Data
The following table summarizes biological data for representative compounds from this class, demonstrating their potent activity against drug-sensitive and drug-resistant Mtb strains, alongside their selectivity.
| Compound Series | Substituent R Group (on amide) | MIC H37Rv (μM) | MIC vs. MDR/XDR strains (μM) | Cytotoxicity IC₅₀ (Vero cells, μM) | Selectivity Index (SI) | Reference |
| 2,7-dimethyl IPAs | Benzyl | 0.4 - 1.9 | 0.07 - 2.2 | >128 | >67 - >320 | [4][5] |
| 2,7-dimethyl IPAs | 4-Chlorobenzyl | ~0.1 | 0.07 - 0.14 | >128 | >914 | [12] |
| Novel IPAs | 4-(trifluoromethoxy)phenyl | 0.10 | 0.05 - 1.5 | >100 | >1000 | [1][2] |
| N-(2-phenoxyethyl) IPAs | 4-Bromophenoxyethyl | 0.069 - 0.174 | Active | Not specified | Not specified | [4][5] |
| Telacebec (Q203) | (adamantan-1-yl) ... | ~0.003 | 0.003 - 0.007 | >50 | >16,667 | [9][11] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits 90% (MIC₉₀) of bacterial growth. Selectivity Index (SI) = IC₅₀ / MIC.
Protocol 4.3: Anti-mycobacterial Activity (MIC) Determination
The Microplate Alamar Blue Assay (MABA) is a standard, colorimetric method for determining the MIC of compounds against Mtb.
Rationale: Resazurin (the active ingredient in Alamar Blue) is a blue, non-fluorescent cell viability indicator that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates growth inhibition.
-
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the 96-well plate.
-
Add a standardized inoculum of Mtb H37Rv to each well. Include a drug-free well (growth control) and a well with media only (sterility control).
-
Incubate the plates at 37 °C for 5-7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Visually assess the color in each well. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
Protocol 4.4: Cytotoxicity Assessment
It is crucial to assess compound toxicity against a mammalian cell line (e.g., Vero, monkey kidney epithelial cells) to ensure the observed anti-TB activity is not due to general cytotoxicity.
-
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Mechanism of Action: Disrupting the Powerhouse of Mtb
As previously noted, imidazo[1,2-a]pyridine-3-carboxamides function by targeting the cytochrome bc1 complex, a critical component of the electron transport chain responsible for generating the proton motive force that drives ATP synthesis.
Caption: Inhibition of the Mtb electron transport chain by IPAs.
By binding to the QcrB subunit, these compounds block the transfer of electrons from menaquinol to cytochrome c. This abrogation of electron flow collapses the proton gradient across the inner mitochondrial membrane, starving the ATP synthase of its substrate and leading to a catastrophic drop in cellular ATP levels, ultimately killing the bacterium.[9][15]
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine-3-carboxamide class represents a validated and highly promising scaffold for the development of next-generation anti-tuberculosis drugs. Their novel mechanism of action, potent bactericidal activity against drug-resistant strains, and synthetic tractability make them an attractive focus for drug discovery programs. Future work will continue to focus on optimizing the pharmacokinetic and safety profiles of these compounds to identify candidates with the potential for shorter, safer, and more effective TB treatment regimens. The journey of Telacebec (Q203) through clinical trials will be a critical barometer for the success of this important new class of anti-TB agents.[8][10]
References
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Moraski, G. T., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466–470. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595-619. [Link]
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Moraski, G. T., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. PubMed, [Link]
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Onajole, O. K., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362–1371. [Link]
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Onajole, O. K., et al. (2020). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. National Institutes of Health, [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing, [Link]
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Moraski, G. T., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, [Link]
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Gontijo, G. S. J., et al. (2022). Synthesis of 1,3-diaryl substituted pyrazole-based imidazo[1,2-a]pyridine carboxamides and evaluation of their antitubercular activity. Bioorganic & Medicinal Chemistry, 75, 117079. [Link]
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Kumar, D. P., et al. (2021). Design, synthesis and biological evaluation of novel 1,2,3-triazole analogues of Imidazo-[1,2-a]-pyridine-3-carboxamide against Mycobacterium tuberculosis. Toxicology in Vitro, 74, 105137. [Link]
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Wang, B., et al. (2018). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 143, 131-141. [Link]
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Qurient. (n.d.). Telacebec (Q203). Qurient, [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health, [Link]
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Jampilek, J. (2022). Telacebec (Q203): Is there a novel effective and safe anti-tuberculosis drug on the horizon?. Expert Opinion on Investigational Drugs, 31(1), 1-5. [Link]
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Wang, B., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 803–807. [Link]
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Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate, [Link]
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Moraski, G. T., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Publications, [Link]
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Nallangi, R., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Bioorganic & Medicinal Chemistry Letters, 62, 128639. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2023). BIO Web of Conferences, 69, 00020. [Link]
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Telacebec (Q203), a New Antituberculosis Agent. (2022). ResearchGate, [Link]
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Lu, X., et al. (2017). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 136, 366-379. [Link]
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Lee, Y., et al. (2022). Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial. Antimicrobial Agents and Chemotherapy, 66(12), e0094122. [Link]
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Lee, Y., et al. (2022). Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 66(3), e0178421. [Link]
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Application Notes & Protocols: A Guide to Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient and versatile iodine-catalyzed synthesis of imidazo[1,2-a]pyridine derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[1][2][3] The methodologies detailed herein leverage the unique catalytic properties of molecular iodine, offering an accessible, cost-effective, and environmentally benign alternative to traditional metal-catalyzed reactions.[4][5][6]
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Advantages of Iodine Catalysis
The imidazo[1,2-a]pyridine core is a cornerstone in the development of therapeutics, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antituberculosis, anxiolytic, and anti-inflammatory properties.[1][2][3][7][8] Marketed drugs such as Zolpidem, Alpidem, and Zolimidine feature this heterocyclic system, underscoring its therapeutic relevance.[2][3]
Traditionally, the synthesis of these compounds has relied on methods that can be harsh or require expensive and toxic metal catalysts.[9] Molecular iodine has emerged as a powerful and sustainable catalyst in organic synthesis due to its mild Lewis acidic character, low cost, low toxicity, and operational simplicity.[4][10][11] Its ability to activate substrates through halogen bonding is a key aspect of its catalytic prowess.[12][13][14]
This guide will delve into the mechanistic underpinnings of iodine catalysis in this context and provide detailed, field-proven protocols for the synthesis of various imidazo[1,2-a]pyridine derivatives.
The Catalytic Role of Molecular Iodine: A Mechanistic Overview
Molecular iodine (I₂) can catalyze organic transformations through several pathways, and its precise role in the synthesis of imidazo[1,2-a]pyridines can be multifaceted.[14] The primary modes of activation include:
-
Lewis Acid Catalysis: Iodine can act as a mild Lewis acid, activating carbonyl compounds towards nucleophilic attack.[4][10]
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic sites in the reactants to facilitate the reaction.[12][13] This interaction can lower the activation energy of key steps in the reaction mechanism.
-
In Situ Generation of Brønsted Acid: In some instances, iodine can react with components of the reaction mixture to generate hydrogen iodide (HI) in situ, which then acts as a potent Brønsted acid catalyst.[9][11]
The prevailing mechanism is often dependent on the specific reactants and reaction conditions. A plausible mechanistic pathway for a three-component synthesis is illustrated below.
Visualizing the Mechanism: Iodine-Catalyzed Three-Component Synthesis
Caption: Plausible mechanism for the iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyridines.
Experimental Protocols
This section provides detailed, step-by-step protocols for two distinct and reliable methods for the synthesis of imidazo[1,2-a]pyridine derivatives using molecular iodine as a catalyst.
This protocol describes an efficient one-pot, three-component condensation reaction at room temperature.[5][6][15]
Materials:
-
Aryl aldehyde (1.0 mmol)
-
2-Aminopyridine (1.0 mmol)
-
tert-Butyl isocyanide (1.2 mmol)
-
Molecular iodine (I₂) (5 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Ethyl acetate and hexane for TLC mobile phase
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and molecular iodine (5 mol%).
-
Add ethanol (5 mL) to the flask and stir the mixture at room temperature.
-
After 5-10 minutes of stirring, add tert-butyl isocyanide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC (typically 1-2 hours).
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding saturated sodium thiosulfate solution (10 mL) to remove excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.
Data Summary Table for Protocol 1:
| Entry | Aryl Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine | 92 |
| 2 | 4-Chlorobenzaldehyde | N-(tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine | 95 |
| 3 | 4-Methoxybenzaldehyde | N-(tert-butyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine | 90 |
| 4 | 2-Naphthaldehyde | N-(tert-butyl)-2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-amine | 88 |
Visualizing the Workflow: Protocol 1
Caption: Step-by-step workflow for the three-component synthesis of 3-aminoimidazo[1,2-a]pyridines.
This protocol utilizes ultrasound irradiation to promote the reaction in an environmentally friendly aqueous medium.[9][11]
Materials:
-
Acetophenone derivative (1.0 mmol)
-
2-Aminopyridine derivative (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Molecular iodine (I₂) (20 mol%)
-
Distilled water (4.0 mL)
-
Reaction vial (10 mL)
-
Ultrasonic bath
-
Magnetic stirrer and stir bar (optional, for post-sonication stirring)
-
Filtration apparatus (Büchner funnel)
-
Ethanol for recrystallization
Procedure:
-
In a 10 mL reaction vial, prepare a mixture of the acetophenone derivative (1.0 mmol) and molecular iodine (20 mol%) in distilled water (4.0 mL).
-
Place the vial in an ultrasonic bath and irradiate at room temperature for 30 minutes. This step facilitates the in situ formation of the corresponding phenylglyoxal.
-
To the above mixture, add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol).
-
Continue the ultrasound irradiation at room temperature for an additional 30 minutes. Monitor the reaction by TLC if necessary.
-
Upon completion, the solid product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-phenylimidazo[1,2-a]pyridin-3-yl derivative.
Data Summary Table for Protocol 2:
| Entry | Acetophenone | 2-Aminopyridine | Product | Yield (%) |
| 1 | Acetophenone | 2-Aminopyridine | 3-hydroxy-5,5-dimethyl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-en-1-one | 94 |
| 2 | 4-Methoxyacetophenone | 2-Aminopyridine | 3-hydroxy-2-(2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-5,5-dimethylcyclohex-2-en-1-one | 96 |
| 3 | 4-Bromoacetophenone | 2-Aminopyridine | 2-(2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | 92 |
| 4 | Acetophenone | 5-Methyl-2-aminopyridine | 3-hydroxy-5,5-dimethyl-2-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-en-1-one | 91 |
Visualizing the Workflow: Protocol 2
Caption: Step-by-step workflow for the ultrasound-assisted synthesis of imidazo[1,2-a]pyridine derivatives.
Troubleshooting and Field-Proven Insights
-
Low Yields: If yields are consistently low, ensure the purity of the starting materials. The activity of the iodine catalyst can be affected by impurities. For reactions in organic solvents, ensure anhydrous conditions if necessary, although many iodine-catalyzed reactions are tolerant to moisture.
-
Incomplete Reactions: If the reaction does not go to completion, consider increasing the catalyst loading slightly (e.g., from 5 mol% to 10 mol%) or extending the reaction time. For thermally driven reactions, a modest increase in temperature may be beneficial.
-
Purification Challenges: Some imidazo[1,2-a]pyridine derivatives can be challenging to purify by column chromatography due to their polarity. In such cases, recrystallization is often a more effective method.
-
Substrate Scope Limitations: Electron-withdrawing groups on the aryl aldehyde or acetophenone may deactivate the substrate, requiring longer reaction times or slightly higher temperatures. Conversely, electron-donating groups generally facilitate the reaction.
Conclusion
The iodine-catalyzed synthesis of imidazo[1,2-a]pyridine derivatives represents a significant advancement in the field of heterocyclic chemistry, offering a green, efficient, and versatile alternative to traditional methods. The protocols detailed in these application notes are robust and have been successfully applied to a wide range of substrates. By understanding the underlying mechanistic principles and following the optimized procedures, researchers can readily access this important class of compounds for applications in drug discovery and materials science.
References
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Tekale, S. U., et al. (2021). Revisiting applications of molecular iodine in organic synthesis. New Journal of Chemistry, 45(36), 16389-16425.
-
Gogoi, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37058.
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Gogoi, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37058.
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Various Authors. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyridine. ResearchGate.
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Pawar, R. P., et al. (2017). Molecular Iodine: An Efficient and Versatile Reagent for Organic Synthesis. ResearchGate.
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Breugst, M., & von der Heiden, D. (2016). Origin of the Catalytic Effects of Molecular Iodine: A Computational Analysis. ACS Catalysis, 6(5), 3227-3234.
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Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22449-22463.
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Das, S., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 13181-13189.
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. National Center for Biotechnology Information.
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Breugst, M., & von der Heiden, D. (2016). Origin of the Catalytic Effects of Molecular Iodine: A Computational Analysis. ACS Catalysis.
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de Faria, A. R., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters.
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Various Authors. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate.
-
Singh, V., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(4), 644-657.
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Breugst, M., & von der Heiden, D. (2018). Mechanisms in Iodine Catalysis. Chemistry – A European Journal, 24(37), 9187-9199.
-
Imidazo[1,2-a]pyridines. (2020). Synfacts, 16(12), 1389.
-
Various Authors. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
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Gogoi, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
-
Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central.
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Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 92, 01011.
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Application Notes and Protocols for the Development of Imidazo[1,2-a]pyridine Analogues as Anticancer Agents
Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] In recent years, this scaffold has garnered significant attention as a promising framework for the design of novel anticancer agents.[3][4][5] Derivatives of imidazo[1,2-a]pyridine have been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, liver, and colon.[4][5][6] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[1][4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of imidazo[1,2-a]pyridine-based anticancer agents. It provides a detailed synthesis protocol for a representative analogue, robust methodologies for in vitro biological evaluation, and an overview of the key signaling pathways implicated in their anticancer activity.
Synthetic Strategy: A Versatile Approach to Imidazo[1,2-a]pyridine Analogues
A variety of synthetic routes to the imidazo[1,2-a]pyridine scaffold have been developed, with one of the most common and efficient being the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] Additionally, multicomponent reactions, such as the iodine-catalyzed three-component condensation of an aldehyde, a 2-aminopyridine, and an isocyanide, offer a streamlined approach to generate molecular diversity.[1][8][9]
Below is a detailed, step-by-step protocol for the synthesis of 2-phenylimidazo[1,2-a]pyridine, a foundational analogue in this class of compounds.
Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from established methods and provides a reliable procedure for the laboratory-scale synthesis of the target compound.[4][5]
Materials:
-
2-Aminopyridine
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Ethanol, anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 g, 10.6 mmol) in 30 mL of anhydrous ethanol.
-
Addition of Reagents: To the stirring solution, add 2-bromoacetophenone (2.11 g, 10.6 mmol).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize the hydrobromic acid formed during the reaction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure 2-phenylimidazo[1,2-a]pyridine as a solid.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Assessing Anticancer Activity
A critical step in the development of novel anticancer agents is the thorough evaluation of their biological activity. This section provides detailed protocols for assessing the cytotoxic and mechanistic effects of imidazo[1,2-a]pyridine analogues in cancer cell lines.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
Imidazo[1,2-a]pyridine analogue stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and determine the cell density using a hemocytometer. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine analogue in complete culture medium from the stock solution. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37 °C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.
Protocol 3: In Vitro PI3K Kinase Inhibition Assay
Given that the PI3K/Akt/mTOR pathway is a frequent target of imidazo[1,2-a]pyridine analogues, a direct assessment of PI3K inhibitory activity is crucial.[2][7][13] This protocol outlines a general procedure for an in vitro kinase assay.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
Kinase assay buffer
-
ATP
-
PIP₂ (phosphatidylinositol (4,5)-bisphosphate) substrate
-
Imidazo[1,2-a]pyridine analogue
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a serial dilution of the imidazo[1,2-a]pyridine analogue in the kinase assay buffer.
-
Kinase Reaction: In a white, opaque microplate, add the following components in order: kinase assay buffer, the imidazo[1,2-a]pyridine analogue dilution, and the recombinant PI3K enzyme.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the PIP₂ substrate to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 4: Western Blot Analysis for Apoptosis Markers
Western blotting is a powerful technique to detect and quantify specific proteins involved in apoptosis, such as cleaved caspases and PARP, providing mechanistic insights into the compound's mode of action.[3][14][15][16]
Materials:
-
Cancer cells treated with the imidazo[1,2-a]pyridine analogue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treating the cells with the imidazo[1,2-a]pyridine analogue for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved caspase-3) overnight at 4 °C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Mechanism of Action: Targeting Key Cancer Pathways
Imidazo[1,2-a]pyridine analogues exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation.[4][5] A predominant mechanism involves the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR pathway.[7][13]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in many types of cancer. Imidazo[1,2-a]pyridine derivatives have been designed to inhibit key kinases in this pathway, leading to the induction of apoptosis and cell cycle arrest.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Data Presentation: Quantitative Analysis of Anticancer Activity
The systematic evaluation of a series of imidazo[1,2-a]pyridine analogues allows for the establishment of structure-activity relationships (SAR). A clear and concise presentation of the biological data is essential for this analysis.
| Compound ID | R¹ Group | R² Group | Cancer Cell Line | IC₅₀ (µM)[17][18] |
| IA-1 | Phenyl | H | MCF-7 (Breast) | 5.2 |
| IA-2 | 4-Fluorophenyl | H | MCF-7 (Breast) | 2.8 |
| IA-3 | 4-Chlorophenyl | H | MCF-7 (Breast) | 3.1 |
| IA-4 | Phenyl | CH₃ | MCF-7 (Breast) | 8.7 |
| IB-1 | Phenyl | H | A549 (Lung) | 10.5 |
| IB-2 | 4-Fluorophenyl | H | A549 (Lung) | 6.4 |
| IB-3 | 4-Chlorophenyl | H | A549 (Lung) | 7.9 |
| IB-4 | Phenyl | CH₃ | A549 (Lung) | 15.2 |
Experimental Workflow Visualization
A well-defined experimental workflow ensures the systematic and reproducible evaluation of novel compounds.
Caption: Drug Discovery Workflow.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The protocols and guidelines presented in this document provide a solid foundation for the synthesis, biological evaluation, and mechanistic elucidation of new analogues. Future research in this area will likely focus on the development of more potent and selective inhibitors, the exploration of novel molecular targets, and the advancement of lead compounds into preclinical and clinical development. The versatility of the imidazo[1,2-a]pyridine core, coupled with a systematic drug discovery approach, holds great promise for the development of the next generation of cancer therapeutics.
References
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- Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590–3616.
- Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (n.d.). ResearchGate.
- A Comparative Guide to the Structure-Activity Relationship of 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine Analogs in Oncology Resear. (n.d.). Benchchem.
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- Abd Al-Jabbar, S., Al-Bahrani, H. A., Abd Aljabbar Ismael, H., Oleiwi, Z. K., Abdul-Hussein Awad, A., Kadhum, A. A. H., Rasheed, O. H., & Ali, Z. H. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate.
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Application Notes and Protocols for the Synthesis of Peptidomimetics via Tandem Groebke–Blackburn–Bienaymé and Ugi Reactions
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic combination of two powerful isocyanide-based multicomponent reactions (IMCRs)—the Groebke–Blackburn–Bienaymé (GBB) and the Ugi reactions—for the efficient synthesis of complex peptidomimetics. This tandem approach enables the rapid construction of diverse molecular scaffolds from simple, readily available starting materials, aligning with the principles of modern drug discovery which prioritize efficiency, atom economy, and access to novel chemical space.[1][2][3] We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and illustrate how the sequential execution of these reactions constitutes a robust platform for generating libraries of pharmacologically relevant molecules.
Introduction: The Imperative for Efficient Scaffolding in Peptidomimetic Design
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are cornerstones of modern therapeutic development. They offer improved pharmacological properties, such as enhanced metabolic stability, oral bioavailability, and receptor affinity, compared to their natural peptide counterparts.[4] However, traditional multi-step synthetic routes to these complex molecules can be resource-intensive and time-consuming, creating a bottleneck in the drug discovery pipeline.[5]
Multicomponent reactions (MCRs) present an elegant solution to this challenge.[5] MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates substantially all the atoms of the starting materials.[6][7] This inherent efficiency minimizes waste, reduces the need for intermediate purification steps, and dramatically shortens synthesis times, making MCRs ideal for generating diverse compound libraries for high-throughput screening.[2][3][6]
Among the vast arsenal of MCRs, isocyanide-based reactions like the Groebke–Blackburn–Bienaymé (GBB) and the Ugi reactions are particularly powerful for creating peptide-like structures.[4][8] This guide focuses on a sophisticated strategy: the tandem application of the GBB and Ugi reactions. In this approach, the GBB reaction is first employed to construct a rigid, pharmacologically relevant heterocyclic scaffold, such as an imidazo[1,2-a]pyridine, which is then functionalized with a carboxylic acid handle.[1][9] This intermediate product subsequently serves as the acid component in a Ugi four-component reaction (Ugi-4CR), appending a diverse, peptide-like chain onto the core scaffold.[1][9] This powerful combination allows for the introduction of multiple points of diversity in a highly convergent and efficient manner.[10][11]
The Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction
The GBB reaction is a cornerstone for the synthesis of fused imidazo-heterocycles, most notably the imidazo[1,2-a]pyridine scaffold, which is a privileged structure found in numerous marketed drugs like Zolpidem and Alpidem. The reaction is a three-component condensation of an aminopyridine (or other cyclic amidine), an aldehyde, and an isocyanide.[11]
Mechanism of the GBB Reaction
The authoritative grounding for the GBB mechanism involves an acid-catalyzed pathway that proceeds through several key steps. The reaction is typically catalyzed by either Brønsted or Lewis acids.[11]
Causality behind Mechanistic Steps:
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the aminopyridine and the aldehyde to form a reactive iminium ion intermediate. This is the rate-determining step in many cases and is crucial for activating the electrophilic center.
-
Nucleophilic Attack by Isocyanide: The isocyanide, with its unique divalent carbon, acts as a potent nucleophile, attacking the iminium ion to form a nitrilium ion intermediate.
-
Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack on the nitrilium ion. This 5-endo-dig cyclization is highly favorable and leads to the formation of the fused five-membered imidazole ring.
-
Tautomerization/Aromatization: A final proton transfer step results in the stable, aromatic imidazo[1,2-a]pyridine product.
The use of polar solvents like methanol or ethanol is common, as they can facilitate the formation of the polar ionic intermediates.
Caption: Mechanism of the Groebke–Blackburn–Bienaymé (GBB) Reaction.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is arguably the most prominent and versatile isocyanide-based MCR. It combines an aldehyde (or ketone), a primary amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce an α-acylamino amide, a scaffold that closely resembles a dipeptide.[4] This reaction is exceptionally valuable for creating peptidomimetics due to its high convergence and the vast diversity achievable by simply varying the four starting components.[4]
Mechanism of the Ugi Reaction
The Ugi reaction mechanism is a classic example of convergent synthesis, also proceeding through an initial condensation followed by nucleophilic additions.[7]
Causality behind Mechanistic Steps:
-
Iminium Ion Formation: Similar to the GBB reaction, the aldehyde and amine first condense to form an imine, which is then protonated by the carboxylic acid component to generate an iminium ion.[7] This pre-equilibrium step is favored in polar protic solvents.
-
Formation of the α-Adduct: The isocyanide adds to the iminium ion, forming a nitrilium ion. This intermediate is immediately trapped by the carboxylate anion, yielding a key O-acyl isoamide intermediate (the Mumm rearrangement precursor).
-
Mumm Rearrangement: This intermediate undergoes an intramolecular acyl transfer, known as the Mumm rearrangement. The nitrogen atom attacks the carbonyl carbon of the ester-like group, leading to the thermodynamically more stable α-acylamino amide final product.
Caption: Mechanism of the Ugi Four-Component Reaction (Ugi-4CR).
The Tandem GBB-Ugi Strategy: A Workflow for Rapid Library Generation
The synergy between the GBB and Ugi reactions provides a powerful and logical workflow for synthesizing complex peptidomimetics.[1] The strategy involves two distinct but sequential MCRs, where the product of the first reaction becomes a key building block for the second.[9]
Caption: Tandem GBB-Ugi workflow for peptidomimetic synthesis.
This approach is exemplified by the work of Chebanov and colleagues, who synthesized a library of peptidomimetics containing a substituted imidazo[1,2-a]pyridine fragment.[10] They first prepared an imidazo[1,2-a]pyridine-containing acid via a GBB reaction and then utilized this product as the acid component in a subsequent Ugi reaction with new aldehydes, amines, and isocyanides.[9][10]
Data Presentation: Scope of the Tandem Reaction
The following table summarizes the results from a representative library synthesis, demonstrating the versatility of the tandem GBB-Ugi approach. The yields reported are for the final Ugi reaction step.
| Entry | GBB Acid Component | Aldehyde (Ugi) | Amine (Ugi) | Isocyanide (Ugi) | Yield (%) |
| 1 | 2-(3-(6-chloro-3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid | 4-Chlorobenzaldehyde | Benzylamine | tert-Butyl isocyanide | 72 |
| 2 | 2-(3-(6-chloro-3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid | Benzaldehyde | Cyclohexylamine | tert-Butyl isocyanide | 65 |
| 3 | 2-(3-(6-chloro-3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid | Isovaleraldehyde | Benzylamine | Cyclohexyl isocyanide | 58 |
| 4 | 2-(3-(6-chloro-3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid | 4-Nitrobenzaldehyde | Benzylamine | tert-Butyl isocyanide | 61 |
| 5 | 2-(3-(6-chloro-3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid | Benzaldehyde | Allylamine | Cyclohexyl isocyanide | 55 |
| 6 | 4-(6-chloro-3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid | Benzaldehyde | Benzylamine | tert-Butyl isocyanide | 45 |
Data adapted from Kolomiiets et al., Beilstein J. Org. Chem. 2023, 19, 727–735.[9][10]
Experimental Protocols
The following protocols are designed to be self-validating and are based on established literature procedures.[9][10] Standard laboratory safety precautions should be observed at all times.
Protocol 1: Synthesis of the Imidazo[1,2-a]pyridine Acid Component via GBB Reaction
Objective: To synthesize 2-(3-(6-chloro-3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)phenoxy)acetic acid.
Materials:
-
2-Amino-5-chloropyridine (1.0 mmol, 128.5 mg)
-
2-(3-Formylphenoxy)acetic acid (1.0 mmol, 180.2 mg)
-
tert-Butyl isocyanide (1.0 mmol, 113 µL)
-
Perchloric acid (70%, ~0.1 mmol)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, condenser
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloropyridine (1.0 mmol), 2-(3-formylphenoxy)acetic acid (1.0 mmol), and methanol (5 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add tert-butyl isocyanide (1.0 mmol) to the solution.
-
Carefully add one drop of 70% perchloric acid as a catalyst. Caution: Perchloric acid is a strong oxidizing agent. Handle with appropriate personal protective equipment.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 65 °C) for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is typically a solid. Purify by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of the Final Peptidomimetic via Ugi-4CR
Objective: To synthesize the Ugi product using the acid from Protocol 1 (Entry 1 from the table).
Materials:
-
GBB Acid from Protocol 1 (0.5 mmol, 194.7 mg)
-
4-Chlorobenzaldehyde (0.5 mmol, 70.3 mg)
-
Benzylamine (0.5 mmol, 54.5 µL)
-
tert-Butyl isocyanide (0.5 mmol, 56.5 µL)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL), magnetic stirrer
Procedure:
-
In a 25 mL round-bottom flask, dissolve the GBB acid (0.5 mmol) in methanol (5 mL). Due to potential low solubility, gentle warming or sonication may be required.
-
Add 4-chlorobenzaldehyde (0.5 mmol) and benzylamine (0.5 mmol) to the solution. Stir for 10-15 minutes at room temperature to facilitate imine formation.
-
Add tert-butyl isocyanide (0.5 mmol) to the mixture.
-
Seal the flask and stir the reaction mixture at 50 °C for 24-48 hours. The extended reaction time and elevated temperature are often necessary due to the steric bulk and lower reactivity of the heterocyclic acid component.[9]
-
Monitor the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system).
Workup and Purification Protocol
Trustworthiness of the Protocol: A robust purification strategy is critical for isolating the desired product from unreacted starting materials and side products, ensuring the integrity of subsequent biological assays. Flash column chromatography is the standard and most reliable method.
Procedure:
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction (Optional but Recommended): Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated solution of sodium bicarbonate (2 x 15 mL) to remove any unreacted acid, followed by a wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
TLC Analysis for Column Conditions: Before performing the column, determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35.[2]
-
Flash Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Load the sample onto the column.
-
Elute the column with the predetermined hexane/ethyl acetate mixture. A gradient elution, starting with a lower polarity (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 50% ethyl acetate), is often effective for separating the components.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
-
Final Product Isolation: Remove the solvent from the combined pure fractions by rotary evaporation. Dry the resulting solid or oil under high vacuum to remove residual solvents. Characterize the final product by NMR and mass spectrometry.
Conclusion
The tandem Groebke–Blackburn–Bienaymé and Ugi reaction sequence represents a highly efficient and modular platform for the synthesis of complex peptidomimetics. By strategically combining two powerful multicomponent reactions, researchers can rapidly access novel molecular architectures with multiple points of diversity. This approach not only accelerates the discovery and optimization of lead compounds but also adheres to the principles of green chemistry by maximizing atom economy and minimizing synthetic steps. The detailed protocols provided herein offer a validated starting point for laboratories seeking to leverage this powerful synthetic strategy in their drug discovery programs.
References
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Ugi Multicomponent Reaction. Organic Syntheses, 2017 , 94, 54-65. [Link]
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Domling, A. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry, 2024 , 30(14), e202303597. [Link]
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Ugi Multicomponent Reaction. Organic Syntheses. [Link]
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Synthesis of natural product hybrids by the Ugi reaction in complex media containing plant extracts. Scientific Reports, 2022 , 12, 15568. [Link]
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Multicomponent Reactions. ACS Green Chemistry Institute. [Link]
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How to run column chromatography. University of California, Los Angeles. [Link]
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Drugs possessing imidazo[1,2-a]pyridine unit. ResearchGate. [Link]
-
Kolomiiets, D., et al. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 2023 , 19, 727–735. [Link]
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Kolomiiets, D., et al. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. PubMed, 2023 . [Link]
-
Kolomiiets, D., et al. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 2023 , 19, 727–735. [Link]
-
Products of the Ugi reaction. The compounds were isolated via column chromatography. ResearchGate. [Link]
-
Porcal, W., et al. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 2017 , 5(5), 152-157. [Link]
-
Kolomiiets, D., et al. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. National Institutes of Health, 2023 . [Link]
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General methods for flash chromatography using disposable columns. National Institutes of Health, 2014 . [Link]
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Tips and Tricks for the Lab: Column Choices. ChemistryViews, 2012 . [Link]
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Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. National Institutes of Health, 2021 . [Link]
-
Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. ACS Publications, 2024 . [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI, 2021 . [Link]
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Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. RSC Publishing, 2023 . [Link]
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The use of the Ugi four-component condensation. ResearchGate. [Link]
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Ugi Four-Component Reactions Using Alternative Reactants. MDPI, 2023 . [Link]
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Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACSDirectory, 2016 . [Link]
-
Ugi Reaction. Organic Chemistry Portal. [Link]
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Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Publications, 2024 . [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). National Institutes of Health, 2024 . [Link]
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The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]
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The Groebke-Blackburn-Bienaymé Reaction. Semantic Scholar. [Link]
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Variations of the Ugi reaction and the Groebke Bienaymé Blackburn... ResearchGate. [Link]
-
Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed, 2017 . [Link]
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO, 2015 . [Link]
-
Synthesis of Peptidomimetics via IMCR/Post-Transformation Strategy. MDPI, 2020 . [Link]
-
The synthesis of peptidomimetic combinatorial libraries through successive amide alkylations. PubMed, 1996 . [Link]
-
Polycyclic Peptidomimetics. SpringerLink. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is yielding very little or no desired imidazo[1,2-a]pyridine. What are the primary factors to investigate?
Answer: Low or no yield is the most common challenge and typically stems from one or more of the following factors. A systematic, step-by-step investigation is the most effective troubleshooting approach.
-
Reagent Quality and Stoichiometry:
-
Purity: Ensure the purity of your starting materials, especially the 2-aminopyridine and the carbonyl compound (e.g., α-haloketone, aldehyde, ketone). Impurities can poison catalysts or lead to side reactions. Use freshly purified reagents if you suspect degradation.
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one component may not always be beneficial and can lead to the formation of undesired byproducts.
-
-
Catalyst Choice and Activity:
-
Activity: If using a solid-phase or metal catalyst (e.g., CuI, PdCl₂, I₂), its activity is paramount.[3][4][5] Ensure it has been stored under appropriate conditions (e.g., desiccated, away from light) to prevent deactivation. When in doubt, use a fresh batch.
-
Selection: The choice of catalyst is critical. Copper salts (CuI, CuBr) are highly effective for many oxidative couplings and A³-coupling reactions.[4][6][7] Molecular iodine is an excellent, cost-effective Lewis acid catalyst for many multicomponent reactions.[8][9][10] In some cases, particularly with reactive α-haloketones, the reaction can proceed efficiently without any catalyst.[11][12]
-
-
Reaction Conditions:
-
Temperature: This is a critical parameter. Some syntheses require elevated temperatures (e.g., 80-120 °C) to proceed efficiently, while others can be conducted at room temperature.[3][6] Excessively high temperatures can cause decomposition of starting materials, intermediates, or the final product. Screen a range of temperatures to find the optimum for your specific substrate combination.
-
Solvent: The choice of solvent significantly impacts reaction kinetics and solubility. Common solvents include DMF, ethanol, toluene, and even water.[3][4][6] The ideal solvent depends heavily on the specific reaction type. It is highly recommended to perform small-scale screening with a few different solvents.
-
Atmosphere: While many classic syntheses benefit from an inert atmosphere (nitrogen or argon), many modern procedures advantageously use air as the terminal oxidant, particularly in copper-catalyzed systems.[6] Ensure your chosen procedure aligns with the required atmosphere.
-
Reaction Time: The reaction may not have reached completion. Monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[3]
-
Troubleshooting Workflow for Low Yield
Below is a decision tree to guide your optimization process when faced with low product yield.
Caption: A systematic workflow for troubleshooting low yields.
Issue 2: Formation of Multiple Products or Side Reactions
Question: My TLC/LC-MS shows multiple spots, indicating significant side product formation. How can I improve selectivity?
Answer: Poor selectivity complicates purification and reduces the yield of your target molecule. Consider these strategies:
-
Temperature Control: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.
-
Order of Addition: In multicomponent reactions (like the A³-coupling), the order in which you add reagents can be crucial. Often, pre-forming an intermediate (like the propargylamine in A³-coupling) before adding the final component can prevent side reactions.
-
Catalyst Loading: Using too much catalyst can sometimes promote undesired pathways. Titrate the catalyst loading downwards to find the minimum amount required for efficient conversion.
Issue 3: Difficulty in Product Purification
Question: My crude product is difficult to purify by column chromatography. What can I do?
Answer: Purification can be challenging, especially if the product has similar polarity to starting materials or byproducts.
-
Recrystallization: If your product is a solid, recrystallization is a powerful purification technique that can often remove closely-eluting impurities. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Solvent System Optimization for Chromatography: Systematically screen different solvent systems for column chromatography. Adding a small amount of a modifier like triethylamine (~1%) can deactivate acidic sites on the silica gel and improve the peak shape of basic compounds like imidazo[1,2-a]pyridines.
-
Alternative Stationary Phases: If silica gel fails, consider alternative stationary phases like alumina or reverse-phase C18 silica for your column chromatography.
Frequently Asked Questions (FAQs)
This section provides deeper insights into the chemistry of imidazo[1,2-a]pyridine synthesis.
Q1: How do substituents on the starting materials affect the reaction?
A1: The electronic nature of substituents on both the 2-aminopyridine and its reaction partner (aldehyde, ketone, etc.) is a primary driver of reactivity.
-
On 2-Aminopyridines: Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the nucleophilicity of both the ring nitrogen and the exocyclic amino group, generally leading to faster reactions and better yields. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halides (-Cl, -Br) decrease nucleophilicity and can slow the reaction down.
-
On Carbonyl Compounds: For reactions involving ketones or aldehydes, EDGs on the aromatic ring of an acetophenone, for example, can also lead to better yields compared to EWGs.[13]
Q2: What is the mechanistic role of the catalyst? How do I select the right one?
A2: The catalyst's role is to activate one or more of the reactants to facilitate the key bond-forming steps.
-
Copper (CuI, CuBr): In the A³-coupling reaction, Cu(I) activates the terminal alkyne, making it susceptible to nucleophilic attack. In oxidative cyclizations, copper facilitates the C-N bond formation and is subsequently re-oxidized by an oxidant, often air.[4][6]
-
Iodine (I₂): Molecular iodine acts as a mild Lewis acid. It can activate carbonyl groups, making them more electrophilic. In some multicomponent reactions, it is proposed to activate imine intermediates for subsequent nucleophilic attack.[9][10]
-
Gold (AuCl, PicAuCl₂): Gold catalysts are particularly effective at activating alkynes (π-acids), making them highly electrophilic and susceptible to nucleophilic attack by the pyridine nitrogen.[14]
-
Catalyst-Free: The classic Tschitschibabin synthesis from a 2-aminopyridine and an α-haloketone often requires no catalyst. The reaction proceeds via an initial Sₙ2 reaction where the pyridine ring nitrogen attacks the α-haloketone, followed by intramolecular condensation.[11][12]
| Catalytic System | Typical Reaction | Common Solvents | Key Advantages |
| Copper (I/II) | A³-Coupling, Oxidative Cyclization | Toluene, DMF | High efficiency, uses air as oxidant.[2][6] |
| Iodine (I₂) | Multicomponent Condensations | Ethanol, Water | Cost-effective, environmentally benign.[8][10] |
| Gold (I/III) | Alkyne Cycloisomerization | Dichloromethane | Mild conditions, high functional group tolerance.[14] |
| Catalyst-Free | Condensation with α-haloketones | Neat, Ethanol, H₂O-IPA | Simple, avoids metal contamination.[11][12] |
| Caption: Comparison of common catalytic systems for imidazo[1,2-a]pyridine synthesis. |
Q3: Can you provide a simplified diagram of the common reaction mechanisms?
A3: Certainly. The two most prevalent pathways are the classic condensation with α-haloketones and the modern A³-coupling multicomponent reaction.
General Mechanism 1: Synthesis from 2-Aminopyridine and an α-Haloketone
Caption: Simplified mechanism for the synthesis from 2-aminopyridine and an α-haloketone.
General Mechanism 2: Copper-Catalyzed A³-Coupling Reaction
Caption: Key steps in the multicomponent A³-Coupling reaction.
Q4: What are the advantages of using microwave irradiation?
A4: Microwave-assisted synthesis offers several significant advantages over conventional heating:
-
Rapid Heating: Microwaves heat the reaction mixture volumetrically and rapidly, drastically reducing reaction times from hours to minutes.[12][15]
-
Increased Yields: The high speed and uniform heating can minimize the formation of side products, often leading to higher isolated yields.
-
Energy Efficiency: It is a more energy-efficient heating method compared to a traditional oil bath.
Validated Experimental Protocols
The following are representative, step-by-step protocols for common and effective synthetic methods.
Protocol 1: Catalyst-Free Synthesis from an α-Haloketone[12]
This protocol is highly efficient for the condensation of α-haloketones with 2-aminopyridines under microwave irradiation.
-
Mixing Reactants: In a microwave-safe reaction vessel, add the 2-aminopyridine derivative (1.0 mmol) and the α-bromoacetophenone derivative (1.0 mmol).
-
Solvent Addition: Add 5 mL of an isopropanol (IPA)-water mixture (1:1 v/v).
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes.
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed.
-
Workup and Purification: After completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed A³-Coupling in Toluene[2]
This protocol describes a robust method for the three-component synthesis using a heterogeneous copper catalyst.
-
Preparation: To a Schlenk tube under an inert atmosphere (Argon), add the 2-aminopyridine derivative (1.1 mmol), the aldehyde (1.0 mmol), the terminal alkyne (1.5 mmol), a Cu(I) source like CuI or CuBr (10 mol%), and toluene (0.5 mL).
-
Reaction: Seal the tube and heat the reaction mixture at 120 °C with vigorous stirring for 24-48 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup and Purification: After completion, cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst and wash with ethyl acetate. Concentrate the filtrate under vacuum. Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate system with ~1% triethylamine).
Protocol 3: Ultrasonic-Assisted, Iodine-Catalyzed Synthesis[8]
This protocol describes a green, three-component coupling reaction under ultrasonic irradiation.
-
Preparation: In a reaction vessel, add the acetophenone derivative (1.0 mmol) and molecular iodine (I₂) (20 mol%) to 4.0 mL of distilled water.
-
Irradiation (Step 1): Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes. This step generates the phenylglyoxal intermediate in situ.
-
Addition of Reactants: Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the reaction mixture.
-
Irradiation (Step 2): Continue to irradiate the mixture with ultrasound at room temperature for an additional 30 minutes.
-
Workup and Purification: The solid product that precipitates is typically collected by filtration, washed with cold water, and dried. If needed, the product can be further purified by recrystallization from ethanol.
References
- Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis - Benchchem. (URL: )
- Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. (URL: )
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (URL: )
- Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combin
- Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - NIH. (URL: )
- Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. (URL: )
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (URL: )
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (URL: )
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight | ACS Omega. (URL: )
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (URL: )
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. (URL: )
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. (URL: )
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a - ResearchG
- Technical Support Center: Imidazo[1,2-a]pyridine Synthesis - Benchchem. (URL: )
- (PDF)
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (URL: )
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Zolpidem - Wikipedia. (URL: )
- Imidazo[1,2-a]pyridine A³-Coupling Catalyzed by a Cu/SiO₂ M
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Technical Support Center: A Guide to Optimizing the Synthesis of 8-(Chloromethyl)imidazo[1,2-a]pyridine
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of imidazo[1,2-a]pyridine derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, the introduction of specific functionalities, such as a chloromethyl group at the 8-position, presents unique challenges that can significantly impact reaction yield and purity.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common synthetic failures and offer field-proven strategies to enhance the yield and selectivity of your reaction, focusing on the two primary stages: the construction of the imidazo[1,2-a]pyridine core and the subsequent chloromethylation.
Section 1: Overview of the Synthetic Strategy
The most common and logical pathway to 8-(Chloromethyl)imidazo[1,2-a]pyridine involves a two-step process. First, the bicyclic imidazo[1,2-a]pyridine core is constructed, typically through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[3][4] This is followed by an electrophilic substitution—specifically, a chloromethylation reaction—to install the chloromethyl group onto the aromatic ring.
Caption: Decision process for byproduct reduction.
Q4: I am concerned about the safety of this reaction, specifically the formation of bis(chloromethyl) ether (BCME). How should I manage this risk?
A4: Your concern is valid and demonstrates good laboratory practice. Bis(chloromethyl) ether (BCME) is a known and potent carcinogen that can form in small amounts under the acidic conditions of the Blanc chloromethylation. [5][6]
-
Trustworthiness & Safety: A self-validating protocol must include a dedicated step to neutralize this hazard. Never ignore this risk.
-
Mandatory Safety Protocol:
-
Ventilation: Always perform the entire reaction and workup in a certified, high-performance chemical fume hood.
-
Quenching: Upon completion of the reaction, cool the reaction mixture in an ice bath. Prepare a separate flask with a cold (0°C) solution of dilute aqueous ammonia or sodium bicarbonate.
-
Slow Addition: Slowly and carefully transfer the reaction mixture into the quenching solution with vigorous stirring. This will neutralize the acid catalyst and rapidly decompose any BCME present. [6]The reaction of BCME with aqueous ammonia is very fast.
-
Disposal: Treat all waste from the reaction as hazardous.
-
-
Section 4: Experimental Protocols
The following are generalized protocols. You must adapt them based on the specific reactivity and solubility of your substituted imidazo[1,2-a]pyridine.
Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine Core
-
To a round-bottom flask, add the 2-aminopyridine derivative (1.0 eq).
-
Add a suitable solvent, such as ethanol or acetonitrile (approx. 0.2 M concentration).
-
Add the α-bromo ketone (1.05 eq) to the solution.
-
If desired, add sodium bicarbonate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours. [4]6. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product via recrystallization or column chromatography.
Protocol 2: Optimized Chloromethylation of Imidazo[1,2-a]pyridine
-
[CRITICAL-SAFETY] Perform this entire procedure in a certified chemical fume hood.
-
To a flame-dried, three-neck flask equipped with a stirrer and gas inlet, add the imidazo[1,2-a]pyridine substrate (1.0 eq) and a suitable solvent (e.g., acetic acid or dichloroethane).
-
Add paraformaldehyde (1.5 eq) and the Lewis acid catalyst (e.g., ZnCl₂, 1.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the stirred suspension or add concentrated HCl dropwise.
-
Allow the reaction to slowly warm to the desired temperature (start with 25-40°C) and monitor closely by TLC.
-
Once the starting material is consumed (typically 1-4 hours), immediately proceed to the quenching step.
-
[CRITICAL-SAFETY] Slowly pour the reaction mixture into a vigorously stirred, ice-cold solution of dilute aqueous ammonia to neutralize the catalyst and destroy any BCME byproduct. [6]9. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
G. S. S. S. K. Sirasani, D. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Gulea, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Sirasani, G., & Kumaran, D. S. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
Zhu, D. J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
-
Blanc chloromethylation. (n.d.). Wikipedia. [Link]
-
New studies in aromatic chloromethylation. (n.d.). Durham E-Theses. [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Serban, G., et al. (2020). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. European Journal of Medicinal Chemistry. [Link]
-
Blanc Chloromethylation - Removing BCME from Product. (2020). Sciencemadness Discussion Board. [Link]
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Male, L., et al. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
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Wang, J., et al. (2013). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. ResearchGate. [Link]
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Lee, Y. R., & Kim, Y. M. (2002). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]
-
Wang, B., et al. (2015). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. (2023). ChemRxiv. [Link]
-
1 Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. (2023). ChemRxiv. [Link]
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Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
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- 2. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
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- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
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Overcoming challenges in the functionalization of the imidazo[1,2-a]pyridine ring
Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyridine ring system. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the backbone of numerous marketed drugs and clinical candidates due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] However, its unique electronic nature presents a distinct set of challenges in achieving desired functionalization patterns.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives. Our goal is to equip you with the knowledge to overcome these hurdles, optimize your reactions, and accelerate your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: Why is my functionalization reaction exclusively yielding the C3-substituted product? I am targeting other positions on the ring.
This is the most common challenge in imidazo[1,2-a]pyridine chemistry. The high propensity for electrophilic substitution at the C3 position is a direct consequence of the electronic distribution within the bicyclic system. The nitrogen atom at position 1 (N1) acts as a strong electron-donating group, leading to a high electron density at the C3 carbon of the imidazole ring. This makes C3 the most nucleophilic carbon and thus the most reactive site for electrophiles.[4]
To circumvent this inherent reactivity, several strategies can be employed:
-
Steric Hindrance: Introducing a bulky substituent at the C2 position can partially block the C3 position, potentially allowing for functionalization at other sites, such as C5.
-
Directed C-H Activation: Employing a directing group on the pyridine ring can guide a metal catalyst to a specific C-H bond, overriding the intrinsic reactivity of the C3 position.
-
Alternative Reaction Mechanisms: Exploring reactions that do not proceed through a classical electrophilic aromatic substitution mechanism, such as radical reactions or certain metal-catalyzed cross-couplings, can provide access to other isomers.[1]
Below is a diagram illustrating the electronic preference for C3 functionalization.
Caption: Electronic delocalization in the imidazo[1,2-a]pyridine ring system.
Q2: My multicomponent reaction (e.g., Groebke-Blackburn-Bienaymé) for the synthesis of a substituted imidazo[1,2-a]pyridine is resulting in a low yield. How can I optimize this?
Low yields in multicomponent reactions (MCRs) for imidazo[1,2-a]pyridine synthesis are a frequent issue. The Groebke-Blackburn-Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is particularly sensitive to several factors.[5][6]
Here is a troubleshooting guide to improve your yields:
| Parameter | Potential Issue & Explanation | Troubleshooting Steps |
| Starting Materials | Aldehyde Impurity: Aldehydes can oxidize to carboxylic acids, which can interfere with the reaction. Isocyanide Degradation: Isocyanides are often unstable and can degrade upon storage.[5] | - Purify the aldehyde before use (e.g., distillation or chromatography). - Use freshly prepared or purified isocyanides. Confirm purity via NMR if possible. |
| Reaction Conditions | Presence of Water: The initial imine formation is a condensation reaction that releases water. The presence of water can drive the equilibrium backward, inhibiting the reaction.[5] Suboptimal Temperature: Some reactions require heating to overcome activation barriers, while excessive heat can cause decomposition.[7] | - Add a dehydrating agent like trimethyl orthoformate or use a Dean-Stark trap. - Perform the reaction under an inert atmosphere. - Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C). Microwave irradiation can also be beneficial for rapid heating and improved yields.[2][8] |
| Catalyst | Inappropriate Catalyst: The choice of Lewis or Brønsted acid catalyst is crucial. Some reactions may even proceed better without a catalyst. | - Screen different catalysts such as Sc(OTf)₃, Y(OTf)₃, or even simple iodine.[2][9][10] - For some substrates, a catalyst-free approach under thermal or microwave conditions might be optimal.[11] |
| Solvent | Poor Solvent Choice: The solvent can significantly influence the reaction rate and outcome.[7] | - Screen a variety of solvents with different polarities (e.g., ethanol, DMF, toluene, or even water).[7] |
Below is a workflow for optimizing a GBB reaction.
Caption: Troubleshooting workflow for low yields in GBB reactions.
Q3: I am observing multiple spots on my TLC plate after a C-H functionalization reaction. What are the likely side products and how can I minimize them?
The formation of multiple products in C-H functionalization reactions is often due to a lack of regioselectivity or over-functionalization.
Common Side Products and Mitigation Strategies:
-
Regioisomers: As discussed in Q1, functionalization at positions other than C3 can occur, though it is less common. If you are targeting a specific position and obtaining a mixture, careful optimization of directing groups, catalysts, and ligands is necessary.
-
Di-substituted Products: If the reaction conditions are too harsh or the reaction time is too long, a second functional group may be introduced onto the ring. To avoid this, you can:
-
Reduce the reaction temperature.
-
Decrease the reaction time and monitor the progress closely by TLC or LC-MS.
-
Use a stoichiometric amount of the coupling partner rather than an excess.
-
-
Homocoupling of the Coupling Partner: This is a common side reaction in many cross-coupling reactions. Optimizing the catalyst system and reaction conditions can help to favor the desired cross-coupling pathway.
-
Degradation of the Starting Material: The imidazo[1,2-a]pyridine ring can be sensitive to certain strong oxidants or harsh acidic/basic conditions, leading to ring-opening or other degradation pathways. If you suspect degradation, consider using milder reaction conditions.
II. Troubleshooting Guides
Guide 1: Challenges in Regiocontrolled Functionalization
Problem: Difficulty in achieving functionalization at positions other than C3.
| Target Position | Strategy & Rationale | Example Protocol & Key Considerations |
| C2-Functionalization | Directed C-H Activation: A directing group on the imidazole nitrogen is not feasible. Therefore, strategies often rely on the inherent reactivity differences or specific catalyst systems. Some palladium-catalyzed C-H activation methods have shown promise.[12] | Protocol: A palladium-catalyzed intramolecular cyclization via C-H activation can lead to C2-functionalized products.[12] Considerations: This often requires specific pre-functionalized substrates and careful optimization of the palladium catalyst and oxidant. |
| C5-Functionalization | Visible Light Photocatalysis: Some recent methods have utilized visible light photocatalysis to achieve C5-alkylation.[1] The mechanism often involves the generation of a radical species that can react at the C5 position. | Protocol: Reaction of an imidazo[1,2-a]pyridine with an alkyl N-hydroxyphthalimide ester in the presence of a photocatalyst like Eosin Y under visible light irradiation.[1] Considerations: The choice of photocatalyst and light source is critical. This method is often limited to the introduction of alkyl groups. |
| C7-Functionalization | Directed C-H Activation: A directing group at the C8 position can facilitate metal-catalyzed C-H activation at the C7 position. | Protocol: A substrate with a directing group (e.g., a picolinamide) at C8 can be subjected to a ruthenium-catalyzed C-H activation/annulation reaction. Considerations: This requires the synthesis of a pre-functionalized starting material. |
Guide 2: Protocol for C3-Arylation via Direct C-H Functionalization
This protocol provides a general procedure for the palladium-catalyzed direct C-H arylation of imidazo[1,2-a]pyridines with aryl bromides, a common and efficient method for introducing aryl groups at the C3 position.[13]
Materials:
-
Imidazo[1,2-a]pyridine derivative
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the imidazo[1,2-a]pyridine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous DMA (5 mL) via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated imidazo[1,2-a]pyridine.
Troubleshooting this Protocol:
-
Low Yield:
-
Ensure all reagents and the solvent are anhydrous.
-
Increase the catalyst loading to 2-5 mol%.
-
Try a different base, such as cesium carbonate (Cs₂CO₃).
-
Consider the addition of a ligand, such as a phosphine ligand, although this protocol is designed to be ligand-free.[13]
-
-
No Reaction:
-
Check the activity of the palladium catalyst.
-
Ensure the reaction temperature is being maintained.
-
Verify the purity of the starting materials.
-
III. Analytical Characterization
Q: How can I unambiguously assign the proton signals in the ¹H NMR spectrum of my substituted imidazo[1,2-a]pyridine?
The ¹H NMR spectra of imidazo[1,2-a]pyridines can be complex, but a systematic approach can lead to confident assignments.
| Proton | Typical Chemical Shift (ppm) | Multiplicity & Coupling | Notes |
| H3 | 7.5 - 8.0 | Singlet | Usually a sharp singlet, unless coupled to a substituent at C2. |
| H5 | 7.8 - 8.2 | Doublet | Coupled to H6. |
| H6 | 6.8 - 7.2 | Triplet or Doublet of Doublets | Coupled to H5 and H7. |
| H7 | 7.2 - 7.6 | Triplet or Doublet of Doublets | Coupled to H6 and H8. |
| H8 | 7.4 - 7.8 | Doublet | Coupled to H7. |
Tips for Spectral Interpretation:
-
2D NMR: For complex substitution patterns, 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable.
-
COSY will show correlations between adjacent protons (e.g., H5-H6, H6-H7, H7-H8).
-
NOESY can reveal through-space interactions, which can be particularly useful for confirming the regiochemistry of substitution. For example, a substituent at C3 should show a NOE to the proton at C5.
-
-
Reference Spectra: Compare your spectra to those of known imidazo[1,2-a]pyridine derivatives in the literature.[14][15][16][17]
Below is a diagram illustrating the typical proton environment of the imidazo[1,2-a]pyridine core.
Caption: Numbering and proton assignments for the imidazo[1,2-a]pyridine ring.
By understanding the inherent reactivity of the imidazo[1,2-a]pyridine ring and employing the systematic troubleshooting strategies outlined in this guide, you will be better equipped to overcome the challenges associated with its functionalization and successfully synthesize the target molecules for your research.
IV. References
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available from:
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available from:
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available from:
-
Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. Available from:
-
C3 Regioselectivity: A Major Constraint in the Drug Development With Imidazo[1,2-a]pyridines. Available from:
-
"troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines" - Benchchem. Available from:
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. Available from:
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine | The Journal of Organic Chemistry - ACS Publications. Available from:
-
Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Available from:
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF. Available from:
-
A novel synthesis of the imidazo[1,2-a]pyridine ring system - RSC Publishing. Available from:
-
spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers - Benchchem. Available from:
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH. Available from:
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. Available from:
-
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis - Benchchem. Available from:
-
Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy - Organic Chemistry Frontiers (RSC Publishing). Available from:
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry. Available from:
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - NIH. Available from:
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022) - ResearchGate. Available from:
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. | Semantic Scholar. Available from:
-
C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. Available from:
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. Available from:
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combinatorial Science. Available from:
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available from:
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst - Nanomaterials Chemistry. Available from:
-
Scheme 4. Amination of imidazo[1,2-a]pyridines through C-H/N-H... - ResearchGate. Available from:
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - NIH. Available from:
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central. Available from:
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available from:
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available from:
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Available from:
-
Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available from:
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. Available from:
-
Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading | The Journal of Organic Chemistry - ACS Publications. Available from:
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central. Available from:
-
Mechanism of dual functionalization of imidazo[1, 2‐a]pyridine with... - ResearchGate. Available from:
-
A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines - Benchchem. Available from:
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- 2. bio-conferences.org [bio-conferences.org]
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- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem.[1][2] However, its synthesis is not without challenges, and the efficiency of these reactions is critically dependent on appropriate catalyst selection. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst choice, reaction optimization, and troubleshooting.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of imidazo[1,2-a]pyridines. The question-and-answer format is designed to help you quickly diagnose and resolve common experimental hurdles.
Issue 1: Low or No Product Yield
Question: My reaction is yielding little to no imidazo[1,2-a]pyridine. What are the primary factors to investigate?
Answer: Low yield is a frequent challenge that can be traced back to several key parameters. A systematic approach to troubleshooting is the most effective strategy.[3][4]
-
Catalyst Activity & Choice: The catalyst is the heart of the reaction.
-
Inactivity: If using a heterogeneous or recycled catalyst, it may be deactivated. Consider using a fresh batch or regenerating the catalyst if possible.[5][6] For metal-based catalysts, ensure they have been stored under appropriate conditions to prevent oxidation or degradation.
-
Mismatch: The chosen catalyst may not be optimal for your specific substrates. For example, while copper catalysts are broadly effective for A³-coupling reactions, certain electron-deficient substrates might perform better with a different system.[7][8] Optimization experiments have shown CuBr to be highly effective in specific protocols.[7]
-
-
Reagent Quality and Stoichiometry:
-
Purity: Ensure the purity of your starting materials, especially the 2-aminopyridine and the carbonyl or alkyne components. Aldehydes can oxidize to carboxylic acids, which can inhibit the reaction.[9]
-
Stoichiometry: Incorrect molar ratios can lead to a host of side reactions. Carefully control the stoichiometry, as an excess of one reactant may drive the formation of undesired byproducts.[4]
-
-
Reaction Conditions:
-
Solvent: The solvent choice is critical and can dramatically alter reaction outcomes.[10][11] While DMF is a common choice, greener alternatives like water or ethanol have proven highly effective, particularly in micellar catalysis or with iodine-based systems.[1][2] A solvent screening is often a worthwhile preliminary experiment.
-
Temperature: Temperature control is a delicate balance. Some reactions require heating to overcome activation energy barriers, while excessive heat can cause decomposition.[3] Microwave-assisted protocols can often accelerate reactions and improve yields.[12][13]
-
Atmosphere: While many modern procedures are robust enough to use air as an oxidant, some catalytic systems are sensitive to oxygen or moisture.[7][14] If you suspect catalyst deactivation, running the reaction under an inert atmosphere (Nitrogen or Argon) is a crucial troubleshooting step.
-
Issue 2: Poor Selectivity and Side Product Formation
Question: My TLC plate shows multiple spots, indicating significant side product formation. How can I improve the reaction's selectivity?
Answer: Improving selectivity involves fine-tuning the reaction to favor the desired pathway over competing side reactions.
-
Re-evaluate the Catalyst System: The catalyst itself is a primary driver of selectivity.
-
Lewis Acidity: In multicomponent reactions, the Lewis acidity of the catalyst can influence the rate of imine formation versus other potential pathways. For instance, in reactions involving nitroolefins, FeCl₃ was identified as a superior Lewis acid catalyst compared to others like AlCl₃ or ZnCl₂ for promoting the desired cascade reaction.[14]
-
Ligand Effects: For transition metal catalysts like palladium or copper, the choice of ligand can profoundly impact selectivity and efficiency. While many modern protocols are ligand-free, challenging substrates may benefit from the addition of a specific ligand to stabilize the catalytic species and direct the reaction pathway.[8][15]
-
-
Control the Rate of Addition: In one-pot, multicomponent reactions, the order and rate of reagent addition can be critical. For example, pre-forming the imine by stirring the 2-aminopyridine and aldehyde together before adding the third component (e.g., alkyne or isocyanide) can sometimes prevent side reactions associated with the individual starting materials.
-
Optimize Temperature and Concentration:
-
Lowering the reaction temperature can sometimes suppress the activation energy of undesired pathways, favoring the formation of the thermodynamically more stable product.
-
Running the reaction at a higher dilution can disfavor intermolecular side reactions that may compete with the desired intramolecular cyclization step.
-
Catalyst Selection: A Strategic Approach
Choosing the right catalyst from the outset is the most critical step for an efficient synthesis. The decision should be based on the specific synthetic strategy employed.
Decision-Making Workflow for Catalyst Selection
The following flowchart provides a logical pathway for selecting an appropriate catalyst based on your reaction type and experimental goals.
Caption: Catalyst selection workflow for imidazo[1,2-a]pyridine synthesis.
Comparative Analysis of Common Catalytic Systems
The table below summarizes the most frequently employed catalysts, offering a quick reference for their application, advantages, and potential drawbacks.
| Catalyst System | Typical Reaction | Key Advantages | Potential Issues & Considerations | References |
| Copper (CuI, CuBr, CuSO₄) | A³-Coupling (amine, aldehyde, alkyne), Oxidative Cyclizations | Cost-effective, highly versatile, robust, many protocols use air as oxidant, works well in green solvents like water. | Potential for metal leaching, may require ligands for difficult substrates. | [1][7][8][16][17] |
| Iodine (I₂) | Multicomponent reactions (amine, ketone, active methylene), Condensations | Metal-free, environmentally benign, inexpensive, mild reaction conditions, often compatible with aqueous media. | Can be sensitive to base, volatility of iodine. | [2][13] |
| Iron (FeCl₃) | Oxidative Diamination, Cascade reactions with nitroolefins | Inexpensive, potent Lewis acid, effective for specific cascade mechanisms. | Can be moisture-sensitive, waste disposal considerations. | [14] |
| Palladium (PdCl₂, Pd(OAc)₂) | Intramolecular Dehydrogenative Coupling, Aminocarbonylation | High catalytic activity, enables unique C-H functionalization pathways. | High cost, potential for product contamination with toxic metal, often requires inert atmosphere. | [18][19] |
| Gold (PicAuCl₂) | Redox Annulation (Pyridine N-oxide + alkyne) | Mild reaction conditions, atom-economical, tolerates various functional groups. | High cost of catalyst precursor. | [20] |
| Catalyst-Free | Condensation of 2-aminopyridines with α-haloketones | Ultimate green chemistry, no metal contamination, simple workup. | Often requires elevated temperatures or microwave irradiation, limited to specific substrate classes. | [13][14][21] |
| Heterogeneous/ Recyclable | Various (e.g., Cu-Mn, ZnCl₂·SiO₂, Magnetic NPs) | Catalyst can be recovered and reused, simplifies product purification, promotes green chemistry. | Potential for reduced activity over cycles, leaching of the active metal into the product. | [5][17][19][22][23] |
Frequently Asked Questions (FAQs)
Q1: How do substituents on the starting materials affect catalyst choice and reaction efficiency? A: The electronic properties of your substrates are paramount. Generally, electron-donating groups on the 2-aminopyridine and the aldehyde/ketone component increase nucleophilicity and reactivity, leading to higher yields.[4][7] Conversely, electron-withdrawing groups can deactivate the system. For such challenging substrates, a more active catalytic system, such as a palladium-based one, or harsher reaction conditions might be necessary.[18]
Q2: What is the mechanism of the copper-catalyzed A³-coupling reaction for imidazo[1,2-a]pyridine synthesis? A: The widely accepted mechanism involves several key steps.[24][25] First, the copper(I) catalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate.[26] Concurrently, the 2-aminopyridine and aldehyde undergo a condensation reaction to form an imine intermediate. The copper acetylide then performs a nucleophilic attack on the imine carbon. The subsequent intermediate undergoes an intramolecular 5-exo-dig cyclization, followed by isomerization to yield the aromatic imidazo[1,2-a]pyridine product and regenerate the catalyst.[1][27]
Caption: Simplified mechanism for the Copper-Catalyzed A³-Coupling reaction.
Q3: Can I use water as a solvent for my reaction? What are the advantages? A: Yes, absolutely. Several modern, highly efficient protocols have been developed that use water as the reaction medium.[1][2] This is a key principle of green chemistry. The advantages include reduced cost, minimal environmental impact, and enhanced safety. Often, these reactions are performed in the presence of a surfactant like sodium dodecyl sulfate (SDS) to create micelles, which act as microreactors to facilitate the reaction between organic substrates.[1][28]
Q4: My heterogeneous catalyst seems to lose activity after a few cycles. What can I do? A: Loss of activity is a common issue with recyclable catalysts and can be due to several factors:
-
Leaching: The active metal species may be slowly dissolving into the reaction medium.
-
Poisoning: Impurities in the starting materials or side products can bind to the catalyst's active sites.
-
Sintering: In the case of nanoparticle catalysts, the particles can agglomerate at high temperatures, reducing the available surface area. To address this, try washing the catalyst with a suitable solvent after each run to remove adsorbed species. If leaching is suspected, an ICP-OES analysis of the reaction filtrate can confirm it.[23] Sometimes, a reactivation step (e.g., calcination for metal oxides) may be required, but this should be done according to the catalyst's specific protocol.
Validated Experimental Protocols
The following are representative, step-by-step protocols for common and efficient synthetic methods.
Protocol 1: Green Synthesis via Cu(II)-Ascorbate-Catalyzed A³-Coupling in Water
This protocol is adapted from a highly efficient and environmentally sustainable method using an in-situ generated Cu(I)/Cu(II) catalyst in aqueous micellar media.[1]
-
Reaction Setup: In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS, 10 mol %) to 2 mL of deionized water. Stir vigorously for 5 minutes to form a micellar solution.
-
Reagent Addition: To the solution, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde derivative (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at 50 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. Reactions are typically complete within 6-16 hours.
-
Workup and Purification: Upon completion, extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Metal-Free Synthesis via Molecular Iodine Catalysis
This protocol utilizes molecular iodine as an inexpensive and environmentally benign catalyst under ultrasonic irradiation.[2]
-
Reaction Setup: In a suitable vessel, combine the acetophenone derivative (1.0 mmol) and molecular iodine (I₂, 20 mol %) in 4.0 mL of distilled water.
-
Irradiation (Step 1): Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes.
-
Reagent Addition: Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the reaction mixture.
-
Irradiation (Step 2): Continue to irradiate the mixture with ultrasound at room temperature for an additional 30 minutes.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, collect the precipitated solid by filtration. Wash the solid with cold water and ethanol to remove impurities. The product can often be obtained in high purity without the need for column chromatography.
References
-
Bandyopadhyay, M., & Choudhury, A. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
ACS Omega. (2019). Supporting Information for Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org. [Link]
-
Kurva, M., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
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Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. [Link]
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SID. (n.d.). An Expeditious One-pot Synthesis of Imidazo [1, 2-a] pyridines using ZnCl2.SiO2 as a Recyclable HeterogeneousCatalyst under Solv. Scientific Information Database. [Link]
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Bharate, J. B., et al. (n.d.). Synthesis of imidazo[1,2-a]pyridines using recyclable Cu-Mn bimetallic catalyst in water. ResearchGate. [Link]
-
ResearchGate. (n.d.). Recyclability result of CuL catalyzed synthesis of imidazo[1,2‐a]pyridine. ResearchGate. [Link]
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Abbiati, G., et al. (2011). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH National Library of Medicine. [Link]
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Kumar, A., et al. (2016). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]
-
Kumar, A., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. NIH National Library of Medicine. [Link]
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Kollár, M., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. NIH National Library of Medicine. [Link]
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Sharma, P., et al. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Tentative mechanism of A3 coupling reaction. ResearchGate. [Link]
-
Seayad, J., & Ali, A. (2021). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI. [Link]
-
Sherwood, J., et al. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Chemistry LibreTexts. (2025). 3.1: A3 Coupling Reaction. Chemistry LibreTexts. [Link]
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Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. [Link]
-
Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
ResearchGate. (n.d.). Generalized mechanism of A³-coupling with primary amines. ResearchGate. [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Wikipedia. (n.d.). A3 coupling reaction. Wikipedia. [Link]
-
PubMed. (2024). Copper (II) complex supported on magnetic nanoparticles as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridines. PubMed. [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. [Link]
-
ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]
-
PubMed. (2017). Synthesis of copper and zinc 2-(pyridin-2-yl)imidazo[1,2-a]pyridine complexes and their potential anticancer activity. PubMed. [Link]
-
ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
ResearchGate. (n.d.). Synthesis, structural and magnetic characterization of a copper(II) complex of 2,6-di(1H-imidazol-2-yl)pyridine and its application in copper-mediated polymerization catalysis. ResearchGate. [Link]
-
Semantic Scholar. (2020). Solvent and catalyst‐free synthesis of imidazo[1,2‐a]pyridines by grindstone chemistry. Semantic Scholar. [Link]
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Navigating the Groebke-Blackburn-Bienaymé Reaction: A Technical Support Guide to Solvent Effects
The Groebke-Blackburn-Bienaymé (GBB) reaction stands as a powerful tool in the synthetic chemist's arsenal for the one-pot synthesis of fused 3-aminoimidazole scaffolds, which are prevalent in numerous biologically active molecules.[1][2] Despite its utility, the GBB reaction is notoriously sensitive to reaction conditions, with the choice of solvent playing a pivotal role in its success. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals navigate the nuances of solvent effects in the GBB reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Question 1: My GBB reaction is sluggish or not proceeding at all. Could the solvent be the issue?
Answer: Absolutely. The choice of solvent is critical and can dramatically influence the reaction rate and overall yield. The GBB reaction proceeds through polar transition states, meaning the polarity of the solvent has a significant impact on the reaction kinetics.[3]
-
Probable Cause: You might be using a nonpolar solvent.
-
Explanation: Nonpolar solvents like toluene or dichloromethane (DCM) are generally poor choices for the GBB reaction.[3][4] The initial step, the formation of an imine from an aldehyde and an amidine, and the subsequent steps involving the formation of a nitrilium intermediate are all processes that are stabilized by polar environments.[3]
-
Solution: Switch to a polar solvent. Polar protic solvents, especially alcohols like methanol and ethanol, are often the most effective.[3][4][5] Methanol, in particular, has been shown to not only act as a solvent but also as a cocatalyst, accelerating key steps in the reaction.[6] If your starting materials have poor solubility in alcohols, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N,N-dimethylacetamide (DMA) can be good alternatives.[2]
Question 2: I'm observing significant byproduct formation. How can the solvent choice help minimize this?
Answer: Byproduct formation in the GBB reaction can often be attributed to side reactions of the starting materials or intermediates, which can be influenced by the solvent.
-
Probable Cause & Solution 1: Ugi-type Adducts in the Presence of Water. If you are observing byproducts reminiscent of the Ugi reaction, it's possible that water is present in your reaction mixture, especially when using certain catalysts or if your solvents are not anhydrous. While some GBB protocols have been developed in water, they often require specific catalysts and heating.[3] In many standard GBB reactions, water can lead to undesired pathways.
-
Action: Ensure you are using dry solvents and reagents. If water is intentionally part of the solvent system, as in some DNA-encoded library applications, careful optimization of the catalyst and other reaction parameters is crucial.[2]
-
-
Probable Cause & Solution 2: Basic Isocyanides Neutralizing the Catalyst. If you are using an isocyanide with a basic moiety (e.g., a morpholinoethyl isocyanide) in the presence of a Brønsted acid catalyst like acetic acid, the isocyanide can act as a base and neutralize the catalyst, hindering the desired reaction and potentially leading to other decomposition pathways.[2][4]
-
Action: In such cases, consider using a Lewis acid catalyst that is less susceptible to neutralization by the basic isocyanide. Alternatively, a different, non-basic isocyanide might be necessary.
-
Question 3: My reaction works well in methanol but I need to use a higher boiling point solvent for a specific substrate. What are my options?
Answer: While methanol is often optimal, other high-boiling point polar solvents can be effective.
-
Solution: Ethanol, n-butanol, or ethylene glycol are excellent high-boiling polar protic alternatives.[3][4] Ethylene glycol, in particular, has been shown to facilitate the reaction, potentially through hydrogen bonding and assisting in proton transfer.[4][7] Among polar aprotic solvents, DMSO and DMA are suitable high-boiling options.[2] When switching to a new solvent, it is always advisable to re-optimize the reaction conditions, including catalyst loading and temperature.
Frequently Asked Questions (FAQs)
What is the general role of the solvent in the GBB reaction?
The solvent in the GBB reaction serves multiple purposes:
-
Solubilizing Reagents: It must dissolve the aldehyde, amidine, and isocyanide to allow them to react.
-
Stabilizing Intermediates: The reaction proceeds through charged intermediates, such as the nitrilium ion, which are stabilized by polar solvents.[3]
-
Participating in the Reaction: In some cases, particularly with protic solvents like methanol, the solvent can act as a proton shuttle or even a cocatalyst, directly participating in the reaction mechanism to accelerate the rate-determining steps.[6]
Should I use a protic or aprotic polar solvent?
The choice between a protic and an aprotic polar solvent depends on your specific substrates and reaction conditions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These are generally the first choice for many GBB reactions. They can actively participate in the reaction by stabilizing charged intermediates through hydrogen bonding and facilitating proton transfer.[3] Methanol is often the most effective.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, DMA): These are good alternatives when substrate solubility is an issue in alcohols. They provide a polar environment to stabilize intermediates without the ability to act as hydrogen bond donors.[2]
How do I perform a solvent screening for my GBB reaction?
A systematic solvent screening is crucial for optimizing a new GBB reaction.
Experimental Protocol: Solvent Screening for the Groebke-Blackburn-Bienaymé Reaction
-
Setup: Arrange a series of small-scale reactions in parallel, each in a different solvent.
-
Reagents: To each reaction vessel, add the amidine (1 equivalent), aldehyde (1 equivalent), and isocyanide (1 equivalent).
-
Catalyst: Add the chosen catalyst (e.g., Sc(OTf)₃, p-toluenesulfonic acid) at a standard loading (e.g., 10 mol%).
-
Solvents: Add the selected solvents to each respective reaction vessel. A good starting set of solvents to screen would include:
-
Methanol
-
Ethanol
-
Acetonitrile
-
DCM
-
Toluene
-
DMF
-
DMSO
-
-
Reaction Conditions: Stir all reactions at the same temperature (room temperature is a good starting point) for a set period (e.g., 24 hours).
-
Analysis: Analyze the outcome of each reaction by a suitable method, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR of the crude reaction mixture to determine the conversion to the desired product.
-
Optimization: Based on the initial screen, select the most promising solvent(s) and proceed with further optimization of temperature, reaction time, and catalyst loading.
Data Presentation
The following table summarizes the effect of different solvents on the conversion of a model GBB reaction as reported in the literature.
| Solvent | Solvent Type | Relative Conversion/Yield | Reference |
| Methanol | Polar Protic | Excellent | [3] |
| Ethanol | Polar Protic | Good to Excellent | [3][4] |
| Trifluoroethanol | Polar Protic | Excellent | [3] |
| n-Butanol | Polar Protic | Good | [3] |
| Isopropanol | Polar Protic | Moderate | [3] |
| tert-Butanol | Polar Protic | Low | [3] |
| DMSO | Polar Aprotic | Good | [2] |
| DMF | Polar Aprotic | Moderate | [2] |
| DMA | Polar Aprotic | Moderate to Good | [2] |
| Acetonitrile | Polar Aprotic | Low | [3] |
| Dichloromethane (DCM) | Nonpolar | Very Low | [3][4] |
| Toluene | Nonpolar | Very Low/No Reaction | [3][4] |
| Water | Polar Protic | Variable (requires specific conditions) | [3] |
| Solvent-free | - | Often Good to Excellent | [4] |
Visualizations
The following diagrams illustrate key concepts related to the GBB reaction.
Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.
Caption: A workflow for solvent selection and optimization in the GBB reaction.
References
-
Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. [Link]
-
Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]
-
Optimization of the cyclization reaction conditions. a. ResearchGate. [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | Request PDF. ResearchGate. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 8-(Chloromethyl)imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the synthesis of 8-(chloromethyl)imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this important heterocyclic scaffold, which is a key building block in medicinal chemistry and drug discovery.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.
Critical Safety Precautions
Before initiating any experimental work, a thorough risk assessment is mandatory. The synthesis and handling of chloromethylating agents and their precursors involve significant hazards.
-
Corrosive Reagents : Reagents such as thionyl chloride (SOCl₂), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) are highly corrosive and can cause severe burns.[4] Always handle them in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.
-
Chloromethylating Agents : While direct chloromethylation using reagents like formaldehyde/HCl (Blanc reaction) is a classic method, it can generate the highly carcinogenic byproduct bis(chloromethyl) ether.[5] Alternative methods, such as converting a hydroxymethyl group to a chloromethyl group with thionyl chloride or oxalyl chloride, are generally preferred for safety and control on a larger scale.
-
Exothermic Reactions : Both the formation of the imidazo[1,2-a]pyridine ring and the subsequent chlorination step can be exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. Use a jacketed reactor with an overhead stirrer and a temperature probe to monitor the internal temperature. Reagents should be added slowly and in a controlled manner, with active cooling.
-
Solvent Safety : Many organic solvents used are flammable and can form explosive mixtures with air.[6] Ensure all equipment is properly grounded to prevent static discharge, and operate in a well-ventilated area away from ignition sources.[7][8]
General Synthesis Workflow
The most common and scalable approach involves a two-stage process: first, the synthesis of the (imidazo[1,2-a]pyridin-8-yl)methanol precursor, followed by its conversion to the target 8-(chloromethyl) derivative.
Caption: General two-stage workflow for synthesizing the target compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the scale-up synthesis.
Q1: My yield for the (imidazo[1,2-a]pyridin-8-yl)methanol precursor is low. What are the common causes?
Low yield in the precursor synthesis stage is often traced back to the cyclization step.
-
Potential Cause 1: Catalyst Inactivation. Gold or silver catalysts used for the 6-endo-dig cyclization can be sensitive to impurities in the starting materials or solvents. Trace amounts of water or coordinating species can poison the catalyst.
-
Suggested Solution: Ensure all starting materials and solvents are rigorously dried. Use freshly distilled solvents and high-purity reagents. Consider increasing the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%), but be mindful of cost on a larger scale.
-
-
Potential Cause 2: Incomplete Reaction. The cyclization may require significant thermal energy or extended reaction times to proceed to completion. On a larger scale, inefficient heating and mixing can lead to stalled reactions.
-
Suggested Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9] Ensure vigorous stirring to maintain a homogeneous reaction mixture. If the reaction stalls, a small, controlled increase in temperature may be beneficial, but monitor for potential byproduct formation.
-
-
Potential Cause 3: Side Reactions. The propargyl alcohol moiety can undergo other reactions, such as dimerization or polymerization, especially at elevated temperatures or in the presence of certain impurities.
-
Suggested Solution: Maintain strict temperature control. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate. Ensure the reaction vessel is free of contaminants that could catalyze side reactions.
-
Q2: I am observing poor conversion and multiple byproducts during the chlorination of (imidazo[1,2-a]pyridin-8-yl)methanol with thionyl chloride. How can I optimize this?
This is a critical step where control is paramount. Issues here often relate to reactivity, temperature, and stoichiometry.
-
Potential Cause 1: Imidazole Ring Reactivity. The nitrogen atoms in the imidazo[1,2-a]pyridine ring are basic and can react with thionyl chloride, leading to the formation of dark, polymeric tars and consuming the reagent.
-
Suggested Solution: Add the thionyl chloride solution dropwise to a cooled (0-5 °C) solution of the alcohol precursor in an appropriate solvent (e.g., dichloromethane or toluene). This controlled addition minimizes localized heat spikes and side reactions with the heterocyclic core.
-
-
Potential Cause 2: Incorrect Stoichiometry. Using a large excess of thionyl chloride can promote side reactions and makes quenching more hazardous on scale. Insufficient thionyl chloride will result in incomplete conversion.
-
Suggested Solution: Use a slight excess of thionyl chloride, typically 1.1 to 1.5 equivalents. A preliminary small-scale experiment to determine the optimal stoichiometry for your specific substrate is highly recommended.
-
-
Potential Cause 3: Product Instability. The 8-(chloromethyl) product can be unstable, especially in the presence of heat or nucleophiles. The hydrochloride salt, which often forms in situ, is generally more stable.
-
Suggested Solution: Keep the reaction temperature low throughout the process. Once the reaction is complete, perform the workup promptly. Quenching should be done carefully by slowly adding the reaction mixture to a cold, saturated sodium bicarbonate solution or ice water to neutralize excess thionyl chloride and acid.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Reagent | Thionyl Chloride (SOCl₂) | Effective, affordable, and byproducts (SO₂ and HCl) are gaseous, simplifying removal. |
| Equivalents | 1.1 - 1.5 eq. | Balances complete conversion with minimizing side reactions and quenching hazards. |
| Solvent | Dichloromethane (DCM) or Toluene | Good solubility for starting material and inert to reaction conditions. |
| Temperature | 0-5 °C (addition), RT (reaction) | Controls exotherm and minimizes side reactions with the sensitive heterocyclic core. |
| Addition Mode | Slow, dropwise addition | Prevents temperature spikes and localized high concentrations of SOCl₂. |
| Workup | Prompt quench into cold NaHCO₃(aq) | Neutralizes excess reagent and acid, minimizing product degradation. |
| Table 1: Recommended Conditions for the Chlorination Step. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most adaptable for scaling up the imidazo[1,2-a]pyridine core?
While numerous methods exist to synthesize the imidazo[1,2-a]pyridine core, such as the Tschitschibabin reaction, multicomponent reactions (MCRs) like the Groebke–Blackburn–Bienaymé reaction are often favored for their efficiency and atom economy.[10][11][12] For the specific 8-substituted pattern, a strategy involving cyclization of a pre-functionalized pyridine, as outlined in the workflow, provides excellent regiocontrol and is generally robust for scale-up.
Q2: How should I monitor the progress of these reactions effectively on a large scale?
In-process controls are vital for scale-up.
-
TLC: Remains a quick and effective tool for qualitative analysis. Use a suitable eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) to get good separation between starting material, product, and any major byproducts.
-
HPLC: Provides quantitative data on reaction conversion and purity. A small aliquot can be quenched, diluted, and injected to get a precise snapshot of the reaction profile over time. This is the preferred method for process development.[13]
-
¹H NMR: Can be used to check for the disappearance of the starting material's characteristic signals (e.g., the -CH₂OH signal at ~4.8 ppm) and the appearance of the product's signals (e.g., the -CH₂Cl signal at ~4.9-5.1 ppm).
Q3: My final 8-(chloromethyl) product is difficult to purify. What strategies can I use?
Purification can be challenging due to the product's reactivity and the presence of polar byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol/heptane or ethyl acetate/hexane) is often the most effective and scalable purification method. The hydrochloride salt is often more crystalline and easier to handle than the free base.
-
Column Chromatography: While effective, silica gel chromatography can be problematic on a large scale. The slightly acidic nature of silica can cause product degradation. If chromatography is necessary, consider using deactivated (neutral) silica or alumina.[9]
-
Liquid-Liquid Extraction: A well-designed series of aqueous washes during the workup can remove many impurities. For example, a dilute acid wash can remove basic impurities, while a bicarbonate wash removes acidic byproducts.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving low-yield issues during the critical chlorination step.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Chemical risks in pharmaceutical industry - PREVOR [prevor.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Safety Issue with Flammable Solvents in Pharmaceutical Production | Chemical Engineering Transactions [cetjournal.it]
- 7. fluidmgmt.ak-bio.com [fluidmgmt.ak-bio.com]
- 8. aidic.it [aidic.it]
- 9. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Imidazo[1,2-a]pyridine Isomers
Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine isomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges associated with separating these structurally similar compounds. Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, and the ability to isolate specific isomers is often critical for elucidating structure-activity relationships (SAR) and ensuring the efficacy and safety of potential drug candidates.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, practical problems encountered during the purification of imidazo[1,2-a]pyridine isomers.
Issue 1: Co-elution of Positional Isomers in Flash Chromatography
Q: I've synthesized a substituted imidazo[1,2-a]pyridine, but my TLC and crude ¹H NMR show a mixture of regioisomers (e.g., 6-methyl vs. 8-methyl) that are co-eluting during flash chromatography on silica gel. How can I achieve separation?
A: This is a classic challenge. Positional isomers of imidazo[1,2-a]pyridines often have very similar polarities, making them difficult to resolve using standard flash chromatography conditions. The key is to exploit subtle differences in their interaction with the stationary phase.
Underlying Cause: The similar polarity arises from the isomers having the same functional groups. Separation, therefore, depends on minor differences in the molecule's overall dipole moment and steric accessibility to the silica surface. For instance, a substituent at the 8-position may interact differently with the silica surface compared to the same substituent at the 6-position due to proximity to the nitrogen bridgehead.
Troubleshooting Workflow:
-
Optimize the Mobile Phase:
-
Reduce Elution Strength: The most crucial first step is to use a "weaker" or less polar solvent system. If you are using a Hexane/Ethyl Acetate (EtOAc) gradient, significantly decrease the percentage of EtOAc. A shallow gradient is essential for resolving closely eluting spots.[4]
-
Introduce a Different Solvent: Incorporate a third solvent to modify the selectivity of the separation. Dichloromethane (DCM) or Chloroform (CHCl₃) can offer different interactions. For example, switching from a Hexane/EtOAc system to a Hexane/DCM/EtOAc or a Hexane/CHCl₃ system can alter the retention factors.[5]
-
Add a Modifier: For basic compounds like imidazo[1,2-a]pyridines, peak tailing can be an issue, which further complicates separation. Adding a small amount of a basic modifier like triethylamine (~0.1-0.5%) or a few drops of ammonia solution to your mobile phase can deactivate acidic sites on the silica gel, leading to sharper peaks and potentially improved resolution.
-
-
Enhance Stationary Phase Interaction:
-
Change the Adsorbent: If silica gel fails, consider using alumina (neutral or basic). Alumina has different surface characteristics and may provide the alternative selectivity needed to resolve your isomers.
-
Consider Specialized Phases: For very challenging separations, consider using flash cartridges with functionalized silica, such as diol- or cyano-bonded phases, which offer different retention mechanisms.
-
-
Improve the Loading Technique:
-
Dry Loading: Instead of loading your sample dissolved in a strong solvent, pre-adsorb the crude material onto a small amount of silica gel. This "dry loading" technique results in a much tighter sample band at the top of the column, which is critical for achieving baseline separation of closely eluting compounds.
-
Below is a decision workflow for tackling co-eluting positional isomers.
Caption: Troubleshooting workflow for separating positional isomers.
Issue 2: My Axially Chiral Imidazo[1,2-a]pyridine (Atropisomer) Shows a Single Spot on TLC but Two Peaks in Chiral HPLC.
Q: I have synthesized an axially chiral imidazo[1,2-a]pyridine. It looks like a single compound on my achiral silica TLC plate, but when I inject it into a chiral HPLC, I see two distinct peaks. How do I isolate a single enantiomer?
A: This is an expected and excellent result! It indicates that your synthesis produced a racemic or scalemic mixture of atropisomers and that you have found an analytical method capable of resolving them. The goal now is to scale this separation from an analytical to a preparative level.
Underlying Cause: Atropisomers are stereoisomers resulting from hindered rotation around a single bond.[6] While they are distinct molecules (enantiomers), they have identical polarities and thus behave as a single compound on achiral stationary phases like silica gel. Chiral Stationary Phases (CSPs) are required to differentiate between them based on 3D spatial interactions. Polysaccharide-based CSPs are particularly effective for this class of compounds.[7]
Preparative Purification Protocol:
-
Method Development on Analytical Scale:
-
Screen CSPs: Test several polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZ). These columns have different chiral selectors (amylose or cellulose derivatives) and will exhibit different selectivities.
-
Optimize Mobile Phase: Screen different mobile phases. Start with standard normal-phase eluents like Hexane/Isopropanol (IPA) or Hexane/Ethanol (EtOH). The ratio of alcohol is critical for resolution and retention time.
-
Consider SFC: Supercritical Fluid Chromatography (SFC) is often superior to HPLC for preparative chiral separations.[8] It uses supercritical CO₂ as the main mobile phase with a small amount of alcohol co-solvent (e.g., Methanol or IPA). SFC offers faster separations, higher efficiency, and significantly reduced solvent consumption, making it more environmentally friendly and cost-effective for scale-up.[9][10]
-
-
Scale-Up to Preparative Chromatography:
-
Once you have an analytical method with good resolution (α > 1.2) and reasonable retention times, you can scale it up.
-
Use a larger-diameter column packed with the same CSP.
-
Increase the flow rate proportionally to the column's cross-sectional area.
-
Increase the injection volume. Perform a loading study by injecting progressively larger amounts to determine the maximum sample load that doesn't compromise resolution.
-
Collect the separated enantiomer fractions, combine the pure fractions for each peak, and remove the solvent under reduced pressure.
-
Recommended Columns for Chiral Separations
| Column Type | Chiral Selector | Common Applications |
| Chiralpak® Series | Amylose-based | Widely used for a broad range of chiral compounds, including atropisomers.[7] |
| Chiralcel® Series | Cellulose-based | Offers complementary selectivity to the Chiralpak series.[7] |
| Pyridine-based Phases | e.g., 2-Ethylpyridine | Particularly effective in SFC for separating basic compounds.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for a newly synthesized imidazo[1,2-a]pyridine derivative?
A1: For routine purification of reaction crudes to isolate the main product from reagents and non-isomeric byproducts, automated flash column chromatography on silica gel is the industry standard.[13] It is fast, efficient, and cost-effective. A typical starting point is a mobile phase gradient of Ethyl Acetate in Hexanes. The crude product can be purified after a simple aqueous workup and extraction.[14][15]
Q2: My imidazo[1,2-a]pyridine is highly polar and streaks badly on silica gel, even with polar solvent systems. What should I do?
A2: This often happens with derivatives containing highly polar functional groups (e.g., free carboxylic acids, phenols, or multiple nitrogen atoms).
-
Use a More Polar Stationary Phase: Reversed-phase chromatography is the best solution here. Use a C18-functionalized silica column with a mobile phase of water and acetonitrile (or methanol), often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
Modify the Mobile Phase on Silica: If you must use normal-phase chromatography, try adding a more polar solvent like methanol to your EtOAc/Hexane system. A common gradient might be DCM with a gradient of 0-10% Methanol. Adding a small amount of acetic acid can also help for acidic compounds, while triethylamine is useful for basic ones.
Q3: What is Supercritical Fluid Chromatography (SFC), and when should I consider it for imidazo[1,2-a]pyridine purification?
A3: SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[8] It is essentially a form of normal-phase chromatography. You should strongly consider SFC in two main scenarios:
-
Chiral Separations: As mentioned in Issue 2, SFC is the preferred method for preparative separation of enantiomers and atropisomers due to its speed and efficiency.[7][8]
-
Purification of Basic Compounds: Imidazo[1,2-a]pyridines are basic. SFC with columns like 2-ethylpyridine often provides superior peak shape and resolution for basic compounds compared to HPLC on silica.[10][11][12] The use of CO₂ also makes solvent removal trivial.
Caption: Decision tree for selecting the primary purification technique.
Q4: How can I confirm that I have successfully separated my isomers?
A4: Confirmation requires rigorous analytical characterization.
-
TLC: For positional isomers, you should see two distinct spots under UV light after optimizing your chromatography.
-
HPLC/UPLC: An analytical HPLC run on the purified fractions should show a single, sharp peak for each isomer, confirming purity.
-
NMR Spectroscopy: This is the most definitive method. For positional isomers, the coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum will be distinct.[16] For example, the chemical shift and coupling constant of the H-5 proton will be significantly different depending on the substitution pattern.
-
Mass Spectrometry (MS): While MS will give the same mass for isomers, it is crucial for confirming the molecular weight of your purified compounds.[17]
References
- Cheham Bouler Bag Oum Keltoum, Zaid M. El Amin, Belboukhari Nasser, Sekkoum Khaled and Aboul-Enein Hassan. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry, 19(6), 482-488.
-
Zhang, X., et al. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Science Advances, 10(49). Available from: [Link]
-
Lesellier, E., & West, C. (2019). Characterization of Novel Polymer-Based Pyridine Stationary Phases for Supercritical Fluid Chromatography. Journal of the American Society for Mass Spectrometry, 30(2), 296-308*. Available from: [Link]
-
Brunelli, C., Zhao, Y., Brown, M. H., & Sandra, P. (2008). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. Journal of Separation Science, 31(8), 1299-306. Available from: [Link]
-
Zhang, X., et al. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Science Advances, 10(49). Available from: [Link]
-
Camacho-Dávila, A. A., et al. (2019). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2019(2), M1064. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
West, C., & Lesellier, E. (2018). Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography. Journal of Chromatography A, 1572, 129-141. Available from: [Link]
-
Brunelli, C., et al. (2008). Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column. Journal of Separation Science, 31(8), 1299-306*. Available from: [Link]
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Available from: [Link]
-
Kumar, A., et al. (2009). Efficient Solid-Phase Synthesis of a Library of Imidazo[1,2-a]pyridine-8-carboxamides. Journal of Combinatorial Chemistry, 11(1), 39-48. Available from: [Link]
-
Zhang, X., et al. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Science Advances, 10(49). Available from: [Link]
-
Tominaga, Y., et al. (1994). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3':4,5]imidazo[1,2-a]pyridine Derivatives. Journal of Heterocyclic Chemistry, 31(4), 881-886*. Available from: [Link]
-
Estrada-Soto, S., et al. (2018). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 2(25), 1599. Available from: [Link]
-
Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. Available from: [Link]
-
Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. Available from: [Link]
-
de F. Alves, M. B., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 64(21), 15575-15632*. Available from: [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]
Sources
- 1. Atroposelective synthesis of axially chiral imidazo[1,2- a]pyridines via asymmetric multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical analysis by supercritical fluid chromatography: Optimization of the mobile phase composition on a 2-ethylpyridine column - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Low Yields in Suzuki-Miyaura Coupling of Imidazo[1,2-a]pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the imidazo[1,2-a]pyridine scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific yet powerful transformation. The unique electronic properties of the imidazo[1,2-a]pyridine ring system can present distinct challenges compared to more conventional aryl halides. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Reaction Parameters
Question 1: My Suzuki-Miyaura reaction with an imidazo[1,2-a]pyridine substrate is giving me very low to no yield. What are the first things I should check?
Answer: When a Suzuki-Miyaura coupling fails, a systematic review of the foundational parameters is the most efficient first step. Before delving into more complex variables, ensure the integrity of your core components:
-
Catalyst Activity: The heart of the reaction is the Palladium(0) catalyst. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be effectively reduced in situ to the active Pd(0) species.[1] Some precatalysts are air-sensitive and can degrade over time. Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can be detrimental to the catalytic cycle, leading to the unwanted homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is crucial to ensure your solvent is thoroughly degassed and the reaction is maintained under a consistently inert atmosphere (e.g., Nitrogen or Argon).[1][2]
-
Reagent Purity and Stability: Verify the purity of your imidazo[1,2-a]pyridine halide and your boronic acid or ester. Boronic acids, in particular, can be susceptible to degradation over time, including protodeboronation where the boron moiety is replaced by a hydrogen atom.[1][3]
-
Base and Solvent Selection: The choice of base and solvent are critically linked. The base's role is to facilitate the crucial transmetalation step.[4][5] However, a base that is too strong can lead to degradation of your starting materials or the desired product.[2] For reactions in anhydrous conditions, ensure your base is finely powdered and dry.[1] In biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the interaction between the phases.[1]
Section 2: The Challenge of Protodeboronation
Question 2: I'm observing a significant amount of a byproduct that appears to be my starting boronic acid with the boron group replaced by a hydrogen. What is happening and how can I prevent it?
Answer: You are likely observing protodeboronation, a common and often frustrating side reaction in Suzuki-Miyaura couplings.[3] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively consuming your boronic acid without it participating in the desired cross-coupling.[3] This is particularly prevalent with electron-rich heterocyclic boronic acids.[1]
Here are several strategies to mitigate protodeboronation:
-
Employ Milder Bases: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1][3] Consider switching from strong bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) to milder alternatives such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly suppress protodeboronation.[1]
-
Use Boronic Acid Derivatives: Boronic acid derivatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can offer enhanced stability.[3][6] These act as "slow release" sources of the boronic acid, keeping its concentration low throughout the reaction and minimizing the opportunity for side reactions.[3]
Troubleshooting Workflow for Protodeboronation
Caption: A decision tree for addressing protodeboronation.
Section 3: Optimizing Catalyst, Ligand, and Reaction Conditions
Question 3: My reaction is sluggish, and even with extended reaction times, the yield is poor. How can I optimize my catalytic system and reaction conditions for imidazo[1,2-a]pyridines?
Answer: The electronic nature of the imidazo[1,2-a]pyridine ring can influence the efficiency of the catalytic cycle. A systematic optimization of the catalyst, ligand, base, and solvent is often necessary.[7]
Catalyst and Ligand Selection: The choice of ligand is critical, as it directly impacts the reactivity of the palladium center. For challenging substrates like some imidazo[1,2-a]pyridines, bulky, electron-rich phosphine ligands are often beneficial. These can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. Consider screening a panel of ligands.
| Ligand Type | Examples | Key Advantages |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Highly effective for sterically hindered and electron-rich substrates.[1] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer strong electron donation and high thermal stability. |
| Traditional Phosphines | PPh₃, PCy₃ | Can be effective for less demanding couplings. |
Solvent and Base Combinations: The interplay between the solvent and base is crucial for achieving optimal yields. The polarity of the solvent can influence the solubility of the reagents and the rate of the reaction.
A study on 3-iodoimidazo[1,2-a]pyridines found that using strong bases in DME (1,2-dimethoxyethane) led to optimized yields and shorter reaction times.[8]
Recommended Screening Protocol:
-
Start with a robust catalyst system: A good starting point is Pd(OAc)₂ with a Buchwald-type ligand like SPhos or XPhos.
-
Screen a variety of bases: Test a range of bases from mild (e.g., K₂CO₃) to strong (e.g., K₃PO₄, Cs₂CO₃).
-
Evaluate different solvents: Common choices include toluene, dioxane, THF, and DME, often with an aqueous component for the base.[9]
-
Temperature optimization: While many Suzuki couplings run well between 80-110 °C, some systems may benefit from higher temperatures, especially if using microwave irradiation.[10][11]
General Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Section 4: Substrate-Specific Issues
Question 4: I am working with an imidazo[1,2-a]pyridine that has a free N-H group, and my yields are consistently low. Could this be the issue?
Answer: Yes, the presence of an unprotected, acidic N-H group on a heterocyclic substrate can significantly hinder the Suzuki-Miyaura coupling.[12] There are a few reasons for this:
-
Catalyst Inhibition: The free N-H can coordinate to the palladium center, acting as an inhibitor and slowing down or halting the catalytic cycle.[12]
-
Base Consumption: The acidic proton can react with the base, reducing the effective concentration of the base available to promote transmetalation.
Studies have shown that the addition of N-H containing heterocycles can decrease the yield of a Suzuki-Miyaura reaction, and this inhibitory effect is more pronounced than with their N-methylated counterparts.[12]
Potential Solutions:
-
N-Protection: The most straightforward solution is to protect the N-H group with a suitable protecting group (e.g., Boc, SEM) before the coupling reaction, followed by deprotection. While this adds steps to your synthesis, it can dramatically improve the yield of the coupling step.
-
Use of Stronger Bases/Different Conditions: In some cases, using a stronger base or a different catalyst system may overcome the inhibition. However, this often requires extensive optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Imidazo[1,2-a]pyridine
This protocol provides a starting point for optimization.
-
Reagent Preparation:
-
To a flame-dried reaction vessel, add the halogenated imidazo[1,2-a]pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).
-
-
Inert Atmosphere:
-
Seal the vessel and cycle between vacuum and an inert gas (Argon or Nitrogen) three to five times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add the degassed solvent (or solvent mixture, e.g., Toluene/H₂O 4:1) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Protodeboronation - Wikipedia. [Link]
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
-
Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. [Link]
-
Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. Taylor & Francis Online. [Link]
-
Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. Semantic Scholar. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
Sources
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- 2. quora.com [quora.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Visible Light-Mediated Functionalization
Welcome to the Technical Support Center for Visible Light-Mediated Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of photoredox catalysis. Here, we provide in-depth troubleshooting guidance and answers to frequently asked questions to enhance the reproducibility and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your visible light-mediated reactions. Each problem is followed by potential causes and actionable solutions based on established principles of photochemistry and catalysis.
Problem 1: Low or No Product Conversion
You've set up your reaction, irradiated it for the specified time, but analysis shows minimal or no formation of the desired product.
Potential Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Inefficient Light Absorption | 1. Verify Wavelength Match: Ensure the emission wavelength of your light source overlaps with the absorption spectrum of your photocatalyst.[1][2] 2. Increase Light Intensity: Gradually increase the light intensity. However, be aware that excessively high intensity can sometimes lead to catalyst degradation or side reactions.[1][3][4] | The photocatalyst must absorb photons to reach an excited state and initiate the catalytic cycle. A mismatch between the light source and the catalyst's absorption profile will result in poor excitation.[5] The rate of many photocatalytic reactions is dependent on the photon flux.[4] |
| Presence of Quenchers | 1. Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.[6][7] 2. Purify Reagents: Impurities in starting materials or solvents can act as quenchers. Purify reagents as necessary. | Dissolved oxygen is a common quencher of excited-state photocatalysts, leading to non-productive deactivation of the catalyst.[8] Other impurities can also interfere with the catalytic cycle. |
| Incorrect Redox Potentials | 1. Consult Literature: Verify that the excited-state redox potential of your photocatalyst is sufficient to oxidize or reduce your substrate.[5] 2. Switch Photocatalyst: If the thermodynamics are unfavorable, consider a different photocatalyst with more suitable redox potentials. A wide range of catalysts with varying properties are commercially available. | The feasibility of a photoredox-catalyzed reaction is governed by the relative redox potentials of the excited photocatalyst and the substrates. The catalyst must be a strong enough oxidant or reductant in its excited state to engage in the desired single-electron transfer (SET) event.[5] |
| Catalyst Deactivation | 1. Monitor Catalyst Stability: Observe for changes in the color of the reaction mixture, which may indicate catalyst decomposition. 2. Lower Catalyst Loading: In some cases, high catalyst concentrations can lead to self-quenching or aggregation. 3. Consider a More Robust Catalyst: Some organic dyes are prone to photobleaching. If this is suspected, switch to a more photostable catalyst, such as an iridium or ruthenium complex, or a robust organic alternative.[9] | Photocatalysts can degrade over time due to various factors, including photobleaching, reaction with radical intermediates, or fouling of the catalyst surface.[10][11][12] This reduces the concentration of the active catalyst and slows or stops the reaction. |
| Suboptimal Solvent Choice | 1. Solvent Screening: If possible, screen a variety of solvents with different polarities and coordinating abilities.[13][14][15][16][17] 2. Check Solubility: Ensure all reaction components are soluble in the chosen solvent at the reaction temperature. Insoluble components can lead to irreproducibility.[18] | The solvent can significantly influence the excited-state properties of the photocatalyst, the stability of radical intermediates, and the overall reaction kinetics.[13][15] |
Problem 2: Inconsistent Results and Poor Reproducibility
You've successfully performed the reaction before, but are now struggling to reproduce the results.
Potential Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Variable Light Source Output | 1. Actinometry: Periodically measure the photon flux of your light source using chemical actinometry to ensure consistent output.[2] 2. Consistent Geometry: Maintain a fixed distance and orientation between the light source and the reaction vessel for all experiments.[19] | The output of lamps and LEDs can decrease over time.[20] The intensity of light reaching the sample is highly dependent on the experimental setup. Standardizing the geometry is crucial for reproducibility. |
| Inconsistent Degassing | 1. Standardize Degassing Protocol: Use a consistent method and duration for degassing for all reactions. Freeze-pump-thaw is generally more effective than sparging. | The level of residual oxygen can vary significantly between experiments if the degassing procedure is not standardized, leading to inconsistent quenching and variable reaction rates. |
| "Dark" Reactions or Chain Processes | 1. Light/Dark Experiments: To test for the contribution of non-photochemical pathways, run the reaction for a period, then turn off the light source and continue to monitor the reaction progress. An increase in product formation in the dark suggests a radical chain reaction.[21] | Some photoredox reactions initiate a radical chain process that can continue even after the light source is removed.[21] Understanding the contribution of these pathways is key to controlling the reaction. |
| Temperature Fluctuations | 1. Temperature Control: Use a fan, water bath, or cryo-cooler to maintain a constant reaction temperature. Note that light sources can generate significant heat.[19] | While many photoredox reactions are run at ambient temperature, they can still be sensitive to temperature changes which affect reaction kinetics. |
Problem 3: Formation of Side Products
The desired product is formed, but is accompanied by significant amounts of impurities.
Potential Causes & Solutions
| Cause | Recommended Action | Scientific Rationale |
| Substrate or Product Degradation | 1. Reduce Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to prevent over-irradiation of the product. 2. Use a Filter: If your light source has a broad emission spectrum, use a filter to block high-energy (e.g., UV) wavelengths that might be causing degradation. | The product of your reaction may itself be photosensitive and can degrade upon prolonged exposure to light. |
| Undesired Radical Pathways | 1. Add a Radical Trap: In some cases, adding a scavenger for a specific type of radical can suppress side reactions. 2. Change the Solvent: The solvent can influence the lifetime and reactivity of radical intermediates.[13][15] | The radical intermediates generated in photoredox catalysis can sometimes engage in multiple reaction pathways, leading to a mixture of products. |
| Catalyst-Substrate Interactions | 1. Screen Catalysts: A different photocatalyst may offer better selectivity for the desired transformation. | The choice of photocatalyst can influence the chemoselectivity of a reaction by altering the nature of the generated radical intermediates or by engaging in secondary catalytic cycles. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right photocatalyst for my reaction?
Choosing the correct photocatalyst is crucial for success. The primary consideration is the redox potential. The excited-state potential of the photocatalyst must be sufficient to either oxidize or reduce your substrate to generate the desired radical intermediate.[5] For example, iridium-based photocatalysts are generally stronger reductants in their excited state compared to many ruthenium-based catalysts.[5] Beyond thermodynamics, factors like the catalyst's quantum yield, excited-state lifetime, and photostability should also be considered.[22][9] Many suppliers provide detailed information on the photophysical properties of their catalysts.
Q2: What is the difference between an oxidative and a reductive quenching cycle?
This refers to the initial single-electron transfer (SET) event involving the excited photocatalyst (*PC).
-
Oxidative Quenching Cycle: The excited photocatalyst is reduced by a substrate (the sacrificial electron donor), which is oxidized. The photocatalyst is then in a reduced state and must be oxidized back to its ground state to complete the cycle.
-
Reductive Quenching Cycle: The excited photocatalyst is oxidized by a substrate (the electron acceptor), which is reduced. The photocatalyst is then in an oxidized state and must be reduced to close the catalytic loop.[5]
The operative cycle depends on the specific substrates and the photocatalyst used.
Caption: Oxidative vs. Reductive Quenching Cycles in Photoredox Catalysis.
Q3: How important is the light intensity, and can it be too high?
Light intensity is a critical parameter. At low intensities, the reaction rate is often directly proportional to the intensity (first-order).[4] As the intensity increases, the relationship can become square-root dependent (half-order), and at very high intensities, the rate may become independent of intensity (zero-order) as another step in the catalytic cycle becomes rate-limiting.[4]
Excessively high light intensity can be detrimental, potentially leading to photocatalyst degradation or the opening of undesired, higher-energy reaction pathways, such as two-photon processes.[1][3] It is therefore important to optimize the light intensity for each specific reaction.
Q4: Why is degassing necessary?
Degassing is essential to remove dissolved molecular oxygen (O₂) from the reaction mixture.[6][7] Oxygen is an efficient quencher of the triplet excited states of many common photocatalysts. This quenching process deactivates the excited catalyst, preventing it from participating in the desired electron transfer event and thus inhibiting or stopping the reaction.[8]
Q5: What is quantum yield and why is it important?
The reaction quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the photocatalyst.[23][24]
Φ = (moles of product) / (moles of photons absorbed)
A quantum yield greater than 1 indicates that a chain reaction is occurring, where one photochemical event initiates a series of subsequent "dark" reactions.[21][23] Measuring the quantum yield can provide valuable mechanistic insights into your reaction.[21][25]
Experimental Protocols
Protocol 1: General Procedure for a Visible Light-Mediated Reaction
This protocol provides a general workflow for setting up a photoredox-catalyzed reaction.
-
Preparation: To a reaction vessel (e.g., a vial or Schlenk tube) equipped with a magnetic stir bar, add the photocatalyst, substrates, and any additives (e.g., base, co-catalyst).
-
Solvent Addition: Add the desired solvent via syringe.
-
Degassing: Seal the vessel with a septum and degas the reaction mixture. For the most effective degassing, use the freeze-pump-thaw method (see Protocol 2). Alternatively, bubble an inert gas (argon or nitrogen) through the solution for 15-30 minutes.[6][19]
-
Irradiation: Place the reaction vessel at a fixed distance from the light source (e.g., an LED or compact fluorescent lamp).[19] Ensure consistent positioning for reproducibility. If necessary, use a fan or water bath to maintain a constant temperature.[19]
-
Reaction Monitoring: Stir the reaction for the designated time. Monitor the progress by taking small aliquots at various time points for analysis by techniques such as TLC, GC-MS, or LC-MS.[26]
-
Work-up: Once the reaction is complete, quench the reaction (if necessary) and proceed with standard extraction and purification procedures.
Caption: General workflow for a visible light-mediated experiment.
Protocol 2: Freeze-Pump-Thaw Degassing Technique
This is a highly effective method for removing dissolved gases from a reaction mixture.[6]
-
Freeze: Place the sealed reaction vessel (a Schlenk flask or heavy-walled sealed tube is recommended) in a cold bath of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: With the vessel still in the liquid nitrogen, open it to a high vacuum line and evacuate for 2-3 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the vessel to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released into the headspace.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.
-
Backfill: After the final cycle, backfill the vessel with an inert gas (e.g., argon or nitrogen). The reaction is now ready for irradiation.
Protocol 3: Determination of Reaction Quantum Yield (Relative Method)
This protocol describes a method for determining the quantum yield of your reaction relative to a known standard.[27]
-
Select a Standard: Choose a well-characterized actinometer system with a known quantum yield (Φ_st) that absorbs at the same wavelength you are using for your reaction. Ferrioxalate actinometry is a common choice.[2]
-
Measure Photon Flux:
-
Prepare the actinometer solution as described in the literature.
-
Irradiate the actinometer solution in the exact same experimental setup (same vial, same distance from the light source) as your reaction of interest for a specific period.
-
Determine the number of moles of photoproduct formed in the actinometer solution, typically by UV-Vis spectroscopy.
-
Calculate the photon flux (moles of photons per unit time) of your light source using the known quantum yield of the actinometer.
-
-
Run Your Reaction:
-
Set up your reaction of interest in the identical experimental setup.
-
Irradiate the reaction for a set period, ensuring that the conversion is kept low (typically <20%) so that the concentration of reactants and the absorbance of the solution do not change significantly.
-
-
Quantify Product Formation:
-
Determine the number of moles of product formed in your reaction during the irradiation period. This is typically done by using an internal standard and creating a calibration curve with GC or LC.
-
-
Calculate Quantum Yield:
-
Calculate the quantum yield (Φ_rxn) of your reaction using the following formula: Φ_rxn = (moles of product formed) / (moles of photons absorbed)
-
The moles of photons absorbed is the photon flux (from step 2) multiplied by the irradiation time and the fraction of light absorbed by the photocatalyst. For optically dilute solutions (Absorbance < 0.1), the quantum yield can be calculated using a comparative method.[27]
-
References
- Solvent Effects on Ultrafast Photochemical P
- Effect of solvent on α-SnWO4 photocatalyst for degradation of methyl orange under visible light irradi
- Photoredox Catalysis Desk Reference and User's Guide. Sigma-Aldrich.
- Photoredox C
- The overlooked solvent effects: a reconsideration of the paradigm in semiconductor photocatalysis. Energy & Environmental Science (RSC Publishing).
- Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions.
- Light intensity changes can switch photocatalyst between one- and two-photon mechanisms. Chemistry World.
- Assessing the effect of light intensity and light wavelength spectra on the photoreduction of formic acid using a graphene oxide material.
- Recent advances in visible-light-mediated functionalization of olefins and alkynes using copper catalysts.
- (PDF) Photoredox Catalysis in Organic Chemistry: Mechanistic Insights and Green Applications.
- Effect of light intensity on the kinetics of the photocatalytic...
- Lessons Learnt in Photocatalysis - the Influence of Solvent Polarity and the Photostability of the Photoc
- Deactivation and regeneration of photocatalysts: A review.
- Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. Chemical Science (RSC Publishing).
- Photocatalyst deactivation in gaseous VOCs photooxidation: Mechanisms, stability enhancement, and regeneration str
- A practical guide to measuring and reporting photophysical d
- Wavelength Dependence of the Photocatalytic Performance of Pure and Doped TiO 2 Photocatalysts—A Reflection on the Importance of UV Excitability. MDPI.
- Photoredox catalysis mechanisms seen in new light. Chemistry World.
- photoredox-c
- What is the wavelength of my light source? how to calculate it?
- The Dependence of Chemical Quantum Yields of Visible Light Photoredox Catalysis on the Irradi
- How To: Degas Solvents. University of Rochester.
- Catalyst deactivation mechanisms and how to prevent them. Infraspec.
- Visible light-mediated photoredox catalysis with organic polymers. Chemical Physics Reviews.
- Challenges and Future Perspectives in Photocatalysis: Conclusions from an Interdisciplinary Workshop. JACS Au.
- Calculating quantum yield of a photoc
- How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube.
- Visible-light Photoredox C
- Quantum yields of photoredox catalyzed alpha-arylation of amines. The Open Repository @ Binghamton (The ORB).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Wavelength Dependence of the Photocatalytic Performance of Pure and Doped TiO2 Photocatalysts—A Reflection on the Importance of UV Excitability | MDPI [mdpi.com]
- 3. Light intensity changes can switch photocatalyst between one- and two-photon mechanisms | Research | Chemistry World [chemistryworld.com]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. How To [chem.rochester.edu]
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- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. The overlooked solvent effects: a reconsideration of the paradigm in semiconductor photocatalysis - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D4EE04157G [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06499A [pubs.rsc.org]
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- 19. hepatochem.com [hepatochem.com]
- 20. researchgate.net [researchgate.net]
- 21. Photoredox catalysis mechanisms seen in new light | Research | Chemistry World [chemistryworld.com]
- 22. Recent advances in visible-light-mediated functionalization of olefins and alkynes using copper catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. scispace.com [scispace.com]
- 24. reddit.com [reddit.com]
- 25. orb.binghamton.edu [orb.binghamton.edu]
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- 27. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
Technical Support Center: Enhancing the Pharmacokinetic Properties of Imidazo[1,2-a]pyridine Compounds
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs and biologically active compounds.[1][2] Its versatile synthesis and wide therapeutic window have led to its investigation in oncology, infectious diseases, and central nervous system disorders.[2][3][4] However, like many heterocyclic scaffolds, early-stage imidazo[1,2-a]pyridine derivatives can be plagued by suboptimal pharmacokinetic (PK) properties, including poor aqueous solubility, rapid metabolic clearance, and low oral bioavailability.
This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering these challenges. It provides a structured approach to troubleshooting common PK issues through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols. Our goal is to bridge the gap between identifying a PK liability and implementing a rational, effective solution, thereby accelerating the journey from a promising hit compound to a viable clinical candidate.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine hit compound shows excellent in vitro potency but has poor aqueous solubility. What are my immediate next steps?
A1: Poor aqueous solubility is a common initial hurdle. Before embarking on extensive chemical modifications, it's crucial to accurately quantify the issue and assess its impact on your assays.
-
First, determine the type of solubility: Is it kinetic or thermodynamic solubility that is limiting? Kinetic solubility is relevant for initial high-throughput screens and in vitro assays where supersaturated stock solutions are used. Thermodynamic solubility is the true equilibrium solubility and is more predictive of in vivo absorption.[5]
-
Next, evaluate your assay conditions: For in vitro assays, minor adjustments like adding a small percentage of bovine serum albumin (BSA) or optimizing the final DMSO concentration might suffice to keep the compound in solution.[6] However, be cautious as these can sometimes interfere with your results.
-
If intrinsic solubility is the core problem: A more robust strategy is required. This typically involves a parallel approach of chemical modification to enhance the inherent solubility of the molecule and formulation strategies for preclinical studies.[6]
Q2: I've observed rapid clearance of my lead compound in liver microsome stability assays. What are the likely metabolic pathways for an imidazo[1,2-a]pyridine core?
A2: The imidazo[1,2-a]pyridine ring system is susceptible to metabolism by several enzyme systems. The primary routes of metabolic clearance are:
-
Cytochrome P450 (CYP) Oxidation: This is a major pathway. Oxidation can occur at multiple positions on the scaffold, often leading to hydroxylation. Identifying which CYP isozyme is responsible (e.g., CYP3A4, 2D6, etc.) is a key step in mitigating this.[7]
-
Aldehyde Oxidase (AO) Metabolism: The imidazo[1,2-a]pyridine and the related imidazo[1,2-a]pyrimidine moieties are known to be rapidly metabolized by aldehyde oxidase.[8] This typically occurs at electron-deficient carbon atoms on the heterocyclic ring system.
Identifying the specific "soft spot" for metabolism on your molecule is critical. This is typically achieved through metabolite identification studies using LC-MS/MS.[9][10] Once the metabolic hot spot is known, you can employ specific chemical strategies to block or reduce the rate of metabolism.
Q3: What is the "Lipinski's Rule of Five" and how strictly should I adhere to it with my imidazo[1,2-a]pyridine series?
A3: Lipinski's Rule of Five is an empirical guideline used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. It states that a compound is more likely to be orally absorbed if it meets the following criteria:
-
Molecular weight ≤ 500 Da
-
LogP (a measure of lipophilicity) ≤ 5
-
Hydrogen bond donors ≤ 5
-
Hydrogen bond acceptors ≤ 10
While it is a valuable tool in early drug discovery for prioritizing compounds, it is not an absolute rule. Many successful drugs, particularly in complex therapeutic areas, lie outside these parameters. For your imidazo[1,2-a]pyridine series, use it as a guide to maintain favorable physicochemical properties. If a modification that improves potency or selectivity pushes a parameter slightly out of range, it may be an acceptable trade-off, but it should prompt a more thorough investigation of its impact on properties like solubility and permeability.[11]
Troubleshooting Guide: From Problem to Solution
Problem 1: Poor Aqueous Solubility
-
Probable Causes:
-
High lipophilicity (high cLogP) of the molecule.
-
Strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.
-
Lack of ionizable or polar functional groups.
-
-
Recommended Solutions & Experimental Workflow:
-
Chemical Modification (Structure-Property Relationship - SPR): The goal is to introduce polarity without sacrificing potency.
-
Introduce Polar Groups: Strategically add polar functionalities like sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a 2-pyridyl group).[6][12] These groups can engage in favorable interactions with water.
-
Create Carboxamides: Converting a carboxylic acid intermediate to a variety of amide analogues is a common and effective strategy. The amine component can be varied to fine-tune solubility.[7][12]
-
Interrupt Planarity: High planarity can lead to strong crystal packing. Introducing substituents that disrupt this planarity can sometimes improve solubility.
-
Introduce an Ionizable Center: Adding a basic amine or an acidic group allows for salt formation, which can dramatically improve solubility.
-
-
Formulation Strategies (for in vivo studies):
-
Co-solvents: Use of mixtures of water and organic solvents (e.g., PEG-400, propylene glycol).
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix to prevent crystallization.
-
Lipid-based Formulations: For highly lipophilic compounds, formulations like self-emulsifying drug delivery systems (SEDDS) can be effective.
-
Caption: Decision workflow for addressing poor solubility.
-
Problem 2: Rapid Metabolic Clearance
-
Probable Causes:
-
Metabolism by Cytochrome P450 (CYP) enzymes.
-
Metabolism by Aldehyde Oxidase (AO), a known liability for this scaffold.[8]
-
Hydrolysis by esterases if the compound contains a labile ester group.
-
-
Recommended Solutions & Experimental Workflow:
-
Identify the Metabolic "Soft Spot":
-
Metabolite Identification: Incubate the compound with human and relevant preclinical species' liver microsomes (or hepatocytes) and analyze the output by LC-MS/MS to identify the structures of the major metabolites.[9] This will pinpoint the site of metabolic attack.
-
-
Block the Site of Metabolism:
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow the rate of bond cleavage (the kinetic isotope effect), thereby reducing clearance.
-
Steric Hindrance: Introduce a bulky group near the metabolic soft spot to physically block the enzyme's access.
-
Fluorination: Adding a fluorine atom can block a site of oxidation and can also alter the electronic properties of the molecule, potentially reducing its affinity for the metabolizing enzyme.[13]
-
-
Modify Electronic Properties:
-
| Modification Strategy | Example | Effect on Microsomal Stability (t½) | Reference |
| Blocking AO Metabolism | Substitution at reactive carbon of imidazo[1,2-a]pyrimidine | Increased from <5 min to >60 min | [8] |
| Altering Electronics | Addition of electron-donating groups to imidazo[1,2-a]pyrimidine | Significantly blocked AO oxidation | [14] |
| Steric/Electronic Factors | Addition of a 2-pyridyl group to an imidazo[1,2-a]pyridine | Reduced metabolism in rat liver microsomes (from 71% to 19% metabolized) | [12] |
| Fluorination | Introduction of fluorine on a proximal piperidine ring | Reduced IV clearance in rats (from 33 to 24 mL/min/kg) | [13] |
Problem 3: Poor Oral Bioavailability (%F)
-
Probable Causes:
-
A combination of poor solubility (dissolution-limited absorption) and/or high metabolic clearance (high first-pass metabolism).
-
Low permeability across the intestinal wall.
-
Efflux by transporters such as P-glycoprotein (P-gp).[13]
-
-
Recommended Solutions & Experimental Workflow:
-
Deconvolute the Cause: It is essential to understand which factor (solubility, permeability, or metabolism) is the primary driver of low bioavailability.
-
If solubility is low and clearance is low, focus on improving solubility.
-
If solubility is high and clearance is high, focus on reducing metabolism.
-
If both solubility and stability are good, investigate permeability and efflux.
-
-
Assess Permeability and Efflux:
-
PAMPA Assay: The Parallel Artificial Membrane Permeability Assay is a quick, non-cell-based assay to estimate passive permeability.[15][16]
-
Caco-2 Assay: This cell-based assay is the industry standard. It can determine both passive permeability and whether the compound is a substrate for efflux transporters like P-gp.[16] An efflux ratio (ER) > 2 is generally indicative of active efflux.
-
-
Strategies to Overcome Low Permeability/High Efflux:
-
Reduce P-gp Efflux: Further refinements, such as integrating a fluorine-substituted piperidine, have been shown to significantly reduce P-glycoprotein (P-gp) mediated efflux and improve bioavailability.[13]
-
Mask Hydrogen Bond Donors: Intramolecular hydrogen bonding can sometimes improve permeability by reducing the number of hydrogen bonds that need to be broken with water for the compound to enter the lipid bilayer of the cell membrane.
-
Optimize Lipophilicity (cLogP): There is often a "sweet spot" for permeability. Compounds that are too polar or too greasy may have poor permeability. A cLogP in the range of 1-3 is often considered optimal.
-
-
Key Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
-
Objective: To determine the kinetic solubility of a compound in a phosphate-buffered saline (PBS) solution.
-
Materials:
-
Test compound (10 mM stock in 100% DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well plates (polypropylene for sample prep, UV-transparent for analysis)
-
Plate shaker
-
Spectrophotometer or HPLC-UV.
-
-
Step-by-Step Procedure:
-
Prepare a series of dilutions of the 10 mM stock solution in DMSO.
-
Add 2 µL of each DMSO stock/dilution to a 96-well polypropylene plate.
-
Add 198 µL of PBS (pH 7.4) to each well. The final DMSO concentration will be 1%.
-
Seal the plate and shake vigorously for 2 hours at room temperature.
-
Centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a UV-transparent 96-well plate.
-
Determine the concentration of the compound in the supernatant using a standard curve, either by UV absorbance or HPLC-UV.
-
-
Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.
Protocol 2: Liver Microsomal Stability Assay
-
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.[16]
-
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (commercially available)[16]
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., Testosterone)
-
Acetonitrile with internal standard (for quenching)
-
LC-MS/MS system.
-
-
Step-by-Step Procedure:
-
Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.
-
Add the microsomal suspension to a 96-well plate.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T=0 and "-NADPH" wells), add buffer instead.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
References
- Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism medi
- Technical Support Center: Addressing Poor Solubility of Imidazo[1,2-a]pyridine Compounds. Benchchem.
- Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. PMC - NIH.
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Validation & Comparative
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: An In-Depth Analysis for the Modern Chemist
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its prevalence in a wide array of biologically active compounds and functional materials.[1][2] Its derivatives have demonstrated a remarkable spectrum of therapeutic properties, including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[1] This guide provides a comprehensive comparative analysis of key synthetic methodologies for the construction of this privileged heterocyclic system. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of a classic, a multicomponent, and a modern catalytic approach to empower researchers in selecting the optimal strategy for their synthetic endeavors.
At a Glance: Comparative Overview of Key Synthesis Methods
To facilitate a rapid assessment, the following table summarizes the key performance indicators for the three synthetic routes detailed in this guide.
| Synthesis Method | General Reaction | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Tschitschibabin Reaction | 2-Aminopyridine + α-Haloketone | NaHCO₃, Reflux in Ethanol or DMF | 65-95% | High yields for simple substrates, readily available starting materials. | Can require harsh conditions (high temperatures), limited functional group tolerance.[3] |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Aminopyridine + Aldehyde + Isocyanide | Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, p-TsOH), often at room temperature or with microwave assistance. | 61-98% | High atom economy, rapid access to diverse libraries of compounds in a single step.[4] | Isocyanides can be toxic and have strong odors. |
| Copper-Catalyzed Aerobic Oxidation | 2-Aminopyridine + Ketone | Cu(I) or Cu(II) catalyst (e.g., CuI, Cu(OTf)₂), Air or O₂ as oxidant, often in a solvent like DMSO or toluene. | Good to excellent | Utilizes green oxidant (air), broad functional group compatibility, milder reaction conditions.[5] | Catalyst cost and removal can be a concern for large-scale synthesis. |
The Classic Approach: The Tschitschibabin Reaction
The Tschitschibabin reaction, a long-standing and reliable method, involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This method remains a staple for the synthesis of a variety of imidazo[1,2-a]pyridines due to its straightforward nature and often high yields for less complex substrates.[3]
Unraveling the Mechanism
The reaction proceeds through a two-step sequence of nucleophilic substitution followed by intramolecular cyclization and dehydration.
Caption: Mechanism of the Tschitschibabin Reaction.
Causality in Experimental Choices: The initial step is an SN2 reaction where the more nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone. The use of a base, such as sodium bicarbonate, is often employed to neutralize the hydrohalic acid formed during the reaction, which can otherwise protonate the starting aminopyridine, rendering it non-nucleophilic. The subsequent intramolecular cyclization is driven by the proximity of the exocyclic amino group and the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring.
Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol is a representative example of the Tschitschibabin reaction.
Materials:
-
2-Aminopyridine (1.0 mmol)
-
2-Bromoacetophenone (1.0 mmol)
-
Sodium bicarbonate (1.5 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add 2-aminopyridine, 2-bromoacetophenone, and sodium bicarbonate.
-
Add ethanol and equip the flask with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.
The Power of Three: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides rapid access to a diverse range of 3-aminoimidazo[1,2-a]pyridines.[1] This multicomponent approach offers significant advantages in terms of efficiency and molecular diversity, making it a highly attractive strategy in drug discovery.[6]
A Symphony of Reactions: The GBB Mechanism
The GBB reaction elegantly combines a 2-aminopyridine, an aldehyde, and an isocyanide in the presence of a catalyst to construct the imidazo[1,2-a]pyridine core.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Expert Insights: The reaction is typically initiated by the acid-catalyzed formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes an α-addition to the protonated Schiff base, forming a nitrile ylide intermediate. This is followed by an intramolecular [4+1] cycloaddition, where the pyridine nitrogen attacks the nitrile carbon. A final tautomerization step yields the aromatic 3-aminoimidazo[1,2-a]pyridine. The choice of catalyst, often a Lewis acid like scandium triflate or a Brønsted acid such as p-toluenesulfonic acid, is crucial for activating the aldehyde and promoting imine formation.[7] Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter timeframes.[1]
Experimental Protocol: Microwave-Assisted GBB Synthesis
This protocol exemplifies a modern, efficient approach to the GBB reaction.[1]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.1 mmol)
-
Ammonium chloride (NH₄Cl, 0.2 mmol)
-
Ethanol (2 mL)
Procedure:
-
In a microwave-safe vial, combine 2-aminopyridine, benzaldehyde, tert-butyl isocyanide, and ammonium chloride.
-
Add ethanol and seal the vial.
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.
The Green Frontier: Copper-Catalyzed Aerobic Oxidative Synthesis
In the quest for more sustainable synthetic methods, copper-catalyzed aerobic oxidative reactions have emerged as a powerful tool for constructing imidazo[1,2-a]pyridines.[5] This approach utilizes molecular oxygen from the air as the terminal oxidant, offering a greener alternative to traditional stoichiometric oxidants.[5]
The Catalytic Cycle: A Copper-Mediated Transformation
This reaction often proceeds through a pathway analogous to the Ortoleva-King reaction, involving the in-situ formation of a reactive intermediate.
Caption: Plausible mechanism for the Copper-Catalyzed Aerobic Synthesis.
Authoritative Grounding: The catalytic cycle is believed to commence with the formation of a copper(I) enolate from the ketone.[5] This intermediate then undergoes a reaction with 2-aminopyridine. The resulting species can then cyclize, and subsequent oxidation, facilitated by the copper catalyst which is regenerated by atmospheric oxygen, leads to the aromatic imidazo[1,2-a]pyridine product. The use of a copper catalyst is key as it can readily cycle between different oxidation states (Cu(I)/Cu(II)), enabling the oxidative transformation.
Experimental Protocol: CuI-Catalyzed Aerobic Synthesis
This protocol outlines a general procedure for the copper-catalyzed aerobic synthesis of imidazo[1,2-a]pyridines.[5]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Acetophenone (1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol)
-
Dimethyl sulfoxide (DMSO, 2 mL)
Procedure:
-
To a reaction tube, add 2-aminopyridine, acetophenone, and copper(I) iodide.
-
Add DMSO as the solvent.
-
Stir the reaction mixture at an elevated temperature (e.g., 120-140 °C) under an atmosphere of air (using a balloon or by leaving the vessel open to the air).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-phenylimidazo[1,2-a]pyridine.
Conclusion: Selecting the Right Tool for the Job
The synthesis of imidazo[1,2-a]pyridines is a well-explored area of organic chemistry, with a diverse toolbox of methods available to the modern researcher. The classical Tschitschibabin reaction offers a robust and high-yielding approach for simpler targets. For rapid library synthesis and the introduction of molecular diversity, the Groebke-Blackburn-Bienaymé multicomponent reaction is an unparalleled strategy. Finally, for researchers prioritizing green chemistry principles and functional group tolerance, the copper-catalyzed aerobic oxidative synthesis presents an elegant and efficient solution. The choice of method will ultimately depend on the specific goals of the synthesis, including the desired substitution pattern, scale, and the importance of factors such as atom economy and environmental impact. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize this important class of heterocyclic compounds.
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Validating the Biological Activity of 8-(Chloromethyl)imidazo[1,2-a]pyridine: A Comparative Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Derivatives of this versatile heterocycle have demonstrated a broad spectrum of therapeutic potential, including anticancer, antituberculosis, and antimicrobial activities.[1][3][4] A significant body of research points towards the inhibition of the PI3K/AKT/mTOR signaling pathway as a key mechanism driving the anticancer effects of many imidazo[1,2-a]pyridine derivatives.[5][6][7] This guide provides a comprehensive framework for the validation of the biological activity of a novel derivative, 8-(Chloromethyl)imidazo[1,2-a]pyridine, with a focus on its hypothesized role as a modulator of the PI3K/AKT/mTOR pathway. We will objectively compare its potential performance with established alternatives and provide detailed experimental protocols to support these investigations.
The Scientific Premise: Hypothesizing the Activity of this compound
While direct experimental data for this compound is not yet available in published literature, its structural features, particularly the imidazo[1,2-a]pyridine core, strongly suggest a potential for biological activity. The chloromethyl group at the 8-position is a reactive moiety that could potentially engage in covalent interactions with target proteins, a mechanism known to enhance the potency and duration of action of some inhibitors. Structure-activity relationship (SAR) studies on related imidazo[1,2-a]pyridine-8-carboxamides have demonstrated that substitutions at the C8 position significantly influence their biological activity.[8] This precedent allows us to formulate a testable hypothesis: This compound possesses cytotoxic activity against cancer cells, likely mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway.
To rigorously test this hypothesis, a multi-faceted approach is required, employing a series of well-established in vitro assays. This guide will detail the necessary experimental workflows to not only determine the compound's efficacy but also to elucidate its mechanism of action and target engagement.
Comparative Framework: Benchmarking Against the Standards
To contextualize the biological activity of this compound, it is essential to compare it against a panel of relevant compounds. This panel should include:
-
Broad-Spectrum PI3K/mTOR Inhibitors: These compounds, such as BKM120 (Buparlisib) and GDC-0941 (Pictilisib) , are well-characterized pan-PI3K inhibitors and provide a benchmark for potency against the entire class I PI3K family.
-
Structurally Related Imidazo[1,2-a]pyridine Analog: The inclusion of a commercially available imidazo[1,2-a]pyridine derivative with known anticancer activity, such as OTS193320 , is crucial. While OTS193320 is a SUV39H2 inhibitor, its shared core structure allows for a valuable comparison of the influence of the C8-chloromethyl substituent.[5]
-
A Well-Characterized Imidazo[1,2-a]pyridine PI3K Inhibitor (as a literature benchmark): Compounds like HS-173 (a potent PI3Kα inhibitor) can be included in discussions and data comparisons as a highly relevant, though potentially not commercially available, benchmark.
Experimental Validation: A Step-by-Step Guide
The following sections outline the key experiments required to validate the biological activity of this compound.
Assessment of Cytotoxicity: Cell Viability Assays
The initial step is to determine the cytotoxic effects of the compound on a panel of cancer cell lines with known PI3K/AKT/mTOR pathway activation status (e.g., MCF-7 and T47D breast cancer cell lines, which harbor PIK3CA mutations).
Choice of Assay: MTT vs. XTT
Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable colorimetric methods for assessing cell metabolic activity, which is an indicator of cell viability.[5] The key difference lies in the solubility of the formazan product. MTT forms an insoluble purple formazan that requires a solubilization step, whereas XTT produces a water-soluble orange formazan, simplifying the protocol.[5] For high-throughput screening, the XTT assay is often preferred due to its streamlined workflow.
Experimental Protocol: XTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, T47D) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator compounds (BKM120, GDC-0941, OTS193320) for 48-72 hours. Include a vehicle control (DMSO).
-
XTT Reagent Addition: Add the activated XTT solution to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound.
Data Presentation: Comparative Cytotoxicity
| Compound | MCF-7 IC50 (µM) | T47D IC50 (µM) |
| This compound | (Experimental Data) | (Experimental Data) |
| BKM120 (Pan-PI3K Inhibitor) | (Literature/Experimental Data) | (Literature/Experimental Data) |
| GDC-0941 (Pan-PI3K Inhibitor) | (Literature/Experimental Data) | (Literature/Experimental Data) |
| OTS193320 (Imidazo[1,2-a]pyridine Analog) | (Literature/Experimental Data) | (Literature/Experimental Data) |
Mechanism of Action: Western Blot Analysis of the PI3K/AKT/mTOR Pathway
To investigate whether the observed cytotoxicity is mediated by the PI3K/AKT/mTOR pathway, Western blotting will be used to assess the phosphorylation status of key downstream effectors.
Experimental Workflow: Western Blotting
Caption: Western Blot Workflow for Pathway Analysis.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis: Treat cancer cells with this compound and comparators at their respective IC50 concentrations for a defined period (e.g., 2, 6, 24 hours). Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, total S6).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: A potent inhibitor of the PI3K/AKT/mTOR pathway should lead to a dose- and time-dependent decrease in the phosphorylation of AKT and S6, without significantly affecting the total protein levels.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
To confirm direct binding of this compound to its putative target within the intact cellular environment, the Cellular Thermal Shift Assay (CETSA) is the gold standard. This label-free method relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cancer cells with this compound or a vehicle control.
-
Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Separation: Centrifuge to pellet the denatured, aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the levels of the target protein (e.g., PI3Kα) by Western blot.
Expected Outcome: If this compound binds to PI3Kα, a higher amount of soluble PI3Kα will be detected at elevated temperatures in the compound-treated samples compared to the vehicle-treated samples, indicating thermal stabilization.
Signaling Pathway Visualization
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. The hypothesized inhibitory action of this compound is depicted in the following diagram.
Caption: Hypothesized Inhibition of the PI3K/AKT/mTOR Pathway.
Conclusion
This guide provides a robust and scientifically rigorous framework for the initial validation of the biological activity of this compound. By systematically assessing its cytotoxicity, elucidating its mechanism of action through pathway analysis, and confirming target engagement, researchers can generate a comprehensive data package to support its potential as a novel anticancer agent. The comparative approach, benchmarking against both broad-spectrum inhibitors and structurally related analogs, is critical for understanding the compound's unique properties and potential advantages. The detailed protocols and workflows presented herein are designed to ensure data integrity and reproducibility, paving the way for further preclinical development.
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A Comparative Guide to the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, giving rise to a range of therapeutic agents with diverse pharmacological activities.[1] Understanding the pharmacokinetic profiles of these derivatives is paramount for researchers, scientists, and drug development professionals in optimizing lead candidates and ensuring clinical success. This guide provides an in-depth, objective comparison of the pharmacokinetic properties of four notable imidazo[1,2-a]pyridine derivatives: zolpidem, alpidem, saripidem, and necopidem.
The Significance of Pharmacokinetic Profiling in Drug Discovery
The journey of a drug from administration to its therapeutic target and subsequent elimination from the body is a complex process governed by its pharmacokinetic properties. Absorption, Distribution, Metabolism, and Excretion (ADME) studies are the four pillars of pharmacokinetic research, providing critical insights into a drug's efficacy and safety. A favorable pharmacokinetic profile ensures that the drug reaches its target in sufficient concentrations to elicit a therapeutic effect without causing undue toxicity.
Methodologies for Assessing Pharmacokinetic Profiles
A comprehensive understanding of a compound's pharmacokinetic profile is derived from a combination of in vivo and in vitro studies. Each experimental choice is driven by the need to build a predictive model of how the drug will behave in the human body.
In Vivo Pharmacokinetic Studies in Rodent Models
In vivo studies, typically conducted in rodent models such as rats or mice, are the gold standard for characterizing the overall ADME profile of a drug candidate.[2] These studies provide a holistic view of how the compound is absorbed, distributed to various tissues, metabolized by the liver and other organs, and ultimately excreted.
Experimental Protocol: A Step-by-Step Guide
-
Animal Acclimatization and Dosing: Healthy, adult male Sprague-Dawley rats are typically used and allowed to acclimate to the laboratory environment for at least one week.[3] The test compound is formulated in a suitable vehicle (e.g., a mixture of saline, polyethylene glycol, and ethanol) for intravenous (IV) and oral (PO) administration.
-
Blood Sampling: Following drug administration, blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the jugular vein or another appropriate site.[4] To minimize stress on individual animals, a sparse sampling technique is often employed, where different subsets of animals are used for different time points.
-
Plasma Preparation and Analysis: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis. The concentration of the drug in the plasma is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and selectivity.[5]
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F% (Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
-
Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: A typical workflow for an in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay
The liver is the primary site of drug metabolism, and in vitro microsomal stability assays are a rapid and cost-effective way to predict a compound's metabolic fate.[6] These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Experimental Protocol: A Step-by-Step Guide
-
Incubation: The test compound is incubated with liver microsomes (from human or animal species) and a cofactor, typically NADPH, which is essential for the activity of most CYPs. The incubation is carried out at 37°C to mimic physiological conditions.
-
Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Plasma Protein Binding Assay
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target. Only the unbound (free) fraction of the drug is pharmacologically active. Equilibrium dialysis is a commonly used method to determine the percentage of plasma protein binding.
Experimental Protocol: A Step-by-Step Guide
-
Dialysis Setup: A semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing a protein-free buffer.
-
Equilibration: The system is incubated at 37°C with gentle shaking until equilibrium is reached, allowing the free drug to diffuse across the membrane.
-
Concentration Measurement: The concentration of the drug in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated based on the difference in drug concentrations between the two chambers.
Comparative Pharmacokinetic Profiles
Zolpidem and Alpidem: A Tale of Two Imidazopyridines
Zolpidem, a potent hypnotic, and alpidem, an anxiolytic, share the same imidazo[1,2-a]pyridine core but exhibit distinct pharmacokinetic profiles that contribute to their different therapeutic applications.[7]
| Parameter | Zolpidem | Alpidem | Reference(s) |
| Tmax (h) | 0.5 - 2.0 | 1.0 - 2.5 | [7] |
| t1/2 (h) | 1.5 - 2.4 | 1.2 - 1.7 (rat) | [7] |
| Bioavailability (%) | ~70 | ~13 (rat) | [7] |
| Protein Binding (%) | 92.5 | 99.4 | [7] |
| Vd (L/kg) | 0.54 | 5.0 (rat) | [7] |
| CL (mL/min/kg) | 3.8 - 6.4 | 36.7 (rat) | [7] |
Key Differences and Structural Insights:
-
Absorption and Bioavailability: Zolpidem is rapidly absorbed with good bioavailability.[8] In contrast, alpidem exhibits lower bioavailability in rats due to a significant first-pass metabolism.[7] The higher lipophilicity of alpidem likely contributes to its greater hepatic uptake and metabolism.[7]
-
Distribution: Zolpidem has a relatively small volume of distribution, indicating that it is primarily confined to the bloodstream and well-perfused organs.[7] Conversely, alpidem has a much larger volume of distribution, suggesting extensive distribution into tissues.[7] This difference is largely attributed to alpidem's higher lipophilicity and very high plasma protein binding.[7]
-
Metabolism: Both zolpidem and alpidem are extensively metabolized, primarily by cytochrome P450 enzymes in the liver. Zolpidem's metabolism involves oxidation of the methyl groups on the phenyl and imidazopyridine rings.[9] Alpidem's metabolism is more complex, involving N-dealkylation of the propyl side chains and hydroxylation of the imidazopyridine ring.[7] The presence of two chlorine atoms on the imidazopyridine ring of alpidem reduces the potential sites for biotransformation.[7]
-
Elimination: Both drugs are eliminated primarily as metabolites in the urine.[7]
Metabolic Pathways of Zolpidem and Alpidem
Caption: Primary metabolic pathways of zolpidem and alpidem.
Saripidem and Necopidem: A Glimpse into Discontinued Candidates
Saripidem and necopidem are also members of the imidazo[1,2-a]pyridine family that were investigated for their anxiolytic and sedative properties.[9][10] However, their development was discontinued, and as a result, detailed pharmacokinetic data in the public domain is scarce.
-
Saripidem: Developed by Sanofi-Synthélabo under the code SL 850274, saripidem progressed to Phase II clinical trials as a potential anxiolytic.[5] However, its development was halted, and it was never marketed.[11] It is structurally related to zolpidem and alpidem and was also found to act as a non-selective ligand at the ω modulatory sites of the GABAA receptor.[11]
-
Necopidem: Another imidazo[1,2-a]pyridine derivative with sedative and anxiolytic effects, necopidem's development was also discontinued.[12] Limited information is available regarding its specific pharmacokinetic profile.
The discontinuation of these compounds underscores the challenges in drug development, where promising candidates can fail for a variety of reasons, including unfavorable pharmacokinetic properties, lack of efficacy, or unforeseen toxicity.[13]
Structure-Activity Relationships and Their Impact on Pharmacokinetics
The subtle structural modifications among these four imidazo[1,2-a]pyridine derivatives have a profound impact on their pharmacokinetic profiles.
-
Lipophilicity: The addition of chlorine atoms and propyl side chains in alpidem significantly increases its lipophilicity compared to zolpidem. This leads to higher plasma protein binding, a larger volume of distribution, and a greater first-pass effect.[7]
-
Metabolic Handles: The methyl groups on zolpidem serve as primary sites for oxidative metabolism.[9] The N-propyl groups on alpidem are susceptible to N-dealkylation. The specific substituents on saripidem and necopidem would have similarly dictated their primary metabolic pathways.
-
Receptor Subtype Selectivity: While not a direct pharmacokinetic property, the structural differences also influence the compounds' affinity for different GABAA receptor subtypes, leading to their distinct pharmacological effects (hypnotic vs. anxiolytic).
Conclusion
This comparative guide highlights the critical role of pharmacokinetic profiling in understanding the therapeutic potential of imidazo[1,2-a]pyridine derivatives. The well-characterized profiles of zolpidem and alpidem serve as excellent case studies on how minor structural changes can dramatically alter a compound's ADME properties and, consequently, its clinical utility. While the stories of saripidem and necopidem are incomplete, they remind us of the rigorous evaluation that all drug candidates must undergo. For researchers in the field, a deep understanding of these pharmacokinetic principles is essential for the rational design and successful development of the next generation of imidazo[1,2-a]pyridine-based therapeutics.
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Durand, A., Thénot, J. P., Bianchetti, G., & Morselli, P. L. (1992). Comparative pharmacokinetic profile of two imidazopyridine drugs: zolpidem and alpidem. Drug metabolism reviews, 24(2), 239–266. [Link]
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Durand, A., Thénot, J. P., Bianchetti, G., & Morselli, P. L. (1992). Comparative pharmacokinetic profile of two imidazopyridine drugs: zolpidem and alpidem. Drug Metabolism Reviews, 24(2), 239-266. [Link]
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Durand, A., Thénot, J. P., Bianchetti, G., & Morselli, P. L. (1992). Comparative pharmacokinetic profile of two imidazopyridine drugs: zolpidem and alpidem. PubMed. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Imidazo[1,2-a]pyridine Isomers
Introduction: The Challenge of Isomeric Purity in a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, from sedative-hypnotics like Zolpidem to novel anti-cancer and anti-tubercular candidates.[1][2] Its rigid, bicyclic framework is a fertile ground for synthetic modification, leading to a vast chemical space of potential drug molecules.[3] However, this synthetic versatility presents a critical challenge: the formation of positional isomers.
The precise location of a substituent on the imidazo[1,2-a]pyridine scaffold can profoundly alter its pharmacological and pharmacokinetic properties. For instance, a functional group at the C2 position versus the C3 position, or at the C6 versus the C7 position, can lead to vastly different biological activities and metabolic fates. Therefore, unambiguous structural characterization and differentiation of these isomers are not merely academic exercises; they are prerequisites for meaningful drug development and regulatory approval.
This guide provides an in-depth comparison of key spectroscopic techniques used to distinguish between imidazo[1,2-a]pyridine isomers. We will move beyond simple data reporting to explain the underlying physical principles that give rise to spectral differences, offering field-proven insights and detailed experimental protocols for researchers in synthetic chemistry and drug discovery.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and definitive tool for identifying imidazo[1,2-a]pyridine isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to the overall electronic structure of the molecule, which is directly influenced by substituent placement.
The Causality of Chemical Shifts and Coupling Constants
The imidazo[1,2-a]pyridine system is a 10 π-electron aromatic system, leading to significant delocalization and characteristic ring currents.[4] Protons attached to the ring experience this aromaticity, appearing in the downfield region of the ¹H NMR spectrum (typically 6.5-9.5 ppm).
-
Imidazole Ring Protons (H-2, H-3): The protons on the five-membered imidazole ring (H-2 and H-3) are particularly diagnostic. They typically appear as singlets (or narrow doublets/triplets if coupled to a substituent) and their chemical shifts are highly dependent on the substitution pattern. For example, in the parent unsubstituted imidazo[1,2-a]pyridine, the H-3 proton is generally found further downfield than the H-2 proton.
-
Pyridine Ring Protons (H-5, H-6, H-7, H-8): The protons on the six-membered pyridine ring exhibit characteristic coupling patterns (doublets, triplets, or doublet of doublets) that are invaluable for assignment. The H-5 proton, being peri to the bridgehead nitrogen (N-4), is often the most deshielded proton on the pyridine ring. Conversely, substituents on the pyridine ring will cause predictable upfield or downfield shifts for the remaining protons, aiding in isomer identification.[4]
Comparative Data: ¹H and ¹³C NMR
The following table summarizes typical chemical shifts for differentiating common substitution patterns. Note that absolute values will change with solvent and other substituents, but the relative differences are often maintained.
| Compound/Isomer | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | ¹³C Signals (Selected, ppm) | Reference |
| Imidazo[1,2-a]pyridine | ~7.55 | ~7.95 | ~8.10 | ~6.75 | ~7.15 | ~7.60 | C2: ~117, C3: ~112, C5: ~124 | [5] |
| 2-Phenylimidazo[1,2-a]pyridine | - | ~7.86 | ~8.12 | ~6.78 | ~7.18 | ~7.64 | C2: ~145, C3: ~108 | [6] |
| 3-Methyl-2-phenylimidazo[1,2-a]pyridine | - | - | ~7.91 | ~6.86 | ~7.17 | ~7.65 | C2: ~143, C3: ~116 | [6] |
| 8-Amino-imidazo[1,2-a]pyridine derivative | - | - | ~6.6 (d) | ~6.8 (t) | - | ~9.2 (d) | - | [7] |
| 6-Chloro-2-phenylimidazo[1,2-a]pyridine | - | ~7.82 | ~8.16 (s) | - | ~7.15 (d) | ~7.57 (d) | - | [6] |
Key Insight: The most straightforward distinction is often between C2 and C3 isomers. In a 2-substituted derivative, a singlet for H-3 remains, whereas in a 3-substituted derivative, a singlet for H-2 is observed. Their chemical shifts are distinct and can be confirmed with 2D NMR techniques like HSQC and HMBC. For isomers on the pyridine ring, changes in the coupling patterns and chemical shifts of H-5 through H-8 provide a clear fingerprint.
Experimental Protocol: NMR Analysis
This protocol ensures a self-validating system for isomer identification using 1D and 2D NMR.
-
Sample Preparation: Dissolve 5-10 mg of the purified imidazo[1,2-a]pyridine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as aromatic solvents can induce significant shifts. For consistency, use the same solvent for all isomers being compared.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Ensure adequate spectral width to cover the aromatic region (0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve resolution.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is often a longer experiment, so use a sufficient number of scans and a relaxation delay (D1) of at least 2 seconds.
-
Alternatively, run a DEPT-135 experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals, which can aid in assignment.
-
-
2D NMR for Unambiguous Assignment (Recommended):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It is essential for tracing the connectivity of protons on the pyridine ring (e.g., H-5 to H-6 to H-7 to H-8).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, providing definitive C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is the key to confirming isomer identity by observing long-range correlations, for example, from the protons of a substituent to the carbons of the imidazo[1,2-a]pyridine core.
-
-
Data Analysis: Integrate proton signals, determine chemical shifts (ppm), and measure coupling constants (J-values in Hz). Use the combination of 1D and 2D spectra to assign all proton and carbon signals and confirm the substitution pattern.
Visualization: NMR Analysis Workflow
Caption: Workflow for unambiguous isomer identification using NMR.
Photophysical Spectroscopy (UV-Vis & Fluorescence): Probing Electronic Transitions
While NMR provides the definitive structural map, UV-Vis absorption and fluorescence spectroscopy offer a rapid and sensitive method for distinguishing isomers based on their electronic properties.[8][9] These techniques are particularly powerful for isomers that possess or are intended to be used as fluorophores.
The Causality of Absorption and Emission
The photophysical properties of imidazo[1,2-a]pyridines are governed by π-π* and intramolecular charge-transfer (ICT) transitions. The position and nature of substituents dramatically modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the absorption (λ_abs) and emission (λ_em) wavelengths.[10]
-
Positional Isomerism: Moving a π-conjugated substituent (like a phenyl group) from C2 to C3 can alter the extent of conjugation and the dipole moment of the excited state, leading to shifts in λ_max and changes in fluorescence quantum yield (Φ_F).[11]
-
Substituent Effects: Electron-donating groups (EDGs) like -OCH₃ or -N(CH₃)₂ generally raise the HOMO energy, leading to a red-shift (bathochromic shift) in both absorption and emission. Conversely, electron-withdrawing groups (EWGs) like -CN or -NO₂ lower the LUMO energy, also causing red-shifts. The position of these groups is critical; an EDG on the pyridine ring may have a different electronic effect than one on the imidazole ring.[12]
Comparative Data: Photophysical Properties
| Compound/Isomer Type | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Key Observation | Reference |
| Unsubstituted Imidazo[1,2-a]pyridine | ~318 | ~376 | 58 | Low | Baseline fluorescence | [12] |
| 2-Phenyl derivative | ~320 | ~381 | 61 | Moderate | Phenyl group enhances fluorescence | [12] |
| 2-Aryl with EDG (e.g., -NMe₂) | Red-shifted | Red-shifted | Large | High | Strong ICT character, sensitive to solvent polarity | [12] |
| π-Expanded Azole-Fused derivatives | 300-350 | 400-450 | Large ( > 100) | Moderate to Good | Extended conjugation leads to significant red-shift and large Stokes shifts | [11] |
Key Insight: Isomers can often be rapidly distinguished by their fluorescence "color" and intensity. A significant shift in the emission maximum or a dramatic change in quantum yield between two purified samples strongly suggests they are different isomers. Solvatochromism, the change in emission color with solvent polarity, can also be a key differentiator, as isomers with different ground- and excited-state dipole moments will respond differently to polar solvents.[11]
Experimental Protocol: Relative Quantum Yield Measurement
This protocol uses a comparative method, which is robust and widely accepted for determining the relative fluorescence quantum yield (Φ_F).
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to your samples. Quinine sulfate in 0.5 M H₂SO₄ (Φ_std = 0.54) is a common standard for the UV/blue region.[13]
-
Solution Preparation:
-
Prepare stock solutions of your imidazo[1,2-a]pyridine isomers (samples) and the standard in a spectroscopic grade solvent (e.g., acetonitrile, ethanol).
-
Prepare a series of 5 dilutions for each sample and the standard. Critically, the absorbance of these solutions at the excitation wavelength must be kept below 0.1 AU to prevent inner-filter effects.[8]
-
-
UV-Vis Measurement: Record the absorbance spectrum for each diluted solution. Note the exact absorbance (A) at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Using a fluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength used for the absorbance measurement.
-
Ensure instrumental parameters (e.g., excitation/emission slit widths) are identical for all measurements of the samples and the standard.
-
-
Data Analysis and Calculation:
-
Integrate the area under the fluorescence emission curve (I) for each spectrum.
-
Plot integrated fluorescence intensity (I) versus absorbance (A) for both the standard and the sample. The plots should be linear.
-
The slope of these plots is denoted as 'Grad'.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std × (Grad_sample / Grad_std) × (η_sample² / η_std²) where 'η' is the refractive index of the solvent used for the sample and standard. If the same solvent is used, this term cancels out.
-
Visualization: Photophysical Analysis Workflow
Caption: Workflow for comparative photophysical analysis of isomers.
Mass Spectrometry (MS): Differentiating by Fragmentation
While isomers have identical molecular weights and cannot be distinguished by low-resolution MS, tandem mass spectrometry (MS/MS) can often reveal structural differences through characteristic fragmentation patterns.
The Causality of Fragmentation
In MS/MS, protonated molecules ([M+H]⁺) are isolated and then fragmented via collision-induced dissociation (CID). The resulting fragment ions are dictated by the weakest bonds and the stability of the resulting charged and neutral species. Positional isomers can lead to different fragmentation pathways because the location of a substituent can influence bond strengths and the stability of potential fragment ions.
For example, a study on 3-phenoxy imidazo[1,2-a]pyridines showed that a characteristic fragmentation pathway is the homolytic cleavage of the C3-O bond.[14] An isomeric 2-phenoxy derivative would be expected to produce a different set of fragment ions, or at least different relative abundances of common fragments, due to the different electronic environment around the C2-O bond.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Prepare dilute solutions (e.g., 1-10 µM) of the purified isomers in a solvent suitable for electrospray ionization (ESI), typically methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion and MS Scan: Infuse the sample directly into the ESI source. Acquire a full scan MS spectrum to identify the protonated molecular ion ([M+H]⁺).
-
MS/MS Acquisition:
-
Set the mass spectrometer to isolate the [M+H]⁺ ion of interest.
-
Apply collision energy in the collision cell (e.g., using argon as the collision gas) to induce fragmentation.
-
Vary the collision energy (e.g., in a stepwise manner from 10-40 eV) to observe the full range of fragment ions and their relative build-up and decay.
-
Record the resulting product ion spectrum.
-
-
Data Analysis: Compare the product ion spectra of the different isomers. Look for:
-
Unique Fragment Ions: Ions present in the spectrum of one isomer but absent in the other.
-
Different Abundance Ratios: Common fragment ions that appear with significantly different relative intensities between isomers.
-
Propose fragmentation pathways supported by the observed masses and known chemical principles.
-
Conclusion
The unambiguous differentiation of imidazo[1,2-a]pyridine isomers is a critical step in chemical synthesis and drug development. While each spectroscopic technique provides valuable information, a multi-faceted approach is the most robust strategy for definitive characterization.
-
NMR spectroscopy stands as the ultimate tool for structural assignment, providing a detailed map of the molecular framework.
-
UV-Vis and fluorescence spectroscopy offer a rapid, high-throughput method to screen for isomeric differences based on their distinct electronic and photophysical properties.
-
Tandem mass spectrometry serves as a powerful complementary technique, revealing structural nuances through unique fragmentation fingerprints.
By skillfully applying these techniques and understanding the causal links between molecular structure and spectroscopic output, researchers can confidently characterize their imidazo[1,2-a]pyridine isomers, ensuring the integrity and validity of their scientific findings.
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In vitro evaluation of novel imidazo[1,2-a]pyridine anticancer agents
The imidazo[1,2-a]pyridine scaffold is a versatile and potent platform for the discovery of novel anticancer agents. The systematic in vitro evaluation workflow presented in this guide—progressing from broad cytotoxicity screening to specific mechanistic and molecular target validation—provides the robust, multi-faceted data required for confident lead candidate selection. By employing this logical and self-validating approach, researchers can effectively identify compounds that not only demonstrate potent anticancer activity but also possess well-characterized mechanisms of action. Future work should focus on optimizing the selectivity and pharmacokinetic properties of these promising compounds to pave the way for successful preclinical and clinical development. [21]
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Al-Ostath, A., Al-Assouli, O., Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. [Link]
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 587-611. [Link]
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Scott, J. S., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(18), 13919–13936. [Link]
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A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Imidazo[1,2-a]pyridines: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its prevalence drives the continuous pursuit of more efficient, versatile, and sustainable synthetic methodologies. This guide provides a comprehensive, head-to-head comparison of the leading catalytic systems for the synthesis of imidazo[1,2-a]pyridines, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to Catalytic Strategies
The synthesis of imidazo[1,2-a]pyridines has evolved significantly from classical condensation reactions, which often required harsh conditions.[5] Modern approaches are dominated by catalytic methods that offer milder conditions, broader substrate scope, and improved yields. These can be broadly categorized into transition-metal-catalyzed reactions (utilizing copper, palladium, iron, and gold) and metal-free approaches, each with distinct advantages and mechanistic pathways.
At a Glance: Performance Comparison of Leading Catalytic Systems
For a rapid assessment, the following table summarizes the key performance indicators for the most prominent catalytic systems in imidazo[1,2-a]pyridine synthesis. This data is a synthesis of numerous reports and provides a general overview of what a researcher can expect from each system.
| Catalyst System | Typical Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield Range (%) | Key Advantages | Key Disadvantages |
| Copper-Catalyzed | 5-10 mol% | 50-120 | 6-24 | 70-95% | Low cost, high efficiency, good functional group tolerance.[6][7][8] | Can require additives or ligands, potential for metal contamination. |
| Palladium-Catalyzed | 2-5 mol% | Room Temp - 120 | 8-24 | 60-90% | Excellent for cross-coupling and C-H functionalization, high yields.[9][10][11] | Expensive catalyst, sensitivity to air and moisture, ligand required. |
| Iron-Catalyzed | 10 mol% | 80-150 | 7-12 | 26-95% | Inexpensive, environmentally benign, good for specific transformations like denitration.[12] | Higher catalyst loading, can require higher temperatures. |
| Gold-Catalyzed | 5-10 mol% | Room Temp - 60 | 12-24 | 60-90% | Mild reaction conditions, unique reactivity with alkynes.[2][13][14] | High cost of the catalyst. |
| Metal-Free (Iodine) | 5-30 mol% | Room Temp - 110 | 1-16 | 40-95% | Low cost, readily available, avoids metal contamination.[15][16] | Can require stoichiometric amounts of reagents, sometimes lower yields. |
| Metal-Free (Base-promoted) | Stoichiometric | Room Temp | < 0.25 | up to 100% | Extremely fast, high yielding, aqueous conditions, scalable.[17][18] | Requires specific N-propargylpyridinium precursors. |
Deep Dive into Catalytic Systems: Mechanisms and Protocols
This section provides a detailed analysis of each catalytic system, including mechanistic insights and representative experimental protocols. Understanding the "why" behind a reaction's success is critical for troubleshooting and optimization.
Copper-Catalyzed Synthesis: The Workhorse of Imidazo[1,2-a]pyridine Formation
Copper catalysts are arguably the most widely employed for imidazo[1,2-a]pyridine synthesis due to their low cost, high efficiency, and versatility.[6][7][8] They are particularly effective in multicomponent reactions and oxidative cyclizations.
Mechanistic Rationale:
A common copper-catalyzed approach is the three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne (A³ coupling). The catalytic cycle, as depicted below, typically involves the in situ formation of a propargylamine intermediate, followed by a copper-catalyzed 5-exo-dig cyclization. The copper(I) species activates the alkyne for nucleophilic attack by the imine nitrogen, and subsequent protonolysis and isomerization lead to the aromatic product.
Figure 1: Simplified catalytic cycle for the copper-catalyzed A³ coupling reaction.
Representative Experimental Protocol: Copper(II)-Ascorbate Catalyzed A³-Coupling in Aqueous Micellar Media [6]
This protocol highlights a green chemistry approach using water as the solvent.
-
Reaction Setup: In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS) (0.1 mmol, 10 mol%) to 2 mL of water and stir vigorously for 5 minutes to form micelles.
-
Addition of Reagents: To the micellar solution, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (0.1 mmol, 10 mol%), and sodium ascorbate (0.2 mmol, 20 mol%).
-
Alkyne Addition: Finally, add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at 50 °C for 6–16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
Palladium-Catalyzed Synthesis: Precision and C-H Functionalization
Palladium catalysts are unparalleled in their ability to facilitate cross-coupling and direct C-H functionalization reactions, enabling the synthesis of highly substituted imidazo[1,2-a]pyridines that are otherwise difficult to access.[9][10][11]
Mechanistic Rationale:
Palladium-catalyzed syntheses often proceed via a different mechanism than copper-catalyzed reactions. For instance, in the synthesis of 2,3-diarylimidazo[1,2-a]pyridines, a common pathway involves the initial formation of an N-arylated 2-aminopyridine, followed by an intramolecular C-H activation/arylation step. The palladium catalyst cycles between its Pd(0) and Pd(II) oxidation states, facilitating the key bond-forming steps.
Figure 2: Generalized catalytic cycle for palladium-catalyzed C-H arylation.
Representative Experimental Protocol: Microwave-Assisted, Ligand-Free Palladium-Catalyzed Three-Component Synthesis [19]
This protocol demonstrates an efficient, microwave-assisted approach.
-
Reaction Setup: In a microwave vial, combine 2-aminopyridine (0.5 mmol), the aryl bromide (0.5 mmol), and the terminal alkyne (0.6 mmol).
-
Catalyst and Base: Add Pd(OAc)₂ (0.01 mmol, 2 mol%) and K₂CO₃ (1.0 mmol) to the vial.
-
Solvent: Add 2 mL of DMF as the solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.
Iron-Catalyzed Synthesis: An Economical and Eco-Friendly Alternative
Iron catalysts have gained traction as an economical and environmentally friendly alternative to precious metal catalysts.[12] They are particularly effective in reactions involving nitroolefins.
Mechanistic Rationale:
The iron-catalyzed synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins is proposed to proceed through a Michael addition followed by an iron-catalyzed cyclization and denitration cascade. The Lewis acidic iron(II) or iron(III) catalyst likely coordinates to the nitro group, facilitating the intramolecular cyclization.
Representative Experimental Protocol: Iron(II) Chloride-Catalyzed Synthesis from 2-Aminopyridines and Nitroolefins
-
Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) and the nitroolefin (1.2 mmol) in DMF (5 mL), add FeCl₂ (0.1 mmol, 10 mol%).
-
Reaction Conditions: Heat the reaction mixture at 150 °C for 7 hours under an inert atmosphere.
-
Work-up: Cool the reaction to room temperature and pour it into ice water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography.
Gold-Catalyzed Synthesis: Mild Conditions and Unique Reactivity
Gold catalysis has emerged as a powerful tool for the synthesis of complex molecules under mild conditions.[2][13][14] In the context of imidazo[1,2-a]pyridine synthesis, gold catalysts exhibit unique reactivity towards alkynes, enabling novel transformations.
Mechanistic Rationale:
A notable gold-catalyzed synthesis involves the reaction of 2-aminopyridine N-oxides with alkynes. The gold catalyst activates the alkyne, making it susceptible to nucleophilic attack by the N-oxide. This is followed by a rearrangement to a gold-carbene intermediate, which then undergoes intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.
Figure 3: Proposed catalytic cycle for the gold-catalyzed synthesis from alkynes and N-oxides.
Representative Experimental Protocol: Gold-Catalyzed Redox Synthesis [2][14]
-
Reaction Setup: In a vial, dissolve the alkyne (1.0 mmol) and 2-aminopyridine N-oxide (1.2 mmol) in dichloromethane (5 mL).
-
Catalyst and Additive: Add PicAuCl₂ (0.1 mmol, 10 mol%) and methanesulfonic acid (1.0 mmol).
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with saturated NaHCO₃ solution, extract with dichloromethane, dry the organic layer over MgSO₄, and concentrate. Purify the crude product by column chromatography.
Metal-Free Synthesis: A Greener and Cost-Effective Approach
Metal-free synthetic routes are highly desirable as they circumvent the cost and potential toxicity associated with metal catalysts.[20][21] Iodine-catalyzed and base-promoted methods are two prominent examples.
Mechanistic Rationale (Iodine-Catalyzed):
Molecular iodine can act as a Lewis acid to activate substrates. In the reaction of 2-aminopyridines with ketones, iodine is believed to facilitate both the enolization of the ketone and the subsequent condensation and cyclization steps.[15][16]
Representative Experimental Protocol: Iodine-Catalyzed Synthesis in Aqueous Media [15]
-
Reaction Setup: In a round-bottom flask, suspend 2-aminopyridine (1.0 mmol), the acetophenone derivative (1.2 mmol), and iodine (0.3 mmol, 30 mol%) in water (5 mL).
-
Reaction Conditions: Reflux the mixture for the required time (typically 1-4 hours), monitoring by TLC.
-
Work-up: After cooling, add a saturated solution of Na₂S₂O₃ to quench the excess iodine.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain the product.
Conclusion and Future Outlook
The synthesis of imidazo[1,2-a]pyridines is a mature field with a diverse array of catalytic tools at the disposal of the modern chemist.
-
Copper-catalyzed methods remain the workhorse for general-purpose synthesis, offering a balance of cost and efficiency.
-
Palladium catalysis provides unparalleled precision for the synthesis of complex, highly substituted analogues through C-H functionalization.
-
Iron and iodine-catalyzed systems represent economical and greener alternatives, particularly for specific transformations.
-
Gold catalysis offers mild conditions and unique reactivity, especially with alkyne substrates.
-
Metal-free, base-promoted methods showcase the potential for extremely rapid and high-yielding syntheses under aqueous conditions.
The choice of catalyst ultimately depends on the specific target molecule, desired substrate scope, and considerations of cost and environmental impact. Future developments will likely focus on further enhancing the sustainability of these methods, for example, through the use of recyclable catalysts and flow chemistry, to continue to meet the demands of the pharmaceutical and materials science industries.
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Shaikh, A. A., Wagh, S. B., & Panda, N. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 13, 2836-2889. [Link]
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Wang, Y., et al. (2016). Copper-Catalyzed Four-component Synthesis of Imidazo[1,2-a]pyridines via Sequential Reductive Amination, Condensation, and Cyclization. ResearchGate. [Link]
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Reddy, T. R., & Lee, S. (2015). Copper(II)-Mediated Aerobic Synthesis of Imidazo[1,2-a]pyridines via Cascade Aminomethylation/Cycloisomerization of Alkynes. The Journal of Organic Chemistry, 80(23), 11814–11823. [Link]
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Toste, F. D., & Thomson, R. J. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Advanced Synthesis & Catalysis, 356(4), 687-691. [Link]
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Cumming, G. R., & Rzepa, H. S. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry, 18(16), 4474-4479. [Link]
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Cumming, G. R., & Rzepa, H. S. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry, 18(16), 4474-4479. [Link]
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Toste, F. D., & Thomson, R. J. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine Using Pyridine N-Oxide and Alkynes. PubMed. [Link]
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Behera, P. K., et al. (2024). Synthesis, characterization and catalytic activities of palladium(II)-imidazopyridine. Inorganica Chimica Acta, 563, 121922. [Link]
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Mishra, M., & Sahoo, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]
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Shaikh, A. A., Wagh, S. B., & Panda, N. (2017). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 13, 2836-2889. [Link]
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Bagdi, A. K., & Majee, A. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 50(12), 1555-1575. [Link]
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Gamez-Montano, R., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(14), 5489. [Link]
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Verifying the Structural Integrity of 8-(Chloromethyl)imidazo[1,2-a]pyridine: A Spectroscopic Comparison Guide
For Immediate Release
A definitive guide for researchers, scientists, and drug development professionals on the structural confirmation of 8-(Chloromethyl)imidazo[1,2-a]pyridine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides in-depth analysis, comparative data, and detailed experimental protocols to ensure accurate compound identification.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The precise placement of substituents on this bicyclic heteroaromatic ring system is critical, as even minor structural variations can significantly alter biological activity. Therefore, unambiguous structural characterization is paramount. This guide focuses on the analytical techniques used to confirm the structure of this compound, a key intermediate in the synthesis of novel pharmaceutical candidates.[4][5] We will delve into the interpretation of its NMR and MS spectra, providing a comparative framework against potential isomers and related derivatives.
The Causality Behind Spectroscopic Choices
The combination of NMR and MS is a powerful and standard approach for the elucidation of novel chemical structures.[6][7] NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity of atoms and their chemical environment. Mass spectrometry, on the other hand, determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, further corroborating the proposed structure.[8][9]
For a molecule like this compound, with its distinct aromatic protons and the unique chemical shift of the chloromethyl group, ¹H NMR is the first line of analysis. ¹³C NMR complements this by providing a count of the unique carbon atoms and their hybridization states. High-resolution mass spectrometry (HRMS) is then employed to confirm the elemental formula with high accuracy.
Experimental Workflow: A Self-Validating System
The following workflow outlines the logical progression of experiments designed to provide unambiguous structural confirmation.
Figure 1: A stepwise workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[10]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.[11]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.[2]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺). Use this value to calculate the elemental composition and compare it with the theoretical value for C₈H₇ClN₂.
Results and Discussion: Interpreting the Spectroscopic Data
The structural confirmation of this compound hinges on the careful analysis of its NMR and MS data and comparison with expected values and potential isomers.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides the most direct evidence for the substitution pattern.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-2 | ~7.8-8.0 | s | - | Singlet for the proton on the imidazole ring. |
| H-3 | ~7.5-7.7 | s | - | Singlet for the proton on the imidazole ring. |
| H-5 | ~8.1-8.3 | d | ~6.8 | Doublet due to coupling with H-6. Typically the most downfield pyridine proton. |
| H-6 | ~6.7-6.9 | t | ~6.8 | Triplet due to coupling with H-5 and H-7. |
| H-7 | ~7.2-7.4 | d | ~6.8 | Doublet due to coupling with H-6. |
| -CH₂Cl | ~4.8-5.0 | s | - | Singlet for the chloromethyl protons, shifted downfield due to the adjacent chlorine atom. |
Comparative Insight: The key to distinguishing the 8-substituted isomer from other possibilities (e.g., 5-, 6-, or 7-substituted isomers) lies in the splitting patterns and chemical shifts of the pyridine protons (H-5, H-6, and H-7). For the 8-substituted isomer, a characteristic doublet-triplet-doublet pattern is expected for these three adjacent protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum confirms the number of unique carbon atoms and their chemical environments.
| Carbon | Expected Chemical Shift (ppm) | Rationale for Assignment |
| C-2 | ~145-147 | Imidazole ring carbon. |
| C-3 | ~117-119 | Imidazole ring carbon. |
| C-5 | ~124-126 | Pyridine ring carbon. |
| C-6 | ~112-114 | Pyridine ring carbon. |
| C-7 | ~128-130 | Pyridine ring carbon. |
| C-8 | ~129-131 | Pyridine ring carbon bearing the substituent. |
| C-8a | ~140-142 | Bridgehead carbon. |
| -CH₂Cl | ~43-45 | Chloromethyl carbon, shifted downfield by the electronegative chlorine. |
Comparative Insight: The chemical shift of the carbon bearing the chloromethyl group (C-8) and the shifts of the other pyridine carbons provide a unique fingerprint for this specific isomer.
Mass Spectrometry (MS) Analysis
High-resolution mass spectrometry provides the definitive molecular formula.
| Parameter | Expected Value | Observed Value |
| Molecular Formula | C₈H₇ClN₂ | - |
| Exact Mass [M+H]⁺ | 167.0371 | Typically within 5 ppm |
Trustworthiness through Isotopic Pattern: A crucial self-validating feature in the mass spectrum is the isotopic pattern of the molecular ion. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+H]⁺ to [M+2+H]⁺ peak ratio of approximately 3:1 will be observed, providing strong evidence for the presence of a single chlorine atom in the molecule.
Figure 2: Correlation of the molecular structure with key expected NMR and MS data points.
Conclusion
The structural confirmation of this compound is unequivocally achieved through the synergistic application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The characteristic splitting patterns of the aromatic protons in the ¹H NMR spectrum, combined with the specific chemical shifts in the ¹³C NMR and the accurate mass and isotopic pattern provided by HRMS, create a robust and self-validating dataset. This guide provides the necessary experimental framework and interpretive insights for researchers to confidently verify the structure of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
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A Guide to Comparative Docking Studies of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several approved drugs and numerous investigational agents.[1][2][3] Its synthetic accessibility and diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibition properties, make it a focal point of drug discovery efforts.[1][2][3][4] Molecular docking, a powerful computational technique, is instrumental in elucidating the binding modes of these derivatives with their biological targets, thereby guiding the rational design of more potent and selective therapeutic agents.[5]
This guide provides a comprehensive overview of conducting comparative docking studies on imidazo[1,2-a]pyridine derivatives. We will delve into the causality behind experimental choices, present a detailed protocol for a self-validating system, and summarize key findings from various studies to offer a comparative perspective on their interaction with prominent biological targets.
The Rationale for Comparative Docking
Comparative docking studies are essential for understanding the structure-activity relationships (SAR) within a series of chemical analogs. By keeping the biological target and the docking protocol constant, any observed differences in binding affinity and interaction patterns can be more confidently attributed to the structural variations among the ligands. This systematic approach allows researchers to identify key pharmacophoric features and unfavorable substitutions, thereby streamlining the hit-to-lead optimization process.
Key Biological Targets for Imidazo[1,2-a]pyridine Derivatives
Research has shown that imidazo[1,2-a]pyridine derivatives interact with a range of therapeutically relevant proteins. Two of the most extensively studied target classes are:
-
Protein Kinases: These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases.[4] Derivatives of imidazo[1,2-a]pyridine have been shown to inhibit kinases such as DYRK1A, CLK1, and MARK4.[4][6][7]
-
Tubulin: As a key component of the cytoskeleton, tubulin is a validated target for anticancer drugs. Several imidazo[1,2-a]pyridine-based compounds have been identified as tubulin polymerization inhibitors, often binding at the colchicine site.[8][9][10]
For the purpose of this guide, we will focus on the general methodology applicable to both, with specific examples drawn from published studies.
Experimental Workflow for Comparative Docking
A robust comparative docking study follows a well-defined workflow, ensuring reproducibility and reliability of the results. The process can be visualized as follows:
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A Comparative Guide to the Efficacy of 8-Substituted Imidazo[1,2-a]pyridines Against Drug-Resistant Bacteria
In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can outmaneuver the evolutionary defenses of pathogenic bacteria. Among the most promising candidates are the imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds. This guide offers an in-depth, data-driven comparison of 8-substituted imidazo[1,2-a]pyridine derivatives, elucidating their efficacy against drug-resistant bacteria and providing the experimental frameworks necessary for their evaluation.
The Looming Threat of Resistance and the Rise of Imidazo[1,2-a]pyridines
The diminishing arsenal of effective antibiotics has created a global health crisis. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and multidrug-resistant Mycobacterium tuberculosis (MDR-TB) pose a significant threat. Imidazo[1,2-a]pyridines have emerged as a focal point of research due to their potent and often selective antibacterial activity.[1][2][3] Their unique structural framework allows for extensive chemical modification, particularly at the 8-position, enabling the fine-tuning of their pharmacological properties.
Unraveling the Mechanism of Action
While the precise mechanism can vary between derivatives, a significant portion of imidazo[1,2-a]pyridines exert their antibacterial effects by targeting essential cellular processes. Several studies suggest that these compounds may inhibit bacterial DNA gyrase, an enzyme critical for DNA replication.[4] By binding to the beta subunit of this enzyme, they disrupt the DNA supercoiling process, leading to catastrophic DNA damage and cell death.[4]
Another key target for some imidazo[1,2-a]pyridine analogues, particularly those effective against Mycobacterium tuberculosis, is the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain.[5][6] Inhibition of QcrB disrupts cellular respiration and ATP synthesis, effectively starving the bacterium of energy.
Caption: Proposed mechanism of action for imidazo[1,2-a]pyridines.
Comparative Efficacy: A Data-Driven Analysis
The true potential of 8-substituted imidazo[1,2-a]pyridines is revealed through a comparative analysis of their in vitro activity against a panel of drug-resistant pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a critical metric for this assessment.
Structure-Activity Relationship (SAR): Research into imidazo[1,2-a]pyridine-8-carboxamides has demonstrated that modifications at the 8-position are pivotal for their antimycobacterial activity.[7][8] The optimization of these substituents has been a key strategy in enhancing potency and improving physicochemical properties.[7] For instance, the introduction of specific amide functionalities at this position has led to the development of compounds with potent activity against M. tuberculosis.[7]
| Compound Class | Derivative Example | Target Organism | Resistance Profile | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) | Source |
| Imidazo[1,2-a]pyridine-3-carboxamides | ND-09759 | M. tuberculosis | Drug-Susceptible & MDR | ≤0.015 | Isoniazid | 0.025-0.05 | [9][10] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Various Analogs | M. tuberculosis | MDR & XDR | 0.07 - 2.2 (µM) | PA-824 | 0.03 - 0.25 | [5][6][11][12] |
| Imidazo[1,2-a]pyridine-8-carboxamides | Optimized Leads | M. tuberculosis | H37Rv | 0.25 | - | - | [8] |
| Pyran-conjugated Imidazo[1,2-a]pyridines | Compound 4a | S. aureus | - | 7.8 | - | - | [1] |
| Imidazo[1,2-a]pyridine-thiazole hybrids | Various Analogs | E. coli & S. aureus | - | Not specified (potent) | Gentamicin | - | [2] |
In Vivo Performance and Pharmacokinetics
While in vitro data is essential, the translation to in vivo efficacy is the ultimate goal. Several imidazo[1,2-a]pyridine derivatives have shown promising results in animal infection models. For example, the compound ND-09759, when administered to mice infected with M. tuberculosis, significantly reduced the bacterial burden in the lungs and spleens, with an efficacy comparable to first-line drugs like isoniazid and rifampicin.[9][10] Pharmacokinetic studies of ND-09759 revealed a long half-life of 20.1 hours at a 30 mg/kg dose, indicating favorable drug-like properties.[9][10] Similarly, compound ND-10885 demonstrated significant activity against Mycobacterium avium infection in a mouse model.[13][14]
Essential Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized protocols are paramount. Below are detailed methodologies for two fundamental assays in antibacterial drug discovery.
Caption: Workflow for antibacterial susceptibility testing.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is the gold standard for quantitative susceptibility testing.
-
Preparation: Prepare a stock solution of the 8-substituted imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Grow the bacterial strain to the logarithmic phase and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Protocol 2: Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of the compound.
-
Setup: Prepare flasks containing CAMHB with the imidazo[1,2-a]pyridine derivative at concentrations corresponding to multiples of its predetermined MIC (e.g., 1x, 4x, 8x MIC). Include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with the test bacterium to a starting density of approximately 5 x 10^5 CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Plating: Perform serial dilutions of each aliquot and plate them onto nutrient agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24 hours, then count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.
-
Analysis: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Conclusion and Future Perspectives
The 8-substituted imidazo[1,2-a]pyridines represent a highly versatile and potent class of antibacterial agents with demonstrated efficacy against a range of drug-resistant pathogens, most notably M. tuberculosis. Their favorable in vivo activity and pharmacokinetic profiles underscore their potential for further clinical development.[9][10]
Future research should focus on:
-
Broadening the Spectrum: While much of the focus has been on mycobacteria, exploring the activity of this scaffold against a wider array of Gram-positive and Gram-negative bacteria is crucial.
-
Mechanism of Resistance: Understanding the potential for resistance development to these compounds is essential for their long-term viability.
-
Toxicology and Safety: Comprehensive toxicological studies are necessary to establish a clear therapeutic window and ensure patient safety.
The continued exploration and optimization of the 8-substituted imidazo[1,2-a]pyridine scaffold holds significant promise in replenishing our dwindling supply of effective antibiotics and addressing the urgent threat of antimicrobial resistance.
References
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Moraski, G. C., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. Antimicrobial Agents and Chemotherapy, 60(8), 5018–5022. [Link]
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Moraski, G. C., et al. (2016). Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo. National Institutes of Health. [Link]
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Budumuru, P., et al. (2018). Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity. ResearchGate. [Link]
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Cheng, Y., et al. (2014). Bactericidal Activity of an Imidazo[1, 2-a]pyridine Using a Mouse M. tuberculosis Infection Model. PLOS ONE, 9(1), e87483. [Link]
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Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. [Link]
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El-Sayed, N., et al. (2023). Imidazo[1,2-a]pyridine: a Highly Potent Therapeutic Agent Clears Piroplasm Infection In Vitro. Acta Parasitologica. [Link]
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Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. National Institutes of Health. [Link]
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Thakur, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. [Link]
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Abdel-Wahab, B. F., et al. (2022). Synthesis and Antibacterial Activity of New Imidazo[1,2-a]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. ResearchGate. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. National Institutes of Health. [Link]
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Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. ResearchGate. [Link]
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Kethireddy, S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. PubMed Central. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6-Chloro vs. 7-Methyl Imidazo[1,2-a]pyridine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The functionalization of this privileged scaffold plays a critical role in modulating the potency, selectivity, and pharmacokinetic profile of the resulting analogs. This guide provides an in-depth comparative analysis of two key substitution patterns: the 6-chloro and 7-methyl imidazo[1,2-a]pyridine analogs. By examining experimental data from various studies, we aim to elucidate the nuanced structure-activity relationships (SAR) that govern their biological effects, thereby offering valuable insights for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Introduction: The Significance of Substitution on the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system, a bicyclic heteroaromatic structure, offers multiple sites for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The 6- and 7-positions on the pyridine ring are of particular interest as modifications at these sites can significantly impact ligand-target interactions and metabolic stability. The introduction of a chlorine atom at the 6-position or a methyl group at the 7-position can dramatically alter the electronic distribution, lipophilicity, and steric profile of the molecule, leading to distinct biological outcomes. This guide will dissect these differences, providing a comparative framework for understanding their implications in drug design.
Comparative Biological Activities: A Tale of Two Substituents
The substitution of a chloro group at the 6-position versus a methyl group at the 7-position of the imidazo[1,2-a]pyridine core can lead to divergent biological activities. While direct head-to-head comparisons across a wide range of targets are not always available in the literature, a synthesis of existing data allows for a comprehensive analysis of their respective strengths and weaknesses in different therapeutic areas.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, often through the inhibition of key signaling pathways involved in cell proliferation and survival.
6-Chloro Imidazo[1,2-a]pyridine Analogs:
Derivatives bearing a 6-chloro substituent have demonstrated potent antiproliferative activity against a variety of cancer cell lines. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which include a 6-chloro substituted analog, have been identified as potent PI3Kα inhibitors. One of the most active compounds in this series, 13k , exhibited impressive IC50 values against several cancer cell lines, including HCC827 (non-small cell lung cancer) at 0.09 µM and MCF-7 (breast cancer) at 0.15 µM.[1] This compound was found to induce G2/M phase cell cycle arrest and apoptosis in HCC827 cells by inhibiting PI3Kα with an IC50 value of 1.94 nM.[1]
Another study reported that novel 6-chloroimidazo[1,2-a]pyridine derivatives, IP-5 and IP-6 , exhibited strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45µM and 47.7µM, respectively.[2] Mechanistic studies revealed that these compounds induce cell cycle arrest and apoptosis.[2]
7-Methyl Imidazo[1,2-a]pyridine Analogs:
Data for 7-methyl substituted imidazo[1,2-a]pyridines in the context of anticancer activity is less abundant in direct comparative studies. However, a study on 3-N-/O-/S-methyl-imidazo[1,2-a]pyridine derivatives for anticancer activity provides some insights. Although not a direct 7-methyl substitution on the core, this study highlights the importance of methyl groups in the overall molecule. One of the compounds, 5b , which has a methyl group in a different position, showed significant anticancer potential with IC50 values ranging from 3.5 to 61.1 µM across various cancer cell lines.[3]
A study focused on antitubercular activity directly compared a 7-methyl analog with a 7-chloro analog. In this context, the substitution of the 7-methyl with a 7-chloro group on the imidazo[1,2-a]pyridine core led to a five-fold decrease in activity.[4] This suggests that for certain biological targets, a 7-methyl group may be more favorable for activity than a chloro group at the same position.
Comparative Summary of Anticancer Activity:
| Analog Type | Cancer Cell Line | Assay | Activity (IC50) | Reference |
| 6-Chloro Analog (13k) | HCC827 (Non-small cell lung cancer) | MTT | 0.09 µM | [1] |
| A549 (Non-small cell lung cancer) | MTT | 0.21 µM | [1] | |
| SH-SY5Y (Neuroblastoma) | MTT | 0.35 µM | [1] | |
| HEL (Erythroleukemia) | MTT | 0.43 µM | [1] | |
| MCF-7 (Breast cancer) | MTT | 0.15 µM | [1] | |
| 6-Chloro Analog (IP-5) | HCC1937 (Breast cancer) | MTT | 45 µM | [2] |
| 6-Chloro Analog (IP-6) | HCC1937 (Breast cancer) | MTT | 47.7 µM | [2] |
| 7-Methyl Analog (related) | HCT-116 (Colon) | Proliferation | 3.5 - 61.1 µM | [3] |
Causality Behind Experimental Choices: The selection of diverse cancer cell lines in these studies is crucial for understanding the spectrum of activity of the compounds. The use of cell lines with known genetic backgrounds (e.g., PIK3CA mutations) allows for the investigation of target-specific inhibition. The MTT assay is a standard and reliable method for assessing cell viability and proliferation, providing a quantitative measure of the cytotoxic effects of the compounds.
Kinase Inhibitory Activity
The imidazo[1,2-a]pyridine scaffold is a common feature in many kinase inhibitors. The nature of the substituent at the 6- or 7-position can significantly influence the binding affinity and selectivity for different kinases.
6-Chloro Imidazo[1,2-a]pyridine Analogs:
As mentioned, 6-chloro substituted analogs have been identified as potent inhibitors of PI3Kα.[1] The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the heterocyclic core, potentially enhancing interactions with the kinase active site.
7-Methyl Imidazo[1,2-a]pyridine Analogs:
A study on FLT3 inhibitors identified a 7-substituted imidazo[1,2-a]pyridine derivative as a balanced inhibitor of FLT3-ITD and its secondary mutants.[5] While this particular analog had a larger substituent at the 7-position, it highlights the potential of this position for achieving potent and selective kinase inhibition.
Comparative Summary of Kinase Inhibitory Activity:
| Analog Type | Kinase Target | Assay | Activity (IC50) | Reference |
| 6-Chloro Analog (13k) | PI3Kα | Kinase Assay | 1.94 nM | [1] |
| 7-Methyl Analog (related) | FLT3 | Kinase Assay | Sub-micromolar | [5] |
Physicochemical Properties and Pharmacokinetic Profile
The physicochemical properties of drug candidates, such as lipophilicity, solubility, and metabolic stability, are critical determinants of their pharmacokinetic behavior and overall developability.
Lipophilicity (cLogP):
The substitution of a methyl group with a chloro group generally increases the lipophilicity of a molecule. A higher lipophilicity can enhance cell permeability but may also lead to increased metabolic clearance and off-target toxicity. In a study on antitubercular imidazo[1,2-a]pyridines, the cLogP of a 7-methyl analog was 5.84, while the corresponding 7-chloro analog had a cLogP of 6.06.[4]
Metabolic Stability:
The position and nature of substituents on the imidazo[1,2-a]pyridine core can significantly impact their metabolic stability. For instance, in a series of antitubercular agents, a 6-methyl analog was found to be considerably more active than a 7-methyl analog, suggesting that the position of the methyl group can influence metabolic pathways or target engagement. Furthermore, a 2-pyridyl substituted imidazo[1,2-a]pyridine showed improved metabolic stability compared to other analogs.
Oral Bioavailability:
Achieving good oral bioavailability is a key objective in drug development. Studies on imidazo[1,2-a]pyridine derivatives have shown that modifications to the scaffold can improve pharmacokinetic properties. For example, the introduction of a fluorine-substituted piperidine was shown to reduce P-glycoprotein (Pgp) mediated efflux and improve bioavailability in a series of PDGFR inhibitors. While specific comparative data for 6-chloro versus 7-methyl analogs is limited, it is plausible that the differences in their physicochemical properties would translate to different pharmacokinetic profiles.
Comparative Summary of Physicochemical Properties:
| Property | 6-Chloro Analog | 7-Methyl Analog | Implication |
| Lipophilicity (cLogP) | Generally higher | Generally lower | Affects permeability, solubility, and metabolism. |
| Electronic Effect | Electron-withdrawing | Electron-donating | Influences pKa and potential for hydrogen bonding. |
| Metabolic Stability | Can be a site of metabolism | Can be a site of metabolism | Positional differences are critical. |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine analogs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for Cell Viability Assay: ```dot graph MTT_Assay { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Seed Cells"]; B [label="Compound Treatment"]; C [label="Add MTT Reagent"]; D [label="Incubate"]; E [label="Solubilize Formazan"]; F [label="Measure Absorbance"]; G [label="Calculate IC50"];
A -> B [label="24h"]; B -> C [label="48-72h"]; C -> D [label="3-4h"]; D -> E; E -> F; F -> G; }
Caption: General workflow for Western blot analysis.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth. Measure tumor volume using calipers.
-
Compound Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
Workflow for In Vivo Xenograft Study:
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion and Future Directions
The comparative analysis of 6-chloro and 7-methyl imidazo[1,2-a]pyridine analogs reveals distinct SAR profiles that are highly dependent on the biological target and the therapeutic area of interest. The 6-chloro substitution has been shown to be beneficial for potent anticancer activity, particularly in the context of PI3Kα inhibition. C[1]onversely, in the realm of antitubercular agents, a 7-methyl group appears to be more favorable for activity than a 7-chloro substituent.
[4]These findings underscore the importance of a nuanced and target-specific approach to the design of imidazo[1,2-a]pyridine-based therapeutics. The electronic and steric differences between the chloro and methyl groups can profoundly influence ligand-protein interactions, as well as the overall physicochemical properties of the molecules.
Future research in this area should focus on generating more direct comparative data for these two substitution patterns across a broader range of biological targets. Such studies will be invaluable for building more predictive SAR models and for guiding the rational design of next-generation imidazo[1,2-a]pyridine-based drugs with improved efficacy, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to conduct these critical investigations and to further unravel the therapeutic potential of this remarkable scaffold.
References
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Safety Operating Guide
Proper Disposal of 8-(Chloromethyl)imidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in the dynamic field of drug development, the responsible handling and disposal of chemical reagents are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of 8-(Chloromethyl)imidazo[1,2-a]pyridine, a halogenated heterocyclic compound that requires meticulous management due to its potential reactivity and hazardous nature. By adhering to these protocols, you can mitigate risks, ensure a safe research environment, and uphold the highest standards of scientific integrity.
Understanding the Hazard Profile
Assumed Hazard Classification:
| Hazard Class | Category | Precautionary Statement Codes (Anticipated) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |
This table is based on the hazard profiles of similar imidazo[1,2-a]pyridine and chloromethylated compounds and should be used as a precautionary guide.
Immediate Safety and Handling Protocols
Before commencing any disposal-related activities, a thorough risk assessment must be conducted. All handling of this compound and its associated waste must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before use.
-
Body Protection: A properly fastened lab coat.
Step-by-Step Disposal Workflow
The guiding principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste. Under no circumstances should this compound or its containers be disposed of in general laboratory trash or down the drain.
Step 1: Segregation of Waste
Proper segregation is critical to prevent dangerous reactions in waste containers. This compound waste must be collected in a designated container for halogenated organic waste .
Step 2: Waste Container Management
-
Selection: Use a container that is compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." List all other components of the waste stream.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents and bases.
Step 3: Management of Empty Containers and Contaminated Materials
-
Empty Containers: "Empty" containers that once held this compound are still considered hazardous waste. They should be triple-rinsed with a suitable organic solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic waste. The rinsed container should then be disposed of through your institution's hazardous waste stream for solid waste.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or spill cleanup materials, must be placed in a sealed bag, labeled as hazardous waste, and disposed of in the solid halogenated organic waste stream.
Step 4: Professional Disposal
The ultimate disposal of this compound must be conducted by a licensed and accredited hazardous waste management company.[3][4][5][6][7] These companies have the expertise and facilities to handle and dispose of such chemicals in an environmentally sound and legally compliant manner, typically through high-temperature incineration.
Consult your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your hazardous waste.
Spill and Emergency Procedures
In the event of a spill, the primary objective is to contain the material safely and prevent exposure.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Notify: Inform your laboratory supervisor and your institution's EHS office immediately.
-
Cleanup (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
The Rationale Behind the Rigor: Chemical Reactivity Insights
The chloromethyl group (-CH₂Cl) is a reactive functional group susceptible to nucleophilic substitution. This reactivity is the basis for its utility in chemical synthesis but also presents a hazard. While not recommended as a standard disposal procedure in a research lab setting due to the potential for uncontrolled reactions and the production of hazardous byproducts, understanding this reactivity underscores the importance of segregating this compound from nucleophiles such as amines, alkoxides, and strong bases in the waste stream.
Conclusion: A Commitment to Safety and Scientific Excellence
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and the integrity of its research. By implementing these detailed, step-by-step procedures, researchers can confidently manage this hazardous compound, ensuring the well-being of themselves, their colleagues, and the broader community. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority for waste management in your laboratory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
